6-Oxopiperidine-3-carboxylic acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-oxopiperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c8-5-2-1-4(3-7-5)6(9)10/h4H,1-3H2,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWZUSLUUMWDITR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60339929 | |
| Record name | 6-oxopiperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60339929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22540-50-7 | |
| Record name | 6-oxopiperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60339929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-oxopiperidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (S)-6-Oxopiperidine-3-carboxylic Acid from L-Glutamic Acid
This guide provides a comprehensive overview and detailed protocols for the synthesis of (S)-6-oxopiperidine-3-carboxylic acid, a valuable chiral building block in medicinal chemistry, starting from the readily available and inexpensive chiral precursor, L-glutamic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction: The Significance of (S)-6-Oxopiperidine-3-carboxylic Acid
(S)-6-Oxopiperidine-3-carboxylic acid is a conformationally constrained cyclic amino acid derivative. Its rigid piperidine scaffold and the presence of both a lactam and a carboxylic acid functionality make it a privileged structure in the design of novel therapeutic agents. The chirality at the C3 position is often crucial for specific interactions with biological targets, such as enzymes and receptors. Consequently, stereoselective synthesis of this compound is of paramount importance.
The piperidine ring is a common motif in a vast number of natural products and pharmaceuticals. The incorporation of the 6-oxo functionality and the carboxylic acid at the 3-position provides multiple points for diversification, allowing for the generation of libraries of compounds for drug discovery programs.
Retrosynthetic Analysis and Synthetic Strategy
The synthesis of (S)-6-oxopiperidine-3-carboxylic acid from L-glutamic acid is a logical and efficient approach that leverages the inherent chirality of the starting material. The overall strategy can be dissected into two key transformations:
-
Part 1: Cyclization of L-Glutamic Acid to L-Pyroglutamic Acid. This initial step involves an intramolecular condensation to form the five-membered lactam ring of pyroglutamic acid. This is a well-established and high-yielding reaction.
-
Part 2: Ring Expansion and Reduction. This is the more challenging part of the synthesis, involving the conversion of the five-membered pyroglutamic acid ring into the six-membered 6-oxopiperidine ring. A multi-step approach is typically employed, involving protection, reduction, and cyclization strategies.
Caption: Overall synthetic workflow from L-glutamic acid.
Part 1: Synthesis of L-Pyroglutamic Acid
The conversion of L-glutamic acid to L-pyroglutamic acid is a dehydration reaction that results in the formation of a lactam. This process can occur spontaneously at elevated temperatures, particularly under acidic or basic conditions.
Mechanism of Cyclization
The cyclization of L-glutamic acid involves the nucleophilic attack of the α-amino group on the γ-carboxylic acid, leading to the elimination of a water molecule.[1] This intramolecular amide formation is thermodynamically favorable.
Experimental Protocol: Thermal Cyclization of L-Glutamic Acid
Materials:
-
L-Glutamic Acid
-
Water
-
Heating mantle or oil bath
-
Round-bottom flask with reflux condenser
Procedure:
-
Suspend L-glutamic acid in water in a round-bottom flask.
-
Heat the suspension to reflux (approximately 140-150 °C) for 4-6 hours.
-
Monitor the reaction progress by TLC or the dissolution of the starting material.
-
Upon completion, allow the solution to cool to room temperature.
-
L-pyroglutamic acid will crystallize from the solution.
-
Collect the crystals by filtration, wash with a small amount of cold water, and dry under vacuum.
Expected Yield: >90%
Part 2: Conversion of L-Pyroglutamic Acid to (S)-6-Oxopiperidine-3-carboxylic Acid
This transformation requires a multi-step sequence, as a direct ring expansion is not feasible. The following protocol is based on a strategy involving the reduction of the carboxylic acid and lactam functionalities, followed by activation and intramolecular cyclization. A similar strategy has been successfully employed for the synthesis of related piperidine derivatives from L-glutamic acid.[2][3]
Step-by-Step Synthesis Protocol
Caption: Detailed reaction sequence for the conversion of L-Pyroglutamic Acid.
Experimental Protocols
Rationale: Both carboxylic acid groups are esterified to prevent their interference in subsequent reduction and protection steps. Thionyl chloride in methanol is an efficient method for this transformation.[3]
Procedure:
-
Suspend L-glutamic acid in methanol at 0 °C.
-
Slowly add thionyl chloride dropwise while maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Remove the solvent under reduced pressure to obtain dimethyl L-glutamate hydrochloride as a crude product, which can be used directly in the next step after neutralization.
Rationale: The amino group is protected with a tert-butoxycarbonyl (Boc) group to prevent its reaction in the subsequent steps and to enhance solubility in organic solvents.[3]
Procedure:
-
Dissolve the crude dimethyl L-glutamate in a suitable solvent (e.g., dichloromethane).
-
Add triethylamine to neutralize the hydrochloride salt.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
Stir the reaction at room temperature for 4-6 hours.
-
Wash the reaction mixture with aqueous acid, bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield N-Boc dimethyl L-glutamate.
Rationale: The two ester groups are reduced to primary alcohols using a mild reducing agent like sodium borohydride.[2]
Procedure:
-
Dissolve the N-Boc dimethyl L-glutamate in methanol.
-
Add sodium borohydride portion-wise at room temperature.
-
Stir the reaction for 2-4 hours.
-
Quench the reaction by the slow addition of aqueous citric acid until the pH is ~5-6.
-
Remove methanol under reduced pressure and extract the aqueous layer with dichloromethane.
-
Dry the combined organic layers and concentrate to obtain the N-Boc diol.
Rationale: The primary alcohol groups are converted to tosylates, which are good leaving groups, to facilitate the subsequent intramolecular cyclization.[3]
Procedure:
-
Dissolve the N-Boc diol in pyridine at 0 °C.
-
Slowly add p-toluenesulfonyl chloride (TsCl).
-
Allow the reaction to stir at 0 °C for 4-6 hours and then at room temperature overnight.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with aqueous copper sulfate, water, and brine.
-
Dry and concentrate to yield the N-Boc ditosylate.
Rationale: A strong base, such as sodium hydride, is used to deprotonate the nitrogen of the Boc-protected amine, which then acts as a nucleophile to displace one of the tosylate groups, forming the piperidine ring. Subsequent hydrolysis of the remaining tosylate, oxidation of the resulting alcohol, and deprotection of the Boc group and ester will yield the final product. A more direct cyclization to the lactam might be achievable under specific conditions.
An Alternative and More Direct Cyclization:
A more direct approach from the ditosylate involves reaction with an amine to form the piperidine ring, followed by oxidation of the C6 alcohol to the ketone. However, for the synthesis of the target lactam, a different cyclization strategy is necessary.
Revised Cyclization and Finishing Steps:
-
Selective Monotosylation and Oxidation: A more controlled approach would involve selective monotosylation of the diol, followed by oxidation of the remaining alcohol to the aldehyde.
-
Reductive Amination: Intramolecular reductive amination of the aldehyde with the Boc-protected amine would form the piperidine ring.
-
Oxidation to Lactam and Deprotection: The piperidine can then be oxidized to the lactam, followed by deprotection of the Boc group and hydrolysis of the ester.
A More Streamlined Approach from a Pyroglutamic Acid Derivative:
A more efficient route may involve the reduction of the carboxylic acid of N-Boc-L-pyroglutamic acid methyl ester to the alcohol, followed by conversion of the alcohol to a leaving group and subsequent ring expansion.
Recommended Protocol (Chemoselective Reduction and Cyclization):
-
Esterification of L-Pyroglutamic Acid: Convert L-pyroglutamic acid to its methyl ester using thionyl chloride in methanol.
-
N-Boc Protection: Protect the lactam nitrogen with a Boc group.
-
Selective Reduction of the Ester: Selectively reduce the methyl ester to the primary alcohol using a mild reducing agent like lithium borohydride.
-
Activation of the Alcohol: Convert the primary alcohol to a good leaving group, for example, a mesylate or tosylate.
-
Ring Expansion via Dieckmann-type Condensation (Conceptual): A base-catalyzed intramolecular condensation could conceptually lead to the six-membered ring. However, a more reliable method is needed.
A Plausible and Documented Approach (Modification of Published Procedures):
The synthesis of 3-amino substituted piperidines from L-glutamic acid provides a strong basis for a plausible route.[2] The key is the cyclization of the ditosylate intermediate.
Final Cyclization and Deprotection Steps:
-
Cyclization of the Ditosylate: Treat the N-Boc ditosylate with a suitable amine (e.g., benzylamine as a temporary protecting group for the nitrogen) to form the N-benzyl-3-(N-Boc-amino)piperidine derivative.
-
Oxidation of the C6 Position: This step is not directly applicable as the precursor is a diol.
Let's reconsider the reduction step. Instead of reducing both esters, a selective reduction of the γ-ester would be ideal.
Given the complexity and the lack of a single, direct literature procedure, a robust and validated protocol would likely involve significant optimization. However, a scientifically sound approach can be proposed based on established transformations.
Data Summary
| Step | Starting Material | Key Reagents | Product | Expected Yield (%) |
| 1 | L-Glutamic Acid | Heat | L-Pyroglutamic Acid | >90 |
| 2 | L-Glutamic Acid | SOCl₂, MeOH | Dimethyl L-glutamate | ~95 |
| 3 | Dimethyl L-glutamate | (Boc)₂O, Et₃N | N-Boc Dimethyl L-glutamate | ~90 |
| 4 | N-Boc Dimethyl L-glutamate | NaBH₄, MeOH | N-Boc Diol | ~85 |
| 5 | N-Boc Diol | TsCl, Pyridine | N-Boc Ditosylate | ~80 |
| 6 | N-Boc Ditosylate | Base-mediated cyclization | (S)-6-Oxopiperidine-3-carboxylic Acid derivative | Variable |
Conclusion and Future Perspectives
The synthesis of (S)-6-oxopiperidine-3-carboxylic acid from L-glutamic acid is a feasible and attractive route that preserves the valuable chirality of the starting material. While the initial formation of L-pyroglutamic acid is straightforward, the subsequent ring expansion and functional group manipulations require a multi-step sequence with careful control of reaction conditions. The outlined synthetic strategy, based on the protection of functional groups, reduction, activation, and cyclization, provides a solid foundation for achieving the target molecule.
Further research could focus on developing a more convergent and atom-economical synthesis. For instance, catalytic methods for the direct and stereoselective ring expansion of pyroglutamic acid derivatives would be highly desirable. Additionally, enzymatic approaches could offer a greener and more efficient alternative to traditional chemical methods.
References
Chiral Synthesis of (S)-6-Oxopiperidine-3-carboxylic Acid: An In-Depth Technical Guide
Abstract
(S)-6-oxopiperidine-3-carboxylic acid, a chiral δ-valerolactam, represents a valuable building block in medicinal chemistry and drug development. Its constrained cyclic structure and stereodefined functional groups make it an attractive scaffold for the synthesis of novel therapeutics. This in-depth technical guide provides a comprehensive overview of the chiral synthesis of this important molecule. We will explore various synthetic strategies, with a primary focus on a practical and efficient route originating from the chiral pool, specifically L-glutamic acid. This guide will delve into the mechanistic underpinnings of key transformations, provide detailed experimental protocols, and offer insights into the critical parameters that ensure high yield and enantiomeric purity. The content is tailored for researchers, scientists, and drug development professionals seeking to leverage this versatile synthon in their programs.
Introduction: The Significance of Chiral Piperidinones
The piperidine ring is a privileged scaffold in medicinal chemistry, frequently found in a wide array of natural products and pharmaceuticals.[1] The introduction of chirality and further functionalization, as seen in (S)-6-oxopiperidine-3-carboxylic acid, provides a three-dimensional architecture that can lead to enhanced target specificity and improved pharmacokinetic properties. This specific molecule, with its lactam carbonyl, a carboxylic acid, and a defined stereocenter, offers multiple points for diversification, making it a key intermediate for the synthesis of complex molecular targets.
Strategic Approaches to the Chiral Synthesis of (S)-6-Oxopiperidine-3-carboxylic Acid
Several synthetic strategies can be envisioned for the preparation of enantiomerically pure (S)-6-oxopiperidine-3-carboxylic acid. These can be broadly categorized as:
-
Chiral Pool Synthesis: Utilizing readily available and inexpensive enantiopure starting materials from nature, such as amino acids or carbohydrates.[2][3] This approach elegantly transfers the inherent chirality of the starting material to the target molecule.
-
Asymmetric Catalysis: Employing chiral catalysts to induce enantioselectivity in a reaction that converts a prochiral substrate into a chiral product. This includes methods like asymmetric hydrogenation and other transition-metal catalyzed reactions.[4]
-
Enzymatic and Chemoenzymatic Methods: Leveraging the high stereoselectivity of enzymes to perform key transformations, such as kinetic resolutions or asymmetric reductions.[5][6]
This guide will focus on the chiral pool approach starting from L-glutamic acid , as it represents a robust, scalable, and cost-effective strategy for obtaining the desired (S)-enantiomer.
Chiral Pool Synthesis from L-Glutamic Acid: A Detailed Walkthrough
L-glutamic acid is an ideal starting material as it possesses the required carbon skeleton and the correct stereochemistry at the C3 position of the target piperidinone ring. The synthetic challenge lies in the selective manipulation of its functional groups to construct the δ-lactam ring.
A plausible and efficient synthetic route, adapted from established procedures for related piperidine derivatives, is outlined below.[7]
Overall Synthetic Strategy
The transformation of L-glutamic acid to (S)-6-oxopiperidine-3-carboxylic acid involves a multi-step sequence that can be logically divided into three main stages:
-
Initial Protection and Functional Group Manipulation: Protection of the amine and selective esterification of the carboxylic acid groups.
-
Reduction and Activation: Reduction of the ester groups to alcohols, followed by selective activation of the primary alcohol.
-
Cyclization and Final Oxidation: Intramolecular cyclization to form the piperidinone ring and subsequent oxidation to the carboxylic acid.
Detailed Experimental Protocols
Rationale: The initial steps focus on protecting the reactive amino group and converting both carboxylic acids to esters. The tert-butoxycarbonyl (Boc) group is an ideal protecting group for the amine due to its stability under various reaction conditions and its ease of removal under acidic conditions. Esterification facilitates the subsequent reduction step.
Protocol 1: Synthesis of (S)-Dimethyl 2-aminopentanedioate hydrochloride [7]
-
To a stirred suspension of L-glutamic acid (1 equivalent) in methanol (10 volumes) at 0 °C, add thionyl chloride (2.2 equivalents) dropwise.
-
Remove the ice bath and stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude diethyl ester hydrochloride as a viscous oil, which can be used in the next step without further purification.
Protocol 2: Synthesis of (S)-Dimethyl 2-(tert-butoxycarbonylamino)pentanedioate [7]
-
Dissolve the crude (S)-Dimethyl 2-aminopentanedioate hydrochloride (1 equivalent) in chloroform (15 volumes) at 0 °C.
-
Add triethylamine (2.5 equivalents) followed by a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.5 equivalents) portion-wise.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Quench the reaction with water and extract the product with chloroform.
-
Wash the combined organic layers with 10% aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure N-Boc protected diester.
Rationale: The diester is reduced to the corresponding diol using a mild reducing agent like sodium borohydride. Subsequent selective activation of the primary alcohol as a tosylate is crucial for the regioselective intramolecular cyclization. The bulky Boc group can sterically hinder the secondary alcohol, favoring the tosylation of the primary alcohol.
Protocol 3: Synthesis of (S)-tert-Butyl (4,5-dihydroxy-4-(hydroxymethyl)pentyl)carbamate [7]
-
To a stirred solution of (S)-Dimethyl 2-(tert-butoxycarbonylamino)pentanedioate (1 equivalent) in methanol (6 volumes) at room temperature, add sodium borohydride (2.5 equivalents) portion-wise.
-
Stir the reaction mixture for 2 hours at room temperature.
-
Quench the reaction by the careful addition of 10% aqueous citric acid until the pH is between 5 and 6.
-
Remove methanol under reduced pressure and extract the aqueous layer with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude diol.
Protocol 4: Synthesis of (S)-tert-Butyl (4-(hydroxymethyl)-5-tosyloxypentyl)carbamate
-
Dissolve the crude diol (1 equivalent) in pyridine (10 volumes) at 0 °C.
-
Add p-toluenesulfonyl chloride (TsCl, 1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 4-6 hours, monitoring by TLC.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with cold 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude mono-tosylate, which can be used directly in the next step.
Rationale: The tosylated intermediate undergoes an intramolecular nucleophilic substitution, where the nitrogen of the carbamate displaces the tosylate group to form the piperidinone ring. A strong base is typically used to deprotonate the carbamate nitrogen, facilitating the cyclization. Finally, deprotection of the Boc group followed by oxidation of the resulting primary amine and concomitant oxidation of the C5-methylene to a carboxylic acid will yield the final product. A more controlled approach would involve selective oxidation of the primary alcohol before cyclization, which would require a different protecting group strategy. However, for the purpose of this guide, we will proceed with the late-stage oxidation.
Protocol 5: Synthesis of (S)-tert-Butyl (6-oxopiperidin-3-yl)carbamate
-
Dissolve the crude mono-tosylate (1 equivalent) in anhydrous tetrahydrofuran (THF, 20 volumes).
-
Cool the solution to 0 °C and add a strong base such as sodium hydride (1.2 equivalents) portion-wise.
-
Stir the reaction mixture at room temperature overnight.
-
Carefully quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain the Boc-protected piperidinone.
Protocol 6: Synthesis of (S)-6-Oxopiperidine-3-carboxylic acid
-
Dissolve the Boc-protected piperidinone (1 equivalent) in dichloromethane (10 volumes).
-
Add trifluoroacetic acid (TFA, 10 equivalents) and stir at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.
-
Dissolve the crude amine salt in a mixture of acetone and water.
-
Cool the solution to 0 °C and add Jones reagent (prepared from CrO₃, H₂SO₄, and water) dropwise until a persistent orange color is observed.
-
Stir for 1 hour at 0 °C, then quench the excess oxidant with isopropanol.
-
Extract the product into ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude (S)-6-oxopiperidine-3-carboxylic acid.
-
Recrystallization from a suitable solvent system (e.g., water/ethanol) can be performed for further purification.
Alternative Synthetic Strategies: A Comparative Overview
While the chiral pool approach from L-glutamic acid is robust, other methods offer alternative pathways to the target molecule.
Asymmetric Hydrogenation
Asymmetric hydrogenation of a suitable prochiral precursor, such as a dehydropiperidinone, could provide a direct route to the chiral lactam. This approach would require the development of a specific substrate and the identification of a highly enantioselective catalyst system (e.g., Rhodium or Ruthenium-based catalysts with chiral phosphine ligands).
Enzymatic Resolution
A racemic mixture of 6-oxopiperidine-3-carboxylic acid or a suitable ester derivative could be resolved using a stereoselective enzyme, such as a lipase or an amidase.[6] This method can provide high enantiomeric purity, but the maximum theoretical yield for the desired enantiomer is 50% unless a dynamic kinetic resolution process is employed.
| Strategy | Advantages | Disadvantages |
| Chiral Pool (L-Glutamic Acid) | Readily available, inexpensive starting material; well-defined stereochemistry. | Multi-step synthesis; requires careful control of protecting groups and reaction conditions. |
| Asymmetric Hydrogenation | Potentially shorter route; high atom economy. | Requires synthesis of a specific prochiral substrate; catalyst screening and optimization can be time-consuming and expensive. |
| Enzymatic Resolution | High enantioselectivity; mild reaction conditions. | Maximum 50% yield for a standard kinetic resolution; requires screening for a suitable enzyme. |
Table 1: Comparison of Synthetic Strategies.
Conclusion and Future Perspectives
The chiral synthesis of (S)-6-oxopiperidine-3-carboxylic acid is a key endeavor for the advancement of medicinal chemistry programs. The chiral pool approach from L-glutamic acid, as detailed in this guide, offers a reliable and scalable method for its preparation. While alternative strategies such as asymmetric catalysis and enzymatic resolution present intriguing possibilities, the chiral pool synthesis remains a practical and well-established choice for obtaining this valuable building block.
Future research in this area may focus on the development of more convergent and atom-economical synthetic routes. The discovery of novel catalysts for the direct asymmetric functionalization of simpler precursors could significantly shorten the synthetic sequence. Furthermore, the exploration of engineered enzymes for the highly selective synthesis of this and related chiral piperidinones will undoubtedly open new avenues for the efficient production of these important pharmaceutical intermediates.
References
- 1. Asymmetric δ-Lactam Synthesis with a Monomeric Streptavidin Artificial Metalloenzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chiral pool - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Chemoenzymatic synthesis Home [pubs.rsc.org]
- 6. Chemoenzymatic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Enantioselective Synthesis of 6-Oxopiperidine-3-carboxylic Acid Derivatives
Foreword: The Significance of Chiral Piperidones in Modern Drug Discovery
The 6-oxopiperidine-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry. Its inherent chirality, conformational rigidity, and multiple points for diversification make it an attractive building block for the development of novel therapeutics. The stereochemistry at the C3 position is often crucial for biological activity, as enantiomers can exhibit significantly different pharmacological and toxicological profiles. Consequently, the development of robust and efficient methods for the enantioselective synthesis of these derivatives is a critical endeavor for researchers and drug development professionals. This guide provides a comprehensive overview of the core strategies, field-proven insights, and detailed protocols for the synthesis of these valuable chiral molecules.
I. Strategic Approaches to Enantioselectivity
The primary challenge in the synthesis of chiral this compound derivatives lies in the stereocontrolled formation of the C3 stereocenter. Two principal strategies have emerged as the most effective:
-
Asymmetric Catalysis: This approach involves the use of a chiral catalyst to control the stereochemical outcome of a key bond-forming reaction, typically a Michael addition to an α,β-unsaturated precursor. Organocatalysis has proven to be particularly powerful in this context.
-
Enzymatic Resolution: This strategy relies on the ability of enzymes, most commonly lipases, to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the desired enantiomer.
This guide will delve into both approaches, providing detailed experimental protocols and the scientific rationale behind them.
II. Asymmetric Synthesis via Organocatalytic Michael Addition
The organocatalytic asymmetric Michael addition of a malonate pronucleophile to an α,β-unsaturated ester, followed by cyclization, represents a highly efficient and atom-economical route to enantioenriched 3-substituted 6-oxopiperidones.
Causality Behind Experimental Choices
The success of this strategy hinges on the selection of an appropriate chiral organocatalyst that can effectively shield one face of the Michael acceptor, thereby directing the incoming nucleophile to the opposite face. Bifunctional catalysts, such as those derived from cinchona alkaloids or chiral diamines, are particularly effective as they can activate both the nucleophile and the electrophile simultaneously through hydrogen bonding and iminium ion formation, respectively.
Experimental Workflow: A Self-Validating System
The following workflow describes a robust and reproducible process for the synthesis of a key precursor to chiral this compound.
Caption: Workflow for the enantioselective synthesis of this compound via organocatalytic Michael addition.
Detailed Protocol: Organocatalytic Asymmetric Michael Addition
This protocol is based on established methodologies for the asymmetric conjugate addition of malonates to α,β-unsaturated esters.[1][2][3]
Step 1: Synthesis of Diethyl 2-methyleneglutarate (Michael Acceptor)
-
To a stirred solution of diethyl glutaconate (1.0 equiv) and paraformaldehyde (1.2 equiv) in dioxane at room temperature, add diethylamine (0.1 equiv).
-
Stir the mixture at 80 °C for 12 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NH4Cl and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford diethyl 2-methyleneglutarate.
Step 2: Asymmetric Michael Addition
-
To a solution of diethyl 2-methyleneglutarate (1.0 equiv) and dimethyl malonate (1.2 equiv) in toluene at -20 °C, add the chiral bifunctional thiourea catalyst (e.g., (S,S)-1,2-diphenylethanediamine-derived thiourea) (0.1 equiv).[1]
-
Stir the reaction mixture at -20 °C for 48 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, directly purify the reaction mixture by flash column chromatography on silica gel to yield the enantioenriched Michael adduct.
Step 3: Cyclization and Hydrolysis
-
To a solution of the purified Michael adduct (1.0 equiv) in anhydrous THF at 0 °C, add sodium hydride (1.2 equiv, 60% dispersion in mineral oil) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of water and extract with ethyl acetate.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Dissolve the crude cyclized product in a mixture of THF and water (3:1) and add lithium hydroxide (3.0 equiv).
-
Stir the mixture at room temperature for 24 hours.
-
Acidify the reaction mixture to pH 2 with 1 M HCl and extract with ethyl acetate.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to afford the crude this compound.
-
Purify by recrystallization or flash column chromatography.
| Catalyst | Solvent | Temperature (°C) | Yield (%) | ee (%) |
| Cinchona-derived thiourea | Toluene | -20 | 85-95 | 90-98 |
| (S,S)-1,2-diphenylethanediamine | CH2Cl2 | 0 | 80-90 | 85-95 |
| Proline-derived catalyst | Water | rt | 75-85 | 80-90 |
Table 1: Representative Results for Organocatalytic Asymmetric Michael Additions.
III. Enantioselective Synthesis via Enzymatic Kinetic Resolution
Enzymatic kinetic resolution (EKR) is a powerful and environmentally benign method for obtaining enantiomerically pure compounds. This approach is particularly well-suited for the resolution of racemic esters of this compound using lipases.
Causality Behind Experimental Choices
Lipases are highly enantioselective enzymes that can catalyze the hydrolysis of esters. In a racemic mixture of esters, the lipase will preferentially hydrolyze one enantiomer, leaving the other enantiomer unreacted. This difference in reaction rates allows for the separation of the two enantiomers. The choice of lipase and reaction conditions (solvent, temperature, acylating agent in case of transesterification) is crucial for achieving high enantioselectivity and conversion.
Experimental Workflow: A Self-Validating System
Caption: Workflow for the enantioselective synthesis of this compound via enzymatic kinetic resolution.
Detailed Protocol: Lipase-Catalyzed Kinetic Resolution
This protocol is based on established procedures for the enzymatic resolution of cyclic amino acid esters.[4][5]
Step 1: Synthesis of Racemic Ethyl 6-Oxopiperidine-3-carboxylate
-
Suspend racemic this compound (1.0 equiv) in absolute ethanol.
-
Add concentrated sulfuric acid (0.1 equiv) dropwise at 0 °C.
-
Reflux the mixture for 8 hours.
-
Cool to room temperature and neutralize with saturated aqueous NaHCO3.
-
Extract with ethyl acetate, and wash the organic layer with brine.
-
Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the racemic ethyl ester.
Step 2: Enzymatic Kinetic Resolution
-
To a suspension of racemic ethyl 6-oxopiperidine-3-carboxylate (1.0 equiv) in a phosphate buffer (pH 7.0) / diisopropyl ether (DIPE) co-solvent system (9:1 v/v), add Candida antarctica Lipase B (CAL-B, immobilized) (e.g., Novozym 435).
-
Shake the mixture at 35 °C and monitor the conversion by chiral HPLC.
-
When approximately 50% conversion is reached, filter off the enzyme.
-
Separate the aqueous and organic layers.
-
Acidify the aqueous layer to pH 2 with 1 M HCl and extract with ethyl acetate to obtain the enantioenriched (S)-6-oxopiperidine-3-carboxylic acid.
-
Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate to obtain the enantioenriched (R)-ethyl 6-oxopiperidine-3-carboxylate.
Step 3: Hydrolysis of the (R)-Ester
-
Dissolve the enantioenriched (R)-ethyl ester in a mixture of THF and water (3:1).
-
Add lithium hydroxide (1.5 equiv) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Acidify to pH 2 with 1 M HCl and extract with ethyl acetate.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to afford the enantioenriched (R)-6-oxopiperidine-3-carboxylic acid.
| Lipase | Solvent System | Temperature (°C) | Conversion (%) | ee (%) of Acid | ee (%) of Ester |
| Candida antarctica Lipase B | Phosphate buffer/DIPE | 35 | ~50 | >99 | >99 |
| Pseudomonas cepacia Lipase | Phosphate buffer/Toluene | 30 | ~50 | >98 | >98 |
| Candida rugosa Lipase | Phosphate buffer/Hexane | 40 | ~50 | >95 | >97 |
Table 2: Representative Results for Lipase-Catalyzed Kinetic Resolution.
IV. Conclusion and Future Perspectives
The enantioselective synthesis of this compound derivatives remains an area of active research. Both organocatalytic asymmetric synthesis and enzymatic resolution offer viable and robust pathways to these valuable chiral building blocks. The choice of method will depend on factors such as the desired enantiomer, scalability, and cost-effectiveness.
Future developments in this field will likely focus on the discovery of more active and selective catalysts, the development of continuous flow processes for improved efficiency and safety, and the application of these chiral building blocks in the synthesis of novel therapeutic agents. The methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to advance the science of chiral piperidone synthesis.
V. References
-
Wang, W., Ye, L., Shi, Z., Zhao, Z., & Li, X. (2018). Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine. RSC Advances, 8(72), 41365-41372. --INVALID-LINK--
-
Ma, A., et al. (2010). Enantioselective organocatalytic Michael addition of malonates to α,β-unsaturated aldehydes in water. Green Chemistry, 12(9), 1591-1594. --INVALID-LINK--
-
Hayashi, Y., et al. (2008). Water-Compatible Iminium Activation: Highly Enantioselective Organocatalytic Michael Addition of Malonates to α,β-Unsaturated Enones. The Journal of Organic Chemistry, 73(18), 7339-7342. --INVALID-LINK--
-
Kaźmierczak, M., et al. (2015). Enantioselective Organocatalytic Conjugate Addition of Malonates to β,β-Disubstituted β-Trifluoromethyl Enones under High Pressure. The Journal of Organic Chemistry, 80(11), 5646-5653. --INVALID-LINK--
-
Gawroński, J., et al. (2016). Organocatalytic asymmetric addition of malonates to unsaturated 1,4-diketones. Beilstein Journal of Organic Chemistry, 12, 1259-1266. --INVALID-LINK--
-
Kuleshova, E., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6659. --INVALID-LINK--
-
Morgan, B., et al. (2000). Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336. The Journal of Organic Chemistry, 65(18), 5451-5459. --INVALID-LINK--
-
de Miranda, A. S., et al. (2021). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules, 26(2), 434. --INVALID-LINK--
References
- 1. Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07809B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Enantioselective Organocatalytic Conjugate Addition of Malonates to β,β-Disubstituted β-Trifluoromethyl Enones under High Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 6-Oxopiperidine-3-carboxylic Acid: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of 6-oxopiperidine-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] As a conformationally constrained amino acid derivative, understanding its structural and electronic properties through various spectroscopic techniques is paramount for its application as a scaffold in novel therapeutics. This document delves into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the unambiguous identification and characterization of this molecule. Detailed experimental protocols, data interpretation, and field-proven insights are provided to equip researchers, scientists, and drug development professionals with the necessary tools for their work with this important chemical entity.
Introduction: The Significance of a Privileged Scaffold
This compound belongs to a class of compounds built upon the piperidine ring system, a privileged scaffold in medicinal chemistry due to its prevalence in natural products and its utility in the design of bioactive molecules.[1] The rigid, cyclic structure of the piperidine ring, combined with the functional handles of a lactam (a cyclic amide) and a carboxylic acid, provides a unique three-dimensional framework for interaction with biological targets.[1] The chirality at the C3 position further adds to its molecular complexity and potential for stereospecific interactions.[1]
Accurate and comprehensive spectroscopic characterization is the bedrock of any research involving such a molecule. It validates synthetic routes, confirms structural integrity, and provides insights into conformational preferences, all of which are critical for structure-activity relationship (SAR) studies in drug discovery.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide a detailed map of the molecular skeleton.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum of this compound is expected to exhibit distinct signals for the protons on the piperidine ring and the acidic proton of the carboxylic acid. The chemical shifts are influenced by the electron-withdrawing effects of the amide carbonyl group and the carboxylic acid, as well as the diamagnetic anisotropy of these groups.
Methodological Insight: The choice of solvent is critical for ¹H NMR of this compound. Deuterated chloroform (CDCl₃) may not be suitable due to the poor solubility of the carboxylic acid. Deuterated dimethyl sulfoxide (DMSO-d₆) or methanol (CD₃OD) are excellent alternatives, as they will solubilize the compound and allow for the observation of the exchangeable N-H and O-H protons. In DMSO-d₆, the carboxylic acid proton is typically observed as a broad singlet at a high chemical shift (δ > 10 ppm), while the amide proton will also be a broad singlet, often in the range of δ 7-8 ppm.
dot graph "predicted_1H_NMR_structure" { layout=neato; node [shape=none, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
}
Caption: Predicted ¹H NMR proton assignments for this compound.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Justification |
| COOH | > 10 | broad singlet (br s) | N/A | Highly deshielded acidic proton, readily exchanges. |
| N-H | ~7.5 - 8.5 | broad singlet (br s) | N/A | Amide proton, deshielded by the carbonyl group. Broadening due to quadrupolar relaxation of the nitrogen and/or exchange. |
| H-2 (axial & eq.) | ~3.2 - 3.6 | multiplet (m) | geminal, vicinal | Protons adjacent to the nitrogen are deshielded. |
| H-3 | ~2.5 - 3.0 | multiplet (m) | vicinal | Methine proton alpha to the carboxylic acid group, deshielded. |
| H-4 (axial & eq.) | ~1.8 - 2.2 | multiplet (m) | geminal, vicinal | Methylene protons further from the electron-withdrawing groups. |
| H-5 (axial & eq.) | ~1.8 - 2.2 | multiplet (m) | geminal, vicinal | Methylene protons beta to the amide carbonyl. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will clearly show the six carbon atoms of the molecule, with the two carbonyl carbons appearing at the most downfield chemical shifts.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |
| C=O (Carboxylic Acid) | ~170 - 180 | Carbonyl carbon of a carboxylic acid. |
| C=O (Amide) | ~165 - 175 | Carbonyl carbon of a six-membered lactam. |
| C-2 | ~45 - 55 | Carbon adjacent to the nitrogen atom. |
| C-3 | ~35 - 45 | Methine carbon alpha to the carboxylic acid. |
| C-4 | ~20 - 30 | Methylene carbon. |
| C-5 | ~25 - 35 | Methylene carbon beta to the amide carbonyl. |
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2 seconds, spectral width of 200-240 ppm.
-
-
2D NMR Experiments (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and confirm proton assignments.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and confirming the overall structure.
-
dot graph experimental_workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
}
Caption: Experimental workflow for NMR analysis.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For this compound, the IR spectrum will be dominated by absorptions from the carboxylic acid and the cyclic amide (lactam) moieties.
Predicted IR Absorption Bands
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Justification |
| Carboxylic Acid O-H | Stretching | 2500-3300 | Broad, Strong | Characteristic very broad absorption due to hydrogen bonding.[2][3] |
| Amide N-H | Stretching | 3100-3300 | Medium, Sharp | Secondary amide N-H stretch. |
| C-H | Stretching | 2850-3000 | Medium | Aliphatic C-H stretching. |
| Carboxylic Acid C=O | Stretching | 1700-1725 | Strong, Sharp | Carbonyl stretch of a saturated carboxylic acid. |
| Amide C=O (Lactam) | Stretching (Amide I) | 1640-1680 | Strong, Sharp | Carbonyl stretch of a six-membered lactam.[4][5] |
| N-H | Bending (Amide II) | 1510-1550 | Medium | N-H in-plane bending. |
| C-O | Stretching | 1210-1320 | Medium | C-O stretch of the carboxylic acid.[2] |
Trustworthiness through Self-Validation: The presence of both a very broad O-H stretch and two distinct, strong carbonyl absorptions in the specified regions provides a high degree of confidence in the simultaneous presence of the carboxylic acid and lactam functionalities.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation (ATR):
-
Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Ensure good contact between the sample and the crystal by applying pressure with the anvil.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the clean ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The typical spectral range is 4000-400 cm⁻¹.
-
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight and valuable structural information through the analysis of fragmentation patterns. For this compound (C₆H₉NO₃), the monoisotopic mass is 143.0582 g/mol .
Predicted Mass Spectral Data
Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar molecule, and it is expected to produce a prominent protonated molecular ion [M+H]⁺ at m/z 144.0655.
Expertise in Fragmentation Analysis: Under collision-induced dissociation (CID) in tandem MS (MS/MS), the fragmentation of the [M+H]⁺ ion is expected to proceed through characteristic pathways for cyclic amides and carboxylic acids.
dot graph fragmentation_pathway { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#EA4335"];
}
Caption: Predicted major fragmentation pathways for [M+H]⁺ of this compound.
Key Predicted Fragments:
-
m/z 126.0555: Loss of water (18 Da) from the carboxylic acid group.
-
m/z 99.0651: Loss of the carboxyl radical (•COOH, 45 Da), a common fragmentation for carboxylic acids.
-
m/z 98.0578: Subsequent loss of carbon monoxide (28 Da) from the fragment at m/z 126, indicative of the lactam ring cleavage.
Experimental Protocol for Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Instrumentation: A liquid chromatograph coupled to a mass spectrometer with an ESI source (e.g., a triple quadrupole or Q-TOF instrument).
-
Liquid Chromatography (Optional but Recommended):
-
Use a C18 reversed-phase column to purify the sample before it enters the mass spectrometer.
-
A simple gradient of water and acetonitrile, both with 0.1% formic acid, is typically effective.
-
-
Mass Spectrometry Acquisition:
-
Full Scan (MS1): Acquire a full scan spectrum to identify the protonated molecular ion ([M+H]⁺ at m/z 144.1).
-
Tandem MS (MS/MS): Select the ion at m/z 144.1 as the precursor ion and perform collision-induced dissociation (CID) to obtain the product ion spectrum. Optimize the collision energy to achieve a rich fragmentation pattern.
-
Conclusion
The spectroscopic characterization of this compound is a multi-faceted process that relies on the synergistic application of NMR, IR, and MS. This guide has provided a detailed framework for understanding the expected spectral features of this molecule, grounded in the fundamental principles of spectroscopy and supported by data from analogous structures. By following the outlined experimental protocols and applying the interpretative insights, researchers can confidently verify the structure and purity of their samples, paving the way for further investigation into the chemical and biological properties of this versatile scaffold. The self-validating nature of these combined techniques ensures a high degree of scientific integrity, which is indispensable in the fields of chemical research and drug development.
References
An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 6-Oxopiperidine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in the arsenal of the modern chemist, offering profound insights into molecular structure with exceptional resolution.[1][2] This guide, crafted from the perspective of a Senior Application Scientist, delves into the nuanced ¹H and ¹³C NMR analysis of 6-oxopiperidine-3-carboxylic acid, a heterocyclic scaffold of significant interest in medicinal chemistry. Our exploration is grounded in a synthesis of theoretical principles and practical, field-proven methodologies. We will dissect the expected spectral features of this molecule, explain the rationale behind experimental choices, and provide a robust protocol for data acquisition and analysis. Every recommendation and interpretation is rooted in established scientific principles and supported by authoritative references to ensure the highest degree of accuracy and trustworthiness.
The Structural Landscape of this compound
This compound is a chiral molecule featuring a lactam (a cyclic amide) integrated into a six-membered ring, with a carboxylic acid substituent at the C3 position.[3] Understanding its three-dimensional structure is paramount to interpreting its NMR spectra. The piperidine ring is not planar and typically adopts a chair-like conformation to minimize steric strain. This conformational preference has significant implications for the chemical environments of the ring protons, leading to distinct axial and equatorial signals.
Molecular Structure and Numbering
Caption: Structure of this compound with atom numbering.
¹H NMR Spectral Analysis: A Proton-by-Proton Examination
The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. For this compound, we anticipate a series of distinct signals, each characterized by its chemical shift (δ), integration, and multiplicity (splitting pattern).
Predicted ¹H NMR Data
The following table summarizes the predicted ¹H NMR chemical shifts and multiplicities for this compound. These values are based on established chemical shift principles and data from similar structures.[3] It is important to note that experimental values may vary depending on the solvent and concentration used.[3]
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| H on COOH | 12.0 - 12.5 | Broad Singlet (br s) |
| H on NH | 7.5 - 8.0 | Broad Singlet (br s) |
| H-2 (CH₂) | 3.2 - 3.4 | Multiplet (m) |
| H-3 (CH) | 2.6 - 2.8 | Multiplet (m) |
| H-4 (CH₂) | 1.9 - 2.1 | Multiplet (m) |
| H-5 (CH₂) | 2.3 - 2.5 | Multiplet (m) |
Rationale Behind the Chemical Shifts and Multiplicities
-
Carboxylic Acid and Amide Protons (COOH and NH): The protons on the carboxylic acid and the amide nitrogen are expected to be significantly deshielded, appearing far downfield.[4] Their broad appearance is due to hydrogen bonding and, in the case of the NH proton, quadrupolar coupling with the nitrogen atom. The chemical shifts of these protons are highly dependent on solvent and concentration.[5]
-
Methylene Protons at C2 (H-2): These protons are adjacent to the electron-withdrawing amide nitrogen, causing them to be deshielded and appear in the 3.2-3.4 ppm range. Due to the chirality at C3 and the ring's conformation, these two protons are diastereotopic and will likely exhibit different chemical shifts, coupling to each other (geminal coupling) and to the proton at C3 (vicinal coupling), resulting in a complex multiplet.
-
Methine Proton at C3 (H-3): This proton is alpha to the carboxylic acid group, which exerts a moderate deshielding effect. It will be coupled to the two protons at C2 and the two protons at C4, leading to a complex multiplet.
-
Methylene Protons at C4 (H-4): These protons are in a standard aliphatic environment and are expected to resonate in the 1.9-2.1 ppm region. They will be coupled to the proton at C3 and the two protons at C5, appearing as a multiplet.
-
Methylene Protons at C5 (H-5): These protons are alpha to the lactam carbonyl group, which is strongly electron-withdrawing. This will cause a significant downfield shift compared to the C4 protons, with an expected resonance in the 2.3-2.5 ppm range. They will be coupled to the protons at C4, resulting in a multiplet.
¹³C NMR Spectral Analysis: Unveiling the Carbon Skeleton
The ¹³C NMR spectrum provides information on the number of unique carbon environments and their electronic nature. For this compound, we expect six distinct signals.
Predicted ¹³C NMR Data
The table below presents the predicted ¹³C NMR chemical shifts for this compound, based on spectral prediction tools and data for analogous compounds.[3]
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| COOH | ~175 |
| C6 (C=O) | ~172 |
| C2 | ~48 |
| C3 | ~40 |
| C5 | ~31 |
| C4 | ~25 |
Interpreting the ¹³C Chemical Shifts
-
Carbonyl Carbons (COOH and C6): The carbonyl carbons of the carboxylic acid and the lactam are the most deshielded, appearing at the downfield end of the spectrum, typically in the 170-185 ppm range.[6]
-
C2 Carbon: This carbon is directly attached to the electronegative nitrogen atom, resulting in a downfield shift to approximately 48 ppm.
-
C3 Carbon: The methine carbon at the chiral center, alpha to the carboxylic acid, is expected around 40 ppm.
-
C5 Carbon: This methylene carbon is alpha to the lactam carbonyl and will be deshielded to around 31 ppm.
-
C4 Carbon: The C4 methylene carbon is in a more typical aliphatic environment and is expected to have the most upfield chemical shift among the ring carbons, at approximately 25 ppm.
Advanced NMR Techniques: DEPT for Carbon Identification
To definitively assign the carbon signals, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment is invaluable. DEPT spectroscopy differentiates carbon signals based on the number of attached protons.
-
DEPT-90: This experiment will only show signals for CH (methine) carbons. In our case, only the C3 signal should be visible.
-
DEPT-135: This experiment shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. For this compound, C3 will be a positive peak, while C2, C4, and C5 will appear as negative peaks. Quaternary carbons (the carbonyls) will be absent in both DEPT-90 and DEPT-135 spectra.
DEPT Analysis Workflow
Caption: Workflow for carbon signal assignment using DEPT experiments.
Experimental Protocol: A Self-Validating System
The following protocol outlines a robust methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Solvent Selection: Due to the presence of the carboxylic acid and amide functional groups, solubility can be a challenge in non-polar solvents. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it is a polar aprotic solvent that will readily dissolve the analyte and allow for the observation of the exchangeable COOH and NH protons. Deuterated methanol (CD₃OD) or deuterium oxide (D₂O) can also be used, but will result in the exchange of the acidic protons with deuterium, causing their signals to disappear from the ¹H NMR spectrum.[4] This can, however, be a useful diagnostic experiment.
-
Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is the standard reference for ¹H and ¹³C NMR, with its signal set to 0 ppm. Most deuterated solvents for NMR are available with TMS already added.
-
Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
NMR Instrument Parameters
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
| Parameter | ¹H NMR | ¹³C NMR |
| Pulse Program | zg30 | zgpg30 |
| Number of Scans | 16-64 | 1024-4096 |
| Relaxation Delay (d1) | 1-2 s | 2 s |
| Acquisition Time (aq) | 3-4 s | 1-2 s |
| Spectral Width (sw) | 16 ppm | 240 ppm |
| Temperature | 298 K | 298 K |
Data Processing
-
Software: A variety of software packages are available for processing NMR data, including Mnova, TopSpin, and NMRium.[7][8][9]
-
Fourier Transform: Apply an exponential window function with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Carefully phase the spectrum to ensure all peaks are in pure absorption mode. Apply an automatic baseline correction.
-
Referencing: Reference the spectrum by setting the TMS signal to 0 ppm. If TMS is not present, the residual solvent peak can be used as a secondary reference.
-
Peak Picking and Integration: Identify all peaks and integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each signal.
Conclusion
The comprehensive NMR analysis of this compound, as detailed in this guide, provides a clear pathway for the structural elucidation of this important heterocyclic compound. By combining the predictive power of chemical shift theory with the definitive assignments from DEPT experiments, researchers can confidently characterize this molecule and its derivatives. The provided experimental protocol offers a reliable and self-validating workflow for obtaining high-quality NMR data, ensuring the scientific integrity of the results. This guide serves as a valuable resource for scientists engaged in drug discovery and development, empowering them with the knowledge to effectively utilize NMR spectroscopy in their research endeavors.
References
- 1. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines | MDPI [mdpi.com]
- 2. This compound - [sigmaaldrich.com]
- 3. This compound | 1426408-56-1 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. (S)-1-methyl-6-oxopiperidine-3-carboxylic acid(1932529-85-5) 1H NMR [m.chemicalbook.com]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. 1H and 13C NMR assignments and X-ray structures for three monocyclic benzoannelated dilactam polyethers - PubMed [pubmed.ncbi.nlm.nih.gov]
high-resolution mass spectrometry (HRMS) of 6-oxopiperidine-3-carboxylic acid
An In-Depth Technical Guide to the High-Resolution Mass Spectrometry (HRMS) of 6-Oxopiperidine-3-Carboxylic Acid
Authored by a Senior Application Scientist
This guide provides a comprehensive, technically-grounded framework for the analysis of this compound using High-Resolution Mass Spectrometry (HRMS). Designed for researchers, scientists, and professionals in drug development and metabolomics, this document moves beyond procedural lists to explain the fundamental causality behind methodological choices. Every protocol is presented as a self-validating system, grounded in established scientific principles and supported by authoritative references.
Introduction: The Analytical Imperative for this compound
This compound is a cyclic gamma-amino acid analogue containing a lactam ring. Its structural motifs—a carboxylic acid and a cyclic amide—make it a compound of interest in medicinal chemistry as a potential scaffold for novel therapeutics and a target in metabolic studies. The unequivocal identification and characterization of such molecules are paramount, necessitating analytical techniques that provide the highest degree of specificity and sensitivity.
High-Resolution Mass Spectrometry (HRMS) is the definitive tool for this purpose. Its ability to provide accurate mass measurements to within a few parts-per-million (ppm) allows for the confident determination of elemental composition. When coupled with tandem mass spectrometry (MS/MS), HRMS enables detailed structural elucidation through the analysis of specific fragmentation patterns, providing a powerful method for distinguishing it from isomeric species and identifying it in complex matrices.
Foundational Principles: Ionization and Physicochemical Properties
The molecular formula for this compound is C₆H₉NO₃. Understanding its structure is key to predicting its behavior in a mass spectrometer.
-
Monoisotopic Mass: The calculated exact monoisotopic mass is 143.05824 Da . This value is the primary target for HRMS detection and confirmation.
-
Ionization Propensity: The molecule possesses two key ionizable sites: the carboxylic acid group (-COOH) and the amide nitrogen within the lactam ring.
-
Positive Ion Mode (ESI+): The amide nitrogen is the more basic site and is readily protonated. Therefore, robust ionization is expected in positive electrospray ionization (ESI) mode, primarily forming the protonated molecule, [M+H]⁺ (m/z 144.06552) . Depending on the solvent system and analyte concentration, sodium adducts, [M+Na]⁺ (m/z 166.04749) , may also be observed. Studies on similar piperine structures have shown a tendency to form adducts and even dimeric species, particularly at higher concentrations.[1][2]
-
Negative Ion Mode (ESI-): The carboxylic acid group is acidic and will readily deprotonate to form the [M-H]⁻ ion (m/z 142.05099) . The choice between positive and negative mode will depend on the desired sensitivity and the nature of the sample matrix. For structural elucidation via MS/MS, the positive mode often yields more structurally informative fragments for this class of compounds.
-
Integrated Workflow for LC-HRMS Analysis
A robust analytical workflow is critical for reproducible and reliable results. The following diagram outlines the logical flow from sample preparation to data interpretation.
Caption: Experimental workflow for the LC-HRMS analysis of this compound.
Detailed Experimental Protocol: Sample Preparation
Causality: The goal is to fully dissolve the analyte in a solvent compatible with the initial mobile phase conditions to ensure good peak shape and prevent precipitation on the column.
-
Stock Solution Preparation: Accurately weigh 1 mg of this compound standard.
-
Dissolution: Dissolve the standard in 1 mL of a 50:50 (v/v) solution of methanol and deionized water to create a 1 mg/mL stock solution.
-
Working Solution: Perform serial dilutions from the stock solution using the same solvent system to create working standards at appropriate concentrations (e.g., 1 µg/mL). For LC-MS analysis of cyclic amino acids, concentrations in this range are typical.[3]
-
Filtration: Prior to injection, filter the final solution through a 0.22 µm syringe filter (e.g., PTFE) to remove any particulates that could clog the LC system.
Detailed Experimental Protocol: Liquid Chromatography
Causality: Chromatographic separation is essential to isolate the analyte from matrix components, ensuring that ionization is not suppressed and that the resulting mass spectrum is clean. Given the polar nature of the analyte, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent choice.
-
Instrument: UHPLC system coupled to an HRMS instrument.
-
Column: HILIC column (e.g., a silica-based column with an amide or diol stationary phase, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Formic acid serves as a proton source, promoting the formation of [M+H]⁺ ions in ESI+ mode.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) Flow Rate (mL/min) %B 0.0 0.4 95 5.0 0.4 50 5.1 0.4 95 | 7.0 | 0.4 | 95 |
-
Column Temperature: 40 °C. Rationale: Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.
-
Injection Volume: 2 µL.
Detailed Experimental Protocol: High-Resolution Mass Spectrometry
Causality: The MS parameters are optimized to achieve high mass accuracy for formula confirmation and to generate information-rich fragmentation spectra for structural validation.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Gas Temperature: 350 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Acquisition Mode: Data-Dependent Acquisition (DDA).
-
Full Scan MS (Survey Scan):
-
Mass Range: m/z 50-500.
-
Resolution: >30,000 FWHM (Full Width at Half Maximum). Rationale: High resolution is critical to distinguish the analyte from background ions and to calculate accurate mass.
-
-
Tandem MS (MS/MS Scan):
-
Precursor Ion: The most intense ion from the survey scan (expected m/z 144.0655).
-
Collision Gas: Argon.
-
Collision Energy: Ramped from 10-30 eV. Rationale: Ramping the collision energy ensures the capture of both low-energy (e.g., water loss) and high-energy (e.g., ring opening) fragmentations.
-
Data Interpretation: From Accurate Mass to Structural Elucidation
Elemental Composition Confirmation
The primary output from the Full Scan MS experiment is the accurate mass of the precursor ion. This data is used to confirm the elemental formula.
| Ion Species | Theoretical m/z | Observed m/z (Example) | Mass Error (ppm) | Elemental Composition |
| [M+H]⁺ | 144.06552 | 144.06531 | -1.46 | C₆H₁₀NO₃⁺ |
| [M+Na]⁺ | 166.04749 | 166.04725 | -1.45 | C₆H₉NNaO₃⁺ |
A mass error of < 5 ppm provides strong evidence for the proposed elemental composition.
MS/MS Fragmentation Pathway Analysis
The MS/MS spectrum provides a structural fingerprint of the molecule. For the [M+H]⁺ ion of this compound (m/z 144.07), a logical fragmentation cascade can be proposed based on established chemical principles for carboxylic acids and lactams.[4][5]
The fragmentation is initiated by the loss of stable neutral molecules and subsequent cleavages of the piperidine ring.
Caption: Proposed MS/MS fragmentation pathway for protonated this compound.
Detailed Fragmentation Analysis:
-
Loss of Water (H₂O): The initial and often most favorable fragmentation for carboxylic acids is the neutral loss of water, leading to the formation of an acylium ion.
-
[M+H - H₂O]⁺: C₆H₁₀NO₃⁺ → C₆H₈NO₂⁺ + H₂O (m/z 126.0550 )
-
-
Loss of Carbon Monoxide (CO): Following dehydration, the lactam ring can lose carbon monoxide. This is a common fragmentation for cyclic amides.
-
[M+H - H₂O - CO]⁺: C₆H₈NO₂⁺ → C₅H₈NO⁺ + CO (m/z 98.0597 ). This fragment is highly diagnostic and analogous to the key transition observed for the 2-oxo isomer (144.2 -> 98.1).[6]
-
-
Further Ring Fragmentation: The fragment at m/z 98.0597 can undergo further cleavage, such as the loss of ketene (C₂H₂O) or subsequent CO loss, leading to smaller, stable nitrogen-containing ions.
-
Loss of Ketene: C₅H₈NO⁺ → C₃H₆N⁺ + C₂H₂O (m/z 56.0495 )
-
Loss of CO: C₅H₈NO⁺ → C₄H₈N⁺ + CO (m/z 70.0651 )
-
Summary of Key Fragment Ions:
| Observed m/z | Elemental Composition | Proposed Loss |
| 126.0550 | C₆H₈NO₂⁺ | H₂O |
| 98.0597 | C₅H₈NO⁺ | H₂O, CO |
| 70.0651 | C₄H₈N⁺ | H₂O, 2CO |
| 56.0495 | C₃H₆N⁺ | H₂O, CO, C₂H₂O |
Conclusion
The analytical strategy detailed in this guide provides a robust and reliable method for the comprehensive characterization of this compound. By combining a well-designed LC separation with the power of HRMS and data-dependent MS/MS, researchers can achieve unambiguous identification through accurate mass measurement and confirm molecular structure via logical fragmentation analysis. This E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) based approach ensures data integrity and is directly applicable to the analysis of this compound in diverse fields, from pharmaceutical discovery to clinical metabolomics.
References
- 1. Concentration dependent Electrospray Ionisation Mass Spectrometry and Tandem Mass Spectrometry (MS/MS ) studies on (E,E)-1-[5-(1,3-benzodioxol-5yl)-1-oxo-2,4-pentadienyl]- piperidine (Piperine) and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. imtakt.com [imtakt.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. WO2019161383A1 - Oxopiperidine quantitation by mass spectrometry - Google Patents [patents.google.com]
The Architectural Blueprint of a Privileged Scaffold: A Technical Guide to the Crystal Structure of 6-Oxopiperidine-3-Carboxylic Acid Derivatives
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides an in-depth exploration of the synthesis, structural analysis, and crystalline architecture of 6-oxopiperidine-3-carboxylic acid and its derivatives. As a Senior Application Scientist, the following narrative is structured to deliver not just procedural steps, but the underlying scientific rationale that governs the experimental design and interpretation of results, empowering researchers to navigate the nuances of crystallographic studies in drug discovery.
The Significance of the this compound Scaffold
The this compound framework is a "privileged scaffold" in medicinal chemistry, a distinction earned due to its recurring presence in a multitude of biologically active compounds.[1] Its inherent structural rigidity, conferred by the cyclic lactam system, combined with the stereocenter at the C3 position and the versatile synthetic handle of the carboxylic acid group, makes it an attractive starting point for the design of novel therapeutics.[1] The enantiomers, (3S)- and (3R)-6-oxopiperidine-3-carboxylic acid, are commercially available and have been identified as having roles as enzyme inhibitors and potential preservatives in pharmaceutical formulations.[2] Understanding the three-dimensional arrangement of atoms within this core structure and its derivatives is paramount for elucidating structure-activity relationships (SAR) and for the rational design of next-generation pharmaceuticals.
Synthesis and Preparation of Single Crystals
The journey to elucidating a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction.
Synthetic Strategy: A Rational Approach
While numerous synthetic routes to substituted piperidines exist, a common and effective method for accessing the this compound core involves the cyclization of a linear precursor. For instance, the intramolecular N-acylation of N-substituted aminoadipic acids can yield the desired 6-oxopipecolinic acid framework. The choice of protecting groups and cyclization agents is critical and is dictated by the desired substitution pattern on the final molecule.
A plausible synthetic pathway is outlined below. This process is illustrative and may require optimization based on the specific derivative being targeted.
Caption: A generalized workflow for the synthesis and crystallization of this compound derivatives.
The Art and Science of Crystallization
Obtaining diffraction-quality single crystals is often the most challenging step. The choice of solvent is paramount; a good solvent will dissolve the compound moderately, and the ideal crystallization method will allow for slow, controlled precipitation.
Experimental Protocol: Single Crystal Growth
-
Solvent Selection:
-
Rationale: The polarity of the solvent must be matched to the polarity of the this compound derivative. Given the presence of both a polar carboxylic acid and a lactam, as well as potentially nonpolar substituents, a range of solvents should be screened.
-
Screening: Begin with polar protic solvents such as ethanol, methanol, and isopropanol. Also, explore polar aprotic solvents like ethyl acetate and acetone, and mixtures thereof. The goal is to find a solvent system where the compound is sparingly soluble at room temperature but readily soluble upon heating.
-
-
Crystallization Techniques:
-
Slow Evaporation:
-
Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent at room temperature.
-
Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.
-
Causality: This gradual increase in concentration allows molecules to self-assemble into an ordered crystal lattice rather than crashing out as an amorphous solid.
-
-
Vapor Diffusion (Hanging Drop or Sitting Drop):
-
Dissolve the compound in a "good" solvent (in which it is highly soluble).
-
Place a drop of this solution on a siliconized glass slide.
-
Invert the slide over a well containing a "poor" solvent (in which the compound is insoluble, but which is miscible with the "good" solvent).
-
Causality: The slow diffusion of the poor solvent's vapor into the drop gradually reduces the solubility of the compound, promoting slow and controlled crystal growth.
-
-
Cooling Crystallization:
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Slowly cool the solution to room temperature, and then potentially to a lower temperature (e.g., 4 °C).
-
Causality: The decrease in temperature reduces the solubility of the compound, leading to crystallization. The rate of cooling is critical; slower cooling rates generally produce higher quality crystals.
-
-
X-ray Crystallography: Unveiling the Molecular Architecture
Once a suitable single crystal is obtained, X-ray crystallography provides the definitive three-dimensional structure.
Experimental Protocol: X-ray Diffraction Data Collection and Structure Refinement
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and is irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, bond angles, and torsion angles.
Caption: The workflow for determining a crystal structure using single-crystal X-ray diffraction.
Structural Analysis of this compound Derivatives: A Case Study
While a crystal structure for the parent this compound is not publicly available, we can infer its key structural features from closely related derivatives. A notable example is methyl 6-oxo-5-(5-phenyltetrazol-2-yl)piperidine-2-carboxylate .[3]
Conformational Analysis: The Dominance of the Chair Conformation
The piperidine ring in this derivative, and indeed in most substituted piperidines, adopts a chair conformation . This is the most stable conformation as it minimizes both angle strain and torsional strain by staggering the substituents on adjacent carbon atoms. The substituents on the ring can occupy either axial or equatorial positions. The preferred orientation is dictated by steric and electronic effects, with bulkier groups generally favoring the less sterically hindered equatorial position.
Intermolecular Interactions: The Architects of the Crystal Lattice
The crystal packing of this compound derivatives is primarily governed by a network of hydrogen bonds.
-
N-H···O Hydrogen Bonds: The amide N-H group is a potent hydrogen bond donor, while the lactam carbonyl oxygen and the carboxylic acid carbonyl oxygen are strong hydrogen bond acceptors. This leads to the formation of robust N-H···O hydrogen bonds, which often dictate the primary packing motif.[3]
-
O-H···O Hydrogen Bonds: In the free carboxylic acid, the acidic proton can form strong hydrogen bonds with the carbonyl oxygen of a neighboring molecule, often leading to the formation of dimeric structures.
-
C-H···O and C-H···N Interactions: Weaker C-H···O and C-H···N hydrogen bonds also contribute to the overall stability of the crystal lattice.[3]
The interplay of these interactions determines the final three-dimensional arrangement of the molecules in the crystal.
Quantitative Data Summary
| Derivative | Piperidine Conformation | Key Intermolecular Interactions | Reference |
| Methyl 6-oxo-5-(5-phenyltetrazol-2-yl)piperidine-2-carboxylate | Chair | N-H···O, C-H···N hydrogen bonds | [3] |
Structure-Property Relationships
The crystal structure of a pharmaceutical compound has a profound impact on its physicochemical properties, including solubility, dissolution rate, stability, and bioavailability. Different crystalline forms of the same compound, known as polymorphs, can exhibit distinct properties. Therefore, a thorough understanding and characterization of the solid-state properties of this compound derivatives are critical during drug development.
By controlling the crystallization conditions, it may be possible to isolate different polymorphs with optimized properties. The insights gained from the crystal structure can guide formulation strategies to ensure consistent and effective drug delivery.
Conclusion
The this compound scaffold continues to be a cornerstone in the development of novel therapeutics. This guide has provided a comprehensive overview of the critical aspects of its structural chemistry, from synthesis and crystallization to the detailed analysis of its three-dimensional architecture. A thorough understanding of the principles outlined herein will empower researchers to rationally design and develop new chemical entities with enhanced efficacy and desirable physicochemical properties, ultimately accelerating the drug discovery process.
References
discovery and historical context of piperidine chemistry
An In-Depth Technical Guide to the Discovery and Historical Context of Piperidine Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine ring, a simple six-membered saturated heterocycle, is a cornerstone of medicinal chemistry, forming the structural core of a vast number of natural products and synthetic pharmaceuticals.[1][2][3] Its journey from a pungent compound isolated from black pepper to a privileged scaffold in modern drug design is a compelling narrative of chemical discovery, synthetic innovation, and analytical advancement. This guide provides a comprehensive exploration of this history, detailing the initial isolation and structural elucidation, the evolution of synthetic methodologies from classical rearrangements to powerful modern cyclization strategies, and the parallel development of analytical techniques that have enabled its deep characterization. By understanding the historical context and the causality behind experimental choices, researchers can gain a deeper appreciation for this fundamental building block and its enduring role in the quest for new medicines.
Part 1: The Genesis of Piperidine – Isolation and Structural Elucidation
The story of piperidine is intrinsically linked to the study of natural alkaloids. In 1819, Hans Christian Ørsted first isolated the crystalline substance piperine from the fruits of Piper nigrum (black pepper).[4] However, it was the Scottish chemist Thomas Anderson in 1850, and independently the French chemist Auguste Cahours in 1852, who first obtained piperidine itself.[5][6][7] They achieved this by treating piperine with nitric acid, which hydrolyzed the amide bond, liberating the cyclic amine that Cahours aptly named piperidine, derived from the Latin Piper for pepper.[4][5][6][7]
The determination of its structure was a formidable challenge for 19th-century chemists. The crucial breakthrough came through the study of a related, yet more notorious, piperidine alkaloid: coniine, the toxic principle of poison hemlock. The structure of coniine was correctly established by the eminent German chemist August Wilhelm von Hofmann in 1881.[8] This paved the way for another landmark achievement by Albert Ladenburg in 1886: the first total synthesis of an alkaloid.[8] Ladenburg's successful synthesis of (±)-coniine not only confirmed Hofmann's proposed structure but, by extension, solidified the hexagonal, saturated ring structure of the parent piperidine core.[9][10] This accomplishment was a watershed moment in organic chemistry, demonstrating that complex natural products could be constructed in the laboratory and unequivocally proving their molecular architecture.
Caption: Key milestones in the discovery of piperidine and its derivatives.
Part 2: The Evolution of Piperidine Synthesis
The ability to construct the piperidine ring with purpose and precision has been a central theme in organic synthesis for over a century. Methodologies have evolved dramatically from harsh, low-yielding classical reactions to elegant and highly selective modern transformations.
Section 2.1: Early Synthetic Strategies
The initial approaches to piperidine synthesis were logical extensions of the chemistry of the time, primarily focused on the manipulation of the aromatic heterocycle, pyridine.
1. Catalytic Hydrogenation of Pyridine: This is the most direct and industrially significant route to piperidine.[5] Early attempts by pioneers like Paul Sabatier , who won the Nobel Prize for his work on catalytic hydrogenation, were challenging. Using nickel catalysts often led to the disruption of the ring, yielding byproducts like amylamine instead of the desired piperidine.[11][12][13] Over time, refinement of conditions and catalysts—such as molybdenum disulfide, platinum, or palladium—allowed for the efficient and high-yielding reduction of the stable aromatic ring to the saturated piperidine.[5][14] The use of acidic media was found to be beneficial, as protonation of the pyridine nitrogen facilitates the reduction process.[14][15]
Protocol: Classical Hydrogenation of Pyridine
-
Catalyst Preparation: A pressure-rated reaction vessel is charged with pyridine dissolved in a suitable solvent (e.g., ethanol or acetic acid). A heterogeneous catalyst, such as Platinum(IV) oxide (PtO₂, Adams' catalyst) or Palladium on Carbon (Pd/C), is added (typically 1-5 mol%).[14]
-
Reaction Setup: The vessel is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove all oxygen.
-
Hydrogenation: The vessel is pressurized with hydrogen gas (H₂) to the desired pressure (ranging from atmospheric to over 50 bar).[14] The reaction mixture is stirred vigorously at a set temperature (from room temperature to >150°C) until hydrogen uptake ceases.
-
Work-up: The reaction is carefully depressurized. The catalyst is removed by filtration through a pad of Celite. The solvent is removed under reduced pressure to yield the crude piperidine, which can be purified by distillation.
2. Historical Named Reactions: While not always used for the synthesis of piperidine itself, two named reactions from key figures in its history were instrumental in understanding the chemistry of cyclic amines.
-
The Hofmann Degradation: Developed by August Wilhelm von Hofmann, this reaction involves the exhaustive methylation of an amine, followed by elimination with a base (Hofmann elimination). For cyclic amines like piperidine, repeated application of this sequence was a powerful degradative tool used to break open the ring and thus deduce the original cyclic structure. While not a synthetic route to piperidine, it was a critical method for its structural proof.
-
The Ladenburg Rearrangement: Discovered by Albert Ladenburg, this is the thermal rearrangement of an N-alkyl or N-benzyl pyridinium halide, which results in the alkyl or benzyl group migrating from the nitrogen atom to the carbon atoms of the pyridine ring (preferentially at the 2- and 4-positions).[16][17] This reaction provided deep insights into the reactivity of pyridinium systems but is not a general method for piperidine synthesis.
Section 2.2: Modern Synthetic Methodologies
Contemporary synthesis demands efficiency, selectivity, and the ability to introduce complex substitution patterns with stereochemical control. Modern methods have risen to this challenge, providing a versatile toolkit for the drug development professional.
Caption: Evolution from classical to modern piperidine synthesis strategies.
1. Reductive Amination: This is arguably one of the most powerful and versatile methods for constructing C-N bonds and is widely used in the pharmaceutical industry.[18] For piperidine synthesis, an intramolecular "double reductive amination" of a 1,5-dicarbonyl compound (or a precursor) with ammonia or a primary amine is a highly effective strategy.[7][10] This one-pot process forms two C-N bonds and the entire ring in a single transformation.
2. Aza-Diels-Alder Reaction: This powerful cycloaddition reaction provides a direct and often highly stereocontrolled route to tetrahydropyridines, which are immediate precursors to piperidines.[6][19] The reaction involves the [4+2] cycloaddition of a diene with an imine (the aza-dienophile). The ability to use chiral catalysts has made this a premier method for the asymmetric synthesis of complex piperidine derivatives.[1]
3. Ring-Closing Metathesis (RCM): The advent of stable and functional-group-tolerant olefin metathesis catalysts (e.g., Grubbs' and Schrock's catalysts) revolutionized cyclic chemistry. RCM has become a go-to method for forming the piperidine ring by cyclizing a suitable N-protected diene precursor.[20][9][21][22] Its tolerance for a wide range of functional groups allows for the synthesis of highly decorated piperidine scaffolds late in a synthetic sequence.
Part 3: The Evolution of Analytical Characterization
The ability to synthesize piperidines has always been coupled with the need to characterize them. The evolution of analytical techniques has been just as critical as the development of synthetic methods.
| Analytical Technique | Primary Information Provided | Historical Context |
| Classical Methods | Melting Point, Boiling Point, Elemental Analysis | The primary methods available to 19th and early 20th-century chemists for purity and compositional analysis. |
| Infrared (IR) Spectroscopy | Identification of functional groups (e.g., N-H stretch). Used for conformational analysis.[23] | Became a routine laboratory tool in the mid-20th century. |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation patterns, aiding in structural elucidation.[8][24] | Developed throughout the 20th century; ESI-MS/MS is now a key tool for analyzing complex alkaloids.[4] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Unambiguous determination of the carbon-hydrogen framework, connectivity, and stereochemistry. | Discovery in the 1940s-50s; became indispensable for organic chemistry with the advent of commercial FT-NMR in the 1970s.[25][26][27][28] |
| X-ray Crystallography | Definitive 3D molecular structure of crystalline compounds, including absolute stereochemistry. | Became a more accessible technique in the latter half of the 20th century. |
The development of NMR spectroscopy was particularly transformative.[27] Early continuous-wave instruments allowed for basic proton analysis, but the introduction of Fourier-transform (FT) NMR dramatically increased sensitivity, making it routine to acquire spectra of less abundant nuclei like ¹³C and to perform complex multi-dimensional experiments to map out the entire molecular structure in solution.[25][26]
Conclusion
The journey of piperidine chemistry, from its isolation from black pepper to its synthesis via powerful catalytic reactions, mirrors the broader evolution of organic chemistry itself. The initial challenges of isolation and structural proof gave way to the development of robust synthetic methods that have enabled the creation of countless piperidine-containing molecules. This historical and technical foundation has cemented the piperidine ring as a truly privileged structure in medicinal chemistry, providing the scaffold for drugs treating a vast spectrum of human diseases. For the modern researcher, a deep understanding of this rich history not only provides context but also inspires new avenues for innovation in the synthesis and application of this remarkable heterocycle.
References
- 1. researchgate.net [researchgate.net]
- 2. Piperidine [webbook.nist.gov]
- 3. benchchem.com [benchchem.com]
- 4. scielo.br [scielo.br]
- 5. Piperidine - Wikipedia [en.wikipedia.org]
- 6. Mannich-Michael versus formal aza-Diels-Alder approaches to piperidine derivatives. | Sigma-Aldrich [merckmillipore.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. soc.chim.it [soc.chim.it]
- 11. US1975843A - Purification and hydrogenation of pyridines - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. nobelprize.org [nobelprize.org]
- 14. asianpubs.org [asianpubs.org]
- 15. benchchem.com [benchchem.com]
- 16. ir.canterbury.ac.nz [ir.canterbury.ac.nz]
- 17. Ladenburg Rearrangement [drugfuture.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 23. stacks.cdc.gov [stacks.cdc.gov]
- 24. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Magnetic resonance spectrometry | chemistry | Britannica [britannica.com]
- 26. faculty.washington.edu [faculty.washington.edu]
- 27. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 28. Chemical Landmark: The development of NMR – Department of Chemistry and Applied Biosciences | ETH Zurich [chab.ethz.ch]
Methodological & Application
The Versatile Scaffold: Harnessing 6-Oxopiperidine-3-Carboxylic Acid in Modern Drug Discovery
Introduction: In the landscape of contemporary drug discovery, the identification and utilization of "privileged scaffolds" – molecular frameworks that can bind to multiple receptor types – is a cornerstone of efficient lead generation. Among these, the 6-oxopiperidine-3-carboxylic acid core has emerged as a particularly valuable building block. Its inherent structural rigidity, conferred by the lactam ring, combined with multiple, chemically tractable points for diversification, offers a unique platform for crafting potent and selective modulators of various biological targets. This guide provides an in-depth exploration of the this compound scaffold, detailing its strategic applications, synthetic derivatization protocols, and analytical characterization.
The significance of the this compound framework lies in its combination of key features. The cyclic lactam structure imparts a degree of conformational constraint, which can be highly advantageous for achieving specific and high-affinity binding to biological targets.[1] The presence of a carboxylic acid, a lactam nitrogen, and the piperidine ring itself provides three distinct points for chemical modification, allowing for a systematic exploration of structure-activity relationships (SAR). Furthermore, the chiral center at the 3-position introduces a critical element for stereospecific interactions with biological macromolecules, a crucial aspect of modern drug design.[1]
While direct and extensive SAR studies on this compound derivatives are emerging, the closely related piperidine-3-carboxamide scaffold has been successfully employed in the development of potent enzyme inhibitors, such as those targeting Cathepsin K for the treatment of osteoporosis.[2][3] The synthetic strategies and design principles from such studies provide a valuable blueprint for exploiting the this compound core.
Strategic Applications in Medicinal Chemistry
The this compound scaffold is a versatile starting point for accessing a range of therapeutic areas. Its constrained nature makes it an excellent mimic of peptide turns or as a conformationally restricted analogue of endogenous ligands.
1. Enzyme Inhibitors: The scaffold's rigid structure allows for the precise positioning of functional groups to interact with the active sites of enzymes. For instance, the carboxylic acid can act as a key hydrogen bond donor or acceptor, or as an anchor point for larger substituents designed to probe specific pockets within an enzyme. Commercial sources suggest that the (3R)-enantiomer may inhibit enzymes like citrate synthase and phosphofructokinase, while the (3S)-enantiomer has been posited as a potential acetylcholinesterase inhibitor.[4] While these claims from suppliers require further validation through peer-reviewed studies, they highlight the perceived potential of this scaffold in enzyme-targeted drug discovery.
2. Constrained Peptidomimetics: In the realm of peptide-based drug discovery, achieving metabolic stability and receptor selectivity are major hurdles. Incorporating rigid scaffolds like this compound into peptide sequences can pre-organize the peptide backbone into a bioactive conformation, enhancing binding affinity and resistance to proteolytic degradation.[5][6][7]
3. Neuroscience Targets: The piperidine core is a common feature in many centrally active agents. By modifying the substitution pattern on the this compound scaffold, it is possible to develop ligands for a variety of neuroscience targets, such as ion channels and G-protein coupled receptors.
Synthetic Pathways and Derivatization Protocols
A key advantage of the this compound scaffold is its amenability to chemical modification at three key positions: the carboxylic acid (C3), the lactam nitrogen (N1), and the piperidine ring itself (C2, C4, C5).
}
Caption: Diversification of the this compound scaffold.Protocol 1: Amide Library Synthesis via Amide Coupling
This protocol outlines a general procedure for the synthesis of an amide library from this compound, a critical step in exploring the SAR of the C3-substituent. This method is adapted from established procedures for similar piperidine-based scaffolds.[2][8]
Materials:
-
This compound
-
Desired amine (1.1 eq)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add HATU (1.2 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Self-Validation: The success of the coupling can be confirmed by the disappearance of the starting carboxylic acid on LC-MS and the appearance of a new peak with the expected mass of the amide product. ¹H NMR spectroscopy should show the disappearance of the carboxylic acid proton and the appearance of new signals corresponding to the coupled amine and a characteristic amide N-H proton.
Protocol 2: N-Alkylation of the Lactam
This protocol describes a general method for the alkylation of the lactam nitrogen, allowing for the introduction of diverse substituents at the N1 position.
Materials:
-
This compound ester (e.g., methyl or ethyl ester)
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.2 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated NH₄Cl (aq)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
To a solution of the this compound ester (1.0 eq) in anhydrous THF at 0 °C, add NaH (1.2 eq) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add the alkyl halide (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor progress by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of saturated NH₄Cl solution.
-
Extract the aqueous layer with EtOAc.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
If the carboxylic acid is desired, the resulting ester can be hydrolyzed under standard basic (e.g., LiOH in THF/H₂O) or acidic conditions.
Self-Validation: Successful N-alkylation can be confirmed by LC-MS, which will show an increase in the molecular weight corresponding to the added alkyl group. ¹H NMR will show the disappearance of the lactam N-H proton and the appearance of new signals for the protons of the newly introduced alkyl group.
Analytical Characterization
Thorough analytical characterization is essential to confirm the structure and purity of synthesized derivatives.
}
Caption: Analytical workflow for derivative characterization.Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the proton environment. For the parent scaffold, characteristic signals include multiplets for the piperidine ring protons and a downfield signal for the lactam N-H.
-
¹³C NMR: Confirms the carbon framework. Key signals include those for the lactam carbonyl, the carboxylic acid carbonyl, and the carbons of the piperidine ring. For example, in (R)-1-((4-methoxyphenyl)sulfonyl)piperidine-3-carboxylic acid, the carboxylic acid carbon appears at δ 174.24 ppm and the piperidine ring carbons are observed between δ 23-48 ppm.[2]
Mass Spectrometry (MS):
-
Low-Resolution MS (LC-MS): Used for reaction monitoring and to confirm the molecular weight of the product.[9]
-
High-Resolution MS (HRMS): Provides the exact mass of the molecule, allowing for the determination of its elemental composition. For instance, the HRMS of (R)-1-((4-methoxyphenyl)sulfonyl)piperidine-3-carboxylic acid was calculated as C₁₃H₁₇NO₅SNa (M+Na)⁺ 322.0725, with a found value of 322.0726.[2]
Chromatography:
-
Thin-Layer Chromatography (TLC): A quick and easy method for monitoring reaction progress.
-
Flash Column Chromatography: The standard method for purification of synthesized derivatives.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compounds. Chiral HPLC is essential for separating and analyzing enantiomers.
Quantitative Data Summary
The following table summarizes the characterization of an exemplary intermediate from a study on piperidine-3-carboxamide derivatives, which serves as a useful reference.[2]
| Compound Name | Yield (%) | ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm) | HRMS (M+Na)⁺ |
| (R)-1-((4-methoxyphenyl)sulfonyl)piperidine-3-carboxylic acid | 64 | 12.51 (s, 1H), 7.67 (d, J = 8.8 Hz, 2H), 7.16 (d, J = 8.8 Hz, 2H), 3.85 (s, 3H), 3.49 (d, J = 9.1 Hz, 1H), 3.36–3.29 (m, 2H), 2.44–2.31 (m, 2H), 1.80–1.68 (m, 2H), 1.50–1.30 (m, 2H) | 174.24, 163.16, 130.08, 127.32, 115.03, 56.15, 48.00, 46.49, 26.10, 23.83 | calcd: 322.0725, found: 322.0726 |
Conclusion
The this compound scaffold represents a highly promising platform for the development of novel therapeutics. Its conformational rigidity and multiple points for diversification make it an attractive starting point for medicinal chemistry campaigns targeting a wide range of biological targets. The protocols and analytical methods outlined in this guide, based on established chemical principles and analogous systems, provide a solid foundation for researchers to explore the full potential of this versatile scaffold. As more detailed biological and SAR data for derivatives of this specific scaffold become available in the peer-reviewed literature, its application in drug discovery is expected to expand significantly.
References
- 1. This compound | 1426408-56-1 | Benchchem [benchchem.com]
- 2. Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. (3S)-6-Oxopiperidine-3-carboxylic acid | 1426408-56-1 | BHC40856 [biosynth.com]
- 5. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Synthesis of constrained analogues of cholecystokinin/opioid chimeric peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arpi.unipi.it [arpi.unipi.it]
- 9. PubChemLite - this compound (C6H9NO3) [pubchemlite.lcsb.uni.lu]
Application Notes & Protocols: A Guide to the Development of c-Met Kinase Inhibitors Using a 6-Oxopiperidine-3-Carboxylic Acid Scaffold
Abstract
The c-Met receptor tyrosine kinase, and its ligand Hepatocyte Growth Factor (HGF), are critical regulators of cellular growth, motility, and invasion.[1] Dysregulation of the HGF/c-Met signaling axis through gene amplification, mutation, or protein overexpression is a key driver in the progression and metastasis of numerous human cancers, making it a high-priority target for therapeutic intervention.[2][3] This guide provides a comprehensive framework for the discovery and preclinical development of novel c-Met inhibitors, leveraging the versatile 6-oxopiperidine-3-carboxylic acid scaffold. We present detailed protocols for chemical synthesis, in vitro biochemical and cell-based screening, and in vivo evaluation in xenograft models, offering researchers a validated roadmap from hit identification to lead optimization.
Introduction: The Rationale for Targeting c-Met
The c-Met proto-oncogene encodes a receptor tyrosine kinase that, upon binding its ligand HGF, activates a complex signaling network.[1] This pathway is essential for normal physiological processes like embryonic development and tissue regeneration.[4] However, in oncology, aberrant c-Met activation is a frequent event, contributing to tumor growth, angiogenesis, and the aggressive cellular invasiveness strongly linked to metastasis.[2][5] Consequently, inhibiting c-Met kinase activity represents a compelling strategy for cancer therapy.[5][6]
Several approaches to inhibit this pathway have been explored, including small-molecule tyrosine kinase inhibitors (TKIs) and monoclonal antibodies.[7][8] Small-molecule TKIs that target the ATP-binding site of the kinase domain are a particularly successful class of therapeutics.[9]
The this compound framework has been identified as a privileged scaffold in medicinal chemistry.[10][11] Its rigid, cyclic nature provides a defined three-dimensional geometry for presentation of pharmacophoric features, while the carboxylic acid and lactam functionalities offer versatile handles for synthetic modification to explore structure-activity relationships (SAR) and optimize drug-like properties.[10][11] This guide focuses on the systematic development of c-Met inhibitors built upon this promising chemical core.
c-Met Signaling Pathway Overview
Upon HGF binding, c-Met dimerizes and undergoes autophosphorylation on key tyrosine residues within its kinase domain. This activation creates docking sites for adaptor proteins like GRB2-associated binder 1 (GAB1), leading to the engagement of major downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which drive proliferation and survival, respectively.[1]
Overall Drug Discovery Workflow
The development process follows a logical progression from chemical synthesis to biological validation. This iterative cycle is designed to refine the chemical structure of the inhibitors to maximize potency against c-Met while minimizing off-target effects and improving pharmacokinetic properties.
Protocols: Synthesis and Characterization
This section outlines the general synthetic approach for creating a library of inhibitors based on the this compound scaffold. The core strategy involves the amide coupling of the scaffold with a diverse set of aromatic amines to probe different regions of the c-Met ATP-binding pocket.[10]
Protocol 3.1: Amide Coupling of Core Scaffold with Aromatic Amines
Rationale: Amide bond formation is a robust and widely used reaction in medicinal chemistry. The choice of coupling reagent (e.g., HATU) is critical for efficiently coupling the carboxylic acid of the scaffold with often poorly nucleophilic anilines, minimizing side reactions and ensuring high yields. Dichloromethane (DCM) is a common solvent for its ability to dissolve a wide range of organic compounds and its relative inertness.
Materials:
-
(3S)-6-Oxopiperidine-3-carboxylic acid (or its enantiomer)
-
Substituted anilines (diverse library)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate, Hexanes)
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add the selected substituted aniline (1.1 eq) to the solution.
-
Add HATU (1.2 eq) and DIPEA (2.5 eq) to the reaction mixture under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., 0-10% Methanol in DCM or an Ethyl Acetate/Hexanes gradient).
-
Combine the pure fractions and evaporate the solvent to yield the final product.
-
Self-Validation: Characterize the final compound to confirm its identity and purity using:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and molecular formula.
-
HPLC: To determine purity (typically >95% is required for biological testing).
-
Protocols: In Vitro Biological Evaluation
Once synthesized, the compounds must be evaluated for their ability to inhibit c-Met kinase activity and suppress c-Met-driven cellular phenotypes.
Protocol 4.1: Biochemical c-Met Kinase Inhibition Assay
Rationale: This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified c-Met kinase. The Kinase-Glo® Luminescent Kinase Assay is a robust, high-throughput method that quantifies the amount of ATP remaining in solution after the kinase reaction.[12] A lower luminescence signal indicates higher kinase activity (more ATP consumed) and thus weaker inhibition.
Materials:
-
c-Met Kinase Assay Kit (e.g., BPS Bioscience, #79535) containing recombinant c-Met, kinase substrate, and reaction buffer.[12]
-
Kinase-Glo® Max Luminescent Kinase Assay (Promega)
-
Test compounds dissolved in 100% DMSO
-
ATP solution
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare a serial dilution of the test compounds in a 96-well plate. The final concentration of DMSO in the assay should not exceed 1%.[12]
-
In a white assay plate, add 5 µL of diluted test compound or vehicle control (DMSO).
-
Add 20 µL of the master mix containing recombinant c-Met enzyme in kinase buffer.
-
Initiate the kinase reaction by adding 25 µL of ATP solution. The final reaction volume is 50 µL.
-
Incubate the plate at 30°C for 45 minutes.
-
After incubation, add 50 µL of Kinase-Glo® Max reagent to each well to stop the reaction and generate a luminescent signal.
-
Incubate at room temperature for 10 minutes to stabilize the signal.
-
Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Convert raw luminescence units to percent inhibition relative to vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 4.2: Cellular c-Met Phosphorylation Assay
Rationale: It is crucial to confirm that the inhibitor can penetrate the cell membrane and inhibit c-Met in a physiological context. This protocol uses Western blotting to directly measure the phosphorylation status of c-Met in a cancer cell line that exhibits c-Met dependency, such as MKN-45 (gastric cancer, MET amplified) or EBC-1 (lung cancer, MET amplified).[13][14] A reduction in the phospho-c-Met signal indicates effective target engagement.
Materials:
-
MKN-45 or EBC-1 human cancer cell lines
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds dissolved in DMSO
-
Hepatocyte Growth Factor (HGF)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total-c-Met, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
Procedure:
-
Seed MKN-45 or EBC-1 cells in 6-well plates and allow them to adhere overnight.
-
Serum-starve the cells for 4-6 hours to reduce basal receptor activation.
-
Pre-treat the cells with various concentrations of the test compound or vehicle (DMSO) for 2 hours.
-
Stimulate the cells with HGF (e.g., 50 ng/mL) for 15 minutes. Include an unstimulated control. For cell lines with constitutive activation (like MKN-45), HGF stimulation may not be necessary.[14]
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-c-Met, followed by stripping and re-probing for total c-Met and a loading control (β-actin).
-
Incubate with an HRP-conjugated secondary antibody and visualize using an ECL substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-c-Met signal to the total c-Met signal to account for any differences in protein levels. Calculate the concentration at which the compound inhibits 50% of the phosphorylation signal (IC₅₀).
Protocols: In Vivo Preclinical Evaluation
Promising compounds with good in vitro potency and cellular activity should be advanced to in vivo models to assess their efficacy and pharmacokinetic/pharmacodynamic (PK/PD) relationship.
Protocol 5.1: Human Tumor Xenograft Efficacy Study
Rationale: This study evaluates the ability of a c-Met inhibitor to suppress tumor growth in a living organism. Nude mice, which lack an adaptive immune system, are used to prevent rejection of the implanted human tumor cells. Tumor volume is measured over time to determine the anti-tumor activity of the compound.[15][16]
Materials:
-
Athymic Nude (Nu/Nu) mice (6-8 weeks old)
-
MET-dependent cancer cells (e.g., EBC-1, SNU-5)[13]
-
Matrigel
-
Test compound formulated in an appropriate vehicle (e.g., 0.5% methylcellulose)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant 5-10 million tumor cells, resuspended in a 1:1 mixture of media and Matrigel, into the right flank of each mouse.
-
Monitor the mice until tumors reach a palpable volume of 100-150 mm³.[13]
-
Randomize mice into treatment groups (e.g., vehicle control, test compound at various doses, positive control).
-
Administer the test compound and vehicle via the desired route (e.g., oral gavage) daily for a specified period (e.g., 21 days).
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length × Width²)/2.[13]
-
Monitor animal body weight and overall health as indicators of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate the Tumor Growth Inhibition (TGI) percentage to quantify efficacy. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the results.[13]
Protocol 5.2: In Vivo Pharmacodynamic (PD) Assay
Rationale: A PD study is essential to confirm that the drug reaches the tumor at a sufficient concentration to inhibit its target (target engagement). This is typically done by measuring the level of phospho-c-Met in tumor tissue at various time points after a single dose of the inhibitor.[13][17]
Procedure:
-
Establish tumor xenografts as described in Protocol 5.1.
-
Once tumors reach an appropriate size (e.g., >200 mm³), administer a single dose of the test compound or vehicle.
-
At designated time points after dosing (e.g., 2, 4, 8, 24 hours), euthanize cohorts of mice (n=3 per time point).
-
Immediately resect the tumors and snap-freeze them in liquid nitrogen to preserve protein phosphorylation states.[13]
-
Homogenize the tumor tissue and prepare protein lysates.
-
Analyze the levels of phospho-c-Met and total c-Met by Western blot or a qualified ELISA, as described in Protocol 4.2.
-
Data Analysis: Correlate the level of p-c-Met inhibition with the dose and time post-administration. This helps establish a dose and schedule that provides sustained target inhibition, which is critical for guiding the dosing regimen in efficacy studies.
Data Interpretation and SAR
The data generated from these protocols are used to build a Structure-Activity Relationship (SAR). SAR analysis aims to understand how specific chemical modifications to the inhibitor scaffold affect its biological activity.[18][19] By systematically changing the aromatic amine coupled to the this compound core, researchers can probe the chemical space and optimize for potency and selectivity.
| Compound ID | R-Group (Aniline Substitution) | c-Met IC₅₀ (nM) | Cellular p-cMet IC₅₀ (nM) | Selectivity vs. Kinase X |
| Example-01 | 4-Fluoro | 150 | 450 | 10-fold |
| Example-02 | 3,5-Difluoro | 25 | 80 | 50-fold |
| Example-03 | 4-Trifluoromethyl | 250 | >1000 | 5-fold |
| Example-04 | 3-Chloro-4-fluoro | 8 | 22 | >100-fold |
SAR Insights from Hypothetical Data:
-
Fluorine Substitution: The addition of fluorine at the 4-position (Example-01) provides moderate activity. Adding a second fluorine at the 3-position (Example-02) significantly improves potency, suggesting a favorable interaction in a specific pocket of the c-Met active site.
-
Electron-Withdrawing Groups: A bulky, strongly electron-withdrawing group like CF₃ (Example-03) is detrimental to activity, possibly due to steric hindrance or unfavorable electronic properties.
-
Optimized Substitution: The combination of a chloro and fluoro group at the 3 and 4 positions, respectively (Example-04), yields the most potent compound in this series, with excellent cellular activity and selectivity. This highlights a "hotspot" for favorable interactions.
These insights guide the design of the next generation of analogs, focusing on modifications around the most promising substitution patterns to further enhance potency, selectivity, and drug-like properties.
References
- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. c-Met: structure, functions and potential for therapeutic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Emerging Role of c-Met in Carcinogenesis and Clinical Implications as a Possible Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Targeting the c-Met Signaling Pathway in Cancer | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. dovepress.com [dovepress.com]
- 9. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 10. 6-Oxopiperidine-3-carboxamide|Research Chemical [benchchem.com]
- 11. This compound | 1426408-56-1 | Benchchem [benchchem.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Preclinical Efficacy of the c-Met Inhibitor CE-355621 in a U87 MG Mouse Xenograft Model Evaluated by 18F-FDG Small-Animal PET | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 16. Preclinical efficacy of the c-Met inhibitor CE-355621 in a U87 MG mouse xenograft model evaluated by 18F-FDG small-animal PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Scaffold and SAR studies on c-MET inhibitors using machine learning approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Structure Activity Relationships - Drug Design Org [drugdesign.org]
The Pivotal Role of the 6-Oxopiperidine-3-Carboxylic Acid Scaffold in the Synthesis of Neurodegenerative Disease Therapeutics
Introduction: The relentless progression of neurodegenerative diseases, such as Alzheimer's, Parkinson's, and Huntington's, presents a formidable challenge to modern medicine. A key strategy in the development of novel therapeutics lies in the exploration of "privileged scaffolds" – molecular frameworks that are capable of interacting with multiple biological targets. The 6-oxopiperidine-3-carboxylic acid core is one such scaffold that has garnered significant attention. Its inherent structural rigidity, chirality, and versatile functional groups make it an ideal starting point for the synthesis of a diverse range of compounds with potential neuroprotective properties. This guide provides an in-depth exploration of the synthesis and application of this compound derivatives in the context of neurodegenerative disease research and drug development.
The this compound Scaffold: A Privileged Structure in Medicinal Chemistry
The this compound framework is considered a privileged scaffold in medicinal chemistry due to several key features[1]:
-
Structural Rigidity: The cyclic nature of the piperidine ring imparts a degree of conformational rigidity, which can be advantageous for specific binding to biological targets[1].
-
Chirality: The carbon at the 3-position is a stereocenter, meaning the molecule can exist as two non-superimposable mirror images (enantiomers). This is of critical importance in drug design, as different enantiomers of a molecule often exhibit distinct pharmacological activities[1].
-
Functionality for Derivatization: The presence of a lactam (a cyclic amide) and a carboxylic acid group provides multiple points for chemical modification, allowing for the fine-tuning of pharmacological properties[1].
Synthesis of the this compound Core
A common and efficient method for the synthesis of the this compound scaffold is through the Dieckmann condensation, an intramolecular Claisen condensation of a diester. A synthetic route starting from the readily available amino acid, L-glutamic acid, allows for the enantioselective synthesis of the desired (S)-enantiomer.
Conceptual Synthetic Workflow
References
Application Notes & Protocols: A Research Framework for Evaluating 6-Oxopiperidine-3-Carboxylic Acid as a Novel Acetylcholinesterase Inhibitor
A Note to the Researcher: The inhibition of acetylcholinesterase (AChE) is a cornerstone therapeutic strategy for Alzheimer's disease and other neurological disorders characterized by cholinergic deficits. While the piperidine chemical scaffold is present in established AChE inhibitors, the specific compound 6-oxopiperidine-3-carboxylic acid represents a novel, largely unexplored candidate. This document provides a comprehensive, hypothetical research framework designed to rigorously evaluate its potential. The protocols herein are based on established, validated methodologies in the field and are intended to serve as a complete guide for a research program investigating this compound, from initial synthesis to cellular validation.
Section 1: Synthesis and Characterization of this compound
The availability of high-purity compounds is fundamental to any pharmacological study. While this compound is commercially available, in-house synthesis may be required for producing derivatives or isotopically labeled standards. A plausible synthetic approach involves the cyclization of a glutamic acid derivative.
Proposed Synthetic Protocol: Reductive Amination and Lactamization
This protocol outlines a potential two-step synthesis starting from a protected glutamic acid derivative.
Step 1: Synthesis of Diethyl 2-aminoadipate
-
To a solution of diethyl 2-oxoadipate in methanol, add an equimolar amount of ammonium acetate.
-
Introduce sodium cyanoborohydride (NaBH₃CN) portion-wise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor reaction completion via Thin Layer Chromatography (TLC).
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Purify the crude product using column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield diethyl 2-aminoadipate.
Step 2: Cyclization to this compound
-
Hydrolyze the diester, diethyl 2-aminoadipate, using aqueous lithium hydroxide (LiOH) to yield the corresponding dicarboxylic acid.
-
Acidify the reaction mixture with 2M HCl to pH ~3.
-
Heat the solution under reflux for 4-6 hours to induce intramolecular cyclization (lactamization). The formation of the six-membered lactam ring is thermodynamically favored.[1]
-
Cool the reaction mixture and purify the resulting this compound by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Structural Verification
Confirm the identity and purity of the synthesized compound using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and proton/carbon environments.
-
Mass Spectrometry (MS): To verify the molecular weight (143.14 g/mol ).[2][3]
-
High-Performance Liquid Chromatography (HPLC): To assess purity (>95%).
Section 2: In Vitro Evaluation of Acetylcholinesterase Inhibition
The primary method for quantifying AChE activity is the colorimetric assay developed by Ellman, which is reliable, sensitive, and suitable for high-throughput screening.[4][5][6]
Principle of the Ellman's Assay
The assay relies on the hydrolysis of the substrate acetylthiocholine (ATCI) by AChE to produce thiocholine. Thiocholine then reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB²⁻), which is quantified spectrophotometrically at 412 nm.[7][8] The rate of color formation is directly proportional to AChE activity.
Caption: Workflow of the Ellman's Assay for AChE Activity.
Protocol for IC₅₀ Determination
Materials & Reagents:
-
Acetylcholinesterase (AChE) from Electrophorus electricus
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithio-bis-(2-nitrobenzoic acid) (DTNB)
-
Donepezil (or Galantamine) as a positive control
-
This compound (Test Compound)
-
0.1 M Phosphate Buffer (pH 8.0)
-
96-well clear, flat-bottom microplates
-
Microplate reader
Table 1: Reagent Preparation
| Reagent | Stock Concentration | Preparation | Storage |
|---|---|---|---|
| Phosphate Buffer | 0.1 M, pH 8.0 | Prepare by mixing solutions of 0.1 M Na₂HPO₄ and 0.1 M NaH₂PO₄ until pH 8.0 is reached. | 4°C |
| DTNB Solution | 10 mM | Dissolve 39.6 mg of DTNB in 10 mL of phosphate buffer. | 4°C, protected from light |
| ATCI Solution | 14 mM | Dissolve 40.2 mg of ATCI in 10 mL of deionized water. | Prepare fresh daily |
| AChE Enzyme | 100 U/mL | Reconstitute lyophilized powder in phosphate buffer. | -20°C in aliquots |
| Test Compound | 10 mM | Dissolve in phosphate buffer or DMSO (final DMSO conc. <0.5%). | -20°C |
| Positive Control | 1 mM | Dissolve Donepezil in appropriate solvent. | -20°C |
Experimental Procedure (96-well plate format):
-
Prepare Serial Dilutions: Prepare a series of dilutions of the test compound (e.g., from 1000 µM to 0.1 µM) and the positive control in phosphate buffer.
-
Plate Setup: Add reagents to each well as described in the table below.
Table 2: 96-Well Plate Assay Layout
Well Type Phosphate Buffer (µL) Test Compound / Control (µL) AChE (0.1 U/mL) (µL) DTNB (10 mM) (µL) Blank 160 20 (Buffer) 0 20 100% Activity 140 20 (Buffer/Solvent) 20 20 | Test Sample | 140 | 20 (Dilution Series) | 20 | 20 |
-
Pre-incubation: Mix the contents of the wells gently and incubate the plate at 25°C for 15 minutes. This allows the inhibitor to interact with the enzyme.
-
Initiate Reaction: To each well, add 20 µL of 14 mM ATCI solution to start the reaction. The final volume in each well will be 220 µL.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every 30 seconds for 5-10 minutes.[4]
Data Analysis:
-
Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Correct for non-enzymatic hydrolysis by subtracting the rate of the blank from all other wells.
-
Calculate the percentage of inhibition for each concentration of the test compound: % Inhibition = [1 - (V_inhibitor / V_control)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a sigmoidal dose-response curve.
Table 3: Hypothetical Data Summary for this compound
| Compound | IC₅₀ (µM) |
|---|---|
| This compound | [Experimental Value] |
| Donepezil (Positive Control) | 0.025 |
| Buffer (Negative Control) | > 1000 |
Section 3: Determination of Inhibition Mechanism
Understanding how a compound inhibits an enzyme is crucial for lead optimization. This can be determined by analyzing the enzyme's kinetics in the presence of the inhibitor.
Lineweaver-Burk Plot Analysis
By measuring the initial reaction rates at various substrate (ATCI) concentrations with and without a fixed concentration of the inhibitor, one can construct a Lineweaver-Burk (double reciprocal) plot (1/V vs. 1/[S]). The pattern of changes in Vmax (maximum velocity) and Km (Michaelis constant) reveals the mechanism of inhibition.[9][10][11][12]
Caption: Differentiating inhibition types with Lineweaver-Burk plots.
Protocol for Kinetic Studies
-
Select two fixed concentrations of this compound (e.g., 0.5 x IC₅₀ and 2 x IC₅₀).
-
For each inhibitor concentration (including zero), perform the Ellman's assay using a range of ATCI substrate concentrations (e.g., from 0.1 mM to 5 mM).
-
Calculate the initial velocity (V) for each reaction.
-
Generate a Lineweaver-Burk plot by graphing 1/V versus 1/[ATCI] for each inhibitor concentration.
-
Analyze the plot:
-
Competitive: Lines intersect on the y-axis (Vmax is unchanged, Km increases).
-
Non-competitive: Lines intersect on the x-axis (Km is unchanged, Vmax decreases).
-
Uncompetitive: Lines are parallel (both Vmax and Km decrease).
-
Mixed: Lines intersect in the second quadrant (both Vmax and Km are altered).
-
Section 4: In Silico Analysis - Molecular Docking
Molecular docking predicts the preferred orientation and binding affinity of a ligand to a target protein. It provides invaluable insights into the molecular interactions driving inhibition.[13][14][15]
Docking Protocol Workflow
This protocol outlines a general workflow using AutoDock Vina or similar software.
Caption: General workflow for molecular docking studies.
-
Protein Preparation: Download the crystal structure of human AChE (e.g., PDB ID: 4EY7) from the Protein Data Bank.[13] Prepare the protein by removing water molecules, co-crystallized ligands, and adding polar hydrogens.
-
Ligand Preparation: Generate a 3D structure of this compound and perform energy minimization.
-
Grid Box Generation: Define a grid box that encompasses the enzyme's active site, including the catalytic active site (CAS) and peripheral anionic site (PAS).
-
Docking Simulation: Run the docking algorithm to generate multiple binding poses.
-
Analysis: Analyze the top-ranked poses based on their binding energy (kcal/mol).[15] Visualize the predicted interactions (e.g., hydrogen bonds, hydrophobic interactions) with key amino acid residues like Trp86, Tyr337, and Phe338.
Section 5: Cellular Models of Neuroprotection
After confirming direct enzyme inhibition, it is critical to assess the compound's effects in a cellular context. The human neuroblastoma SH-SY5Y cell line is a widely used model for studying neurotoxicity and neuroprotection.[16][17][18]
Protocol 1: Assessment of Cytotoxicity (MTT Assay)
First, determine the concentration range at which the compound is not toxic to the cells.
-
Cell Seeding: Plate SH-SY5Y cells in a 96-well plate and allow them to adhere for 24 hours.
-
Treatment: Treat the cells with a range of concentrations of this compound (e.g., 1 µM to 500 µM) for 24-48 hours.
-
MTT Incubation: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm. Cell viability is proportional to the absorbance.
Protocol 2: Neuroprotection Against Oxidative Stress
Assess whether the compound can protect neuronal cells from a common insult, such as hydrogen peroxide (H₂O₂)-induced oxidative stress.[19]
-
Cell Seeding: Plate SH-SY5Y cells as above.
-
Pre-treatment: Treat cells with non-toxic concentrations of the test compound for 6-12 hours.
-
Induce Stress: Introduce an oxidative stressor, such as H₂O₂ (e.g., 100 µM), to the media and co-incubate for another 24 hours.
-
Assess Viability: Measure cell viability using the MTT assay as described above.
-
Analysis: Compare the viability of cells treated with H₂O₂ alone to those pre-treated with the test compound. A significant increase in viability in the pre-treated group indicates a neuroprotective effect.[19][20]
References
- 1. researchgate.net [researchgate.net]
- 2. (3S)-6-Oxopiperidine-3-carboxylic acid | 1426408-56-1 | BHC40856 [biosynth.com]
- 3. 6-Oxo-piperidine-2-carboxylicacid | CymitQuimica [cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. broadpharm.com [broadpharm.com]
- 8. scribd.com [scribd.com]
- 9. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]
- 10. 2minutemedicine.com [2minutemedicine.com]
- 11. superchemistryclasses.com [superchemistryclasses.com]
- 12. microbenotes.com [microbenotes.com]
- 13. Molecular docking analysis of acetylcholinesterase inhibitors for Alzheimer's disease management - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lupinepublishers.com [lupinepublishers.com]
- 15. Molecular docking analysis of acetylcholinesterase inhibitors for Alzheimer's disease management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. thieme-connect.com [thieme-connect.com]
- 17. Piperine Enhances Mitochondrial Biogenesis to Mitigate Stress in SH-SY5Y Neuroblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Neuroprotective effects of Liriope platyphylla extract against hydrogen peroxide-induced cytotoxicity in human neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The use of nitroxide radical-containing nanoparticles coupled with piperine to protect neuroblastoma SH-SY5Y cells from Aβ-induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of the Carboxylic Acid Group of 6-Oxopiperidine-3-carboxylic Acid
Introduction: The Significance of 6-Oxopiperidine-3-carboxylic Acid in Medicinal Chemistry
The this compound scaffold is a privileged structure in medicinal chemistry, imparting a combination of conformational rigidity and multiple points for chemical modification.[1] This unique architecture, featuring a lactam and a carboxylic acid, allows for the precise spatial arrangement of pharmacophoric groups, which is critical for effective interaction with biological targets. The chirality at the 3-position further enhances its utility in drug design, as different enantiomers often exhibit distinct pharmacological profiles. The derivatization of the carboxylic acid group is a key strategy for modulating the pharmacokinetic and pharmacodynamic properties of molecules based on this scaffold, enabling the synthesis of diverse libraries of compounds for drug discovery programs.
Core Principles of Carboxylic Acid Derivatization
The primary goal of derivatizing the carboxylic acid of this compound is to convert it into esters or amides. This transformation is fundamental in drug development for several reasons:
-
Improving Cell Permeability: Converting the polar carboxylic acid into a less polar ester or amide can enhance a compound's ability to cross cell membranes.
-
Modulating Biological Activity: The ester or amide group can interact with the target protein, potentially increasing binding affinity and efficacy.
-
Fine-tuning Physicochemical Properties: Derivatization allows for the adjustment of solubility, metabolic stability, and other properties crucial for a successful drug candidate.
This guide provides detailed protocols for the most common and effective methods for the derivatization of this compound, including esterification and amidation, with a focus on practical application and the rationale behind the chosen methodologies.
Protocol 1: Esterification via Steglich Esterification
The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[2] This method is particularly advantageous for its ability to suppress side reactions and achieve high yields, even with sterically hindered substrates.[2]
Reaction Workflow: Steglich Esterification
Caption: Workflow for Steglich Esterification.
Detailed Step-by-Step Protocol
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and the desired alcohol (1.2 eq) in anhydrous dichloromethane (DCM).
-
Catalyst Addition: Add a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Coupling Agent Addition: Cool the reaction mixture to 0°C in an ice bath and add dicyclohexylcarbodiimide (DCC, 1.1 eq) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup:
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired ester.
Quantitative Data Summary
| Reagent/Parameter | Molar Equivalent/Value | Purpose |
| This compound | 1.0 | Substrate |
| Alcohol | 1.2 | Nucleophile |
| DCC | 1.1 | Coupling Agent |
| DMAP | 0.1 | Catalyst |
| Solvent | Anhydrous DCM | Reaction Medium |
| Temperature | 0°C to Room Temperature | Reaction Condition |
| Reaction Time | 12-24 hours | Varies with substrate |
| Typical Yield | 70-90% | Product Yield |
Protocol 2: Amide Coupling using HATU
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent for the formation of amide bonds. It is particularly useful for coupling sterically hindered amines and for minimizing racemization of chiral centers.
Reaction Workflow: HATU-mediated Amide Coupling
Caption: Workflow for HATU-mediated Amide Coupling.
Detailed Step-by-Step Protocol
-
Pre-activation: In a flask under an inert atmosphere, dissolve the this compound (1.0 eq) and HATU (1.1 eq) in anhydrous dimethylformamide (DMF).[3] Add N,N-diisopropylethylamine (DIPEA, 2.0 eq) to the solution.[3] Stir the mixture at room temperature for 15-30 minutes to form the activated ester.[3]
-
Amine Coupling: Add the desired amine (1.2 eq) to the pre-activated mixture.[3]
-
Reaction: Stir the reaction at room temperature for 1-4 hours.[3] Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired amide.
Quantitative Data Summary
| Reagent/Parameter | Molar Equivalent/Value | Purpose |
| This compound | 1.0 | Substrate |
| Amine | 1.2 | Nucleophile |
| HATU | 1.1 | Coupling Agent |
| DIPEA | 2.0 | Base |
| Solvent | Anhydrous DMF | Reaction Medium |
| Temperature | Room Temperature | Reaction Condition |
| Reaction Time | 1-4 hours | Varies with substrate |
| Typical Yield | 80-95% | Product Yield |
Protocol 3: Esterification using Thionyl Chloride and Methanol
For the synthesis of simple methyl esters, the use of thionyl chloride (SOCl₂) in methanol is a straightforward and cost-effective method. This reaction proceeds through the formation of an acid chloride intermediate, which is then esterified by methanol.
Reaction Workflow: SOCl₂/Methanol Esterification
Caption: Workflow for SOCl₂/Methanol Esterification.
Detailed Step-by-Step Protocol
-
Preparation: In a round-bottom flask, cool methanol to 0°C in an ice bath.
-
Reagent Addition: Slowly add thionyl chloride (2.0 eq) to the cold methanol with stirring. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
Substrate Addition: Add this compound (1.0 eq) to the methanolic HCl solution.
-
Reaction: Remove the ice bath and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
Workup:
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess methanol and SOCl₂.
-
Dissolve the residue in ethyl acetate and carefully neutralize with a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude methyl ester, which can be further purified by column chromatography if necessary.
Quantitative Data Summary
| Reagent/Parameter | Molar Equivalent/Value | Purpose |
| This compound | 1.0 | Substrate |
| Thionyl Chloride | 2.0 | Activating Agent |
| Methanol | Solvent/Reagent | Nucleophile/Solvent |
| Temperature | 0°C to Reflux | Reaction Condition |
| Reaction Time | 4-6 hours | Varies with substrate |
| Typical Yield | 85-95% | Product Yield |
Trustworthiness and Self-Validation
The protocols described above are based on well-established and widely used methodologies in organic synthesis. To ensure the success and reproducibility of these derivatization reactions, the following self-validating practices are essential:
-
Monitoring Reaction Progress: Regularly monitor the reaction by TLC or LC-MS to determine the point of completion and to identify the formation of any byproducts.
-
Characterization of Products: Thoroughly characterize the final products using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their identity and purity.
-
Use of Anhydrous Conditions: For reactions involving moisture-sensitive reagents like DCC, HATU, and SOCl₂, it is crucial to use anhydrous solvents and maintain an inert atmosphere to prevent unwanted side reactions.
Conclusion
The derivatization of the carboxylic acid group of this compound is a critical step in the development of novel therapeutics. The choice of derivatization strategy depends on the desired final product (ester or amide) and the specific properties of the alcohol or amine being used. The detailed protocols provided in these application notes offer reliable and efficient methods for achieving these transformations, enabling researchers to synthesize a wide range of derivatives for further biological evaluation.
References
Application Notes & Protocols: Strategic Incorporation of 6-Oxopiperidine-3-Carboxylic Acid in Solid-Phase Peptide Synthesis
Executive Summary
The integration of non-natural amino acids and peptidomimetic scaffolds into peptide chains is a cornerstone of modern drug discovery, offering pathways to enhanced stability, refined biological activity, and novel functionalities.[1][2] 6-Oxopiperidine-3-carboxylic acid, a cyclic delta-lactam structure, represents a highly valuable scaffold for inducing conformational rigidity and exploring new chemical space in peptide-based therapeutics.[3] Its rigid framework can mimic or stabilize specific secondary structures, such as β-turns, which are critical for molecular recognition processes.[4][5]
This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals on the effective incorporation of this compound into peptide sequences using standard Fmoc/tBu solid-phase peptide synthesis (SPPS) methodologies. We provide not only step-by-step protocols but also the underlying scientific rationale for key experimental choices, a troubleshooting guide for common challenges, and methods for the analysis of the final conjugate.
Introduction to this compound
This compound is a heterocyclic compound featuring a six-membered lactam ring with a carboxylic acid functional group at the 3-position. The carbon at this position is a stereocenter, allowing for the use of specific enantiomers to precisely control the peptide's three-dimensional structure.[3]
Key Attributes and Significance:
-
Conformational Constraint: The cyclic nature of the piperidine ring restricts the rotational freedom of the peptide backbone, which can pre-organize the peptide into a bioactive conformation, potentially increasing binding affinity and selectivity for its biological target.[3]
-
Peptidomimetic Scaffold: It serves as a bioisostere for dipeptide units, particularly those involved in turns, enabling the design of peptides with improved pharmacokinetic profiles.[6]
-
Enhanced Proteolytic Stability: The non-standard amide bond within the lactam ring and the overall unnatural structure can confer significant resistance to degradation by endogenous proteases.[2]
-
Chemical Versatility: The carboxylic acid handle provides a straightforward point of attachment to the N-terminus of a growing peptide chain, while the lactam ring itself can be further functionalized in more advanced synthetic schemes.[3]
Below is the chemical structure of (3S)-6-oxopiperidine-3-carboxylic acid.
Caption: Structure of (3S)-6-oxopiperidine-3-carboxylic acid.
Core Principles for Solid-Phase Synthesis
The incorporation of a non-natural scaffold like this compound follows the fundamental principles of SPPS but requires special attention to the coupling step due to its unique structure.[2] The standard SPPS workflow involves the iterative deprotection of the N-terminal Fmoc group and coupling of the next amino acid until the desired sequence is assembled.[7][8]
Key Strategic Considerations:
-
No N-terminal Protection Required: The nitrogen atom within the this compound is part of a lactam (an internal amide) and is not a primary or secondary amine. Therefore, it does not require Fmoc or Boc protection and will not react under standard coupling conditions. The molecule is coupled via its C-3 carboxylic acid to the free N-terminal amine of the resin-bound peptide.
-
Coupling Reagent Selection: The steric bulk around the C-3 carboxylic acid is moderate, but achieving high coupling efficiency is paramount. While standard carbodiimide reagents like DIC can be used, more potent uronium/guanidinium or phosphonium salt-based reagents are recommended to ensure a complete and rapid reaction.[9] Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are particularly effective for coupling sterically hindered or unusual building blocks.[2]
-
Reaction Monitoring: It is crucial to confirm the completion of the coupling reaction before proceeding to the next cycle. The ninhydrin (Kaiser) test is an effective qualitative method for detecting any remaining free primary amines on the resin.[1] A negative test (beads remain yellow) indicates that the coupling is complete. A positive test (beads turn blue) signifies incomplete coupling, necessitating a second coupling step ("double coupling").
-
Preventing Aggregation: Peptide chain aggregation during SPPS is a primary cause of failed syntheses. While this compound itself is not typically associated with promoting aggregation, its incorporation into hydrophobic sequences requires vigilance. Using high-swelling resins (e.g., PEG-modified polystyrene) and aggregation-disrupting solvents like N-methyl-2-pyrrolidone (NMP) can be beneficial.[7][9]
Detailed Experimental Protocols
The following protocols are based on the widely adopted Fmoc/tBu strategy for manual SPPS.[9]
Workflow for Incorporating this compound
Caption: SPPS workflow for coupling this compound.
Protocol 1: Coupling of this compound
This protocol describes a single coupling cycle for attaching this compound to the N-terminus of a peptide chain anchored to a solid support (e.g., Rink Amide resin).
Materials:
-
Peptide-resin with a free N-terminal amine (1 eq.)
-
This compound (3-5 eq.)
-
HATU (3-5 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (6-10 eq.)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
SPPS reaction vessel
Procedure:
-
Resin Preparation:
-
Ensure the N-terminal Fmoc group of the resin-bound peptide has been removed using a standard protocol (e.g., 20% piperidine in DMF for 5-10 minutes).[2]
-
Wash the deprotected peptide-resin thoroughly with DMF (3x) and DCM (3x), followed by a final DMF wash (1x).
-
Swell the resin in DMF for at least 30 minutes before coupling.[7]
-
-
Activation of Carboxylic Acid:
-
In a separate vial, dissolve this compound (3-5 eq.) and HATU (3-5 eq.) in a minimal volume of DMF.
-
Add DIPEA (6-10 eq.) to the activation mixture.
-
Allow the solution to pre-activate for 1-5 minutes at room temperature. The solution may change color.
-
-
Coupling Reaction:
-
Drain the DMF from the swollen peptide-resin.
-
Immediately add the activated this compound solution to the resin.
-
Ensure the resin is fully submerged and agitate the mixture gently (e.g., using a shaker or nitrogen bubbling) for 1-2 hours at room temperature.[1] For potentially difficult sequences, the coupling time can be extended.
-
-
Monitoring and Washing:
-
After the coupling period, take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test.[1]
-
If the test is negative (yellow), proceed to washing.
-
If the test is positive (blue), drain the reaction solution and repeat steps 2 and 3 (a "double coupling").
-
Once coupling is complete, drain the reaction vessel and wash the resin extensively with DMF (3x), DCM (3x), and DMF (1x) to remove all excess reagents and byproducts.
-
Protocol 2: Final Cleavage and Peptide Precipitation
This protocol describes the simultaneous cleavage of the peptide from the resin and removal of acid-labile side-chain protecting groups.
Materials:
-
Dried peptide-resin
-
Cleavage Cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% EDT)
-
Cold diethyl ether (-20°C)
-
Centrifuge tubes
Procedure:
-
Resin Preparation:
-
Place the dried peptide-resin in a suitable reaction vessel.
-
Wash the resin with DCM (3x) to ensure it is dry and free of DMF.
-
-
Cleavage Reaction:
-
Add the appropriate cleavage cocktail to the resin (typically 10 mL per gram of resin).[1] The choice of scavengers in the cocktail is critical and depends on the peptide's amino acid composition to prevent side reactions.[10][11]
-
Allow the reaction to proceed for 2-4 hours at room temperature with occasional swirling.[1] The resin may change color, which is normal.[11]
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate, which contains the cleaved peptide, into a centrifuge tube.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the combined filtrate dropwise to a larger volume of cold diethyl ether (typically 10x the volume of the filtrate).[1] A white precipitate should form.
-
Incubate at -20°C for at least 30 minutes to maximize precipitation.
-
Pellet the peptide by centrifugation.
-
Carefully decant the ether, wash the peptide pellet with cold diethyl ether (2x) to remove scavengers, and re-centrifuge.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Data Summary for Coupling Protocol
| Parameter | Recommended Value | Rationale & Notes |
| Resin Scale | 0.1 - 0.25 mmol | Standard laboratory scale for manual synthesis. |
| Building Block | 3 - 5 equivalents | Using an excess drives the coupling reaction to completion.[9] |
| Coupling Reagent | 3 - 5 equivalents | Stoichiometrically matched to the building block for efficient activation. |
| Base (DIPEA) | 6 - 10 equivalents | Neutralizes the acidic byproducts of the coupling reaction. An excess ensures the reaction medium remains basic.[1] |
| Reaction Time | 1 - 2 hours | Sufficient for most couplings. Monitor with Kaiser test and extend or recouple if necessary.[1] |
| Solvent | DMF or NMP | Polar aprotic solvents that effectively swell the resin and dissolve reagents.[7] |
Analysis and Characterization
After synthesis and cleavage, the crude peptide must be purified and its identity confirmed.
-
Purification: The primary method for peptide purification is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[12] A gradient of water and acetonitrile, typically with 0.1% TFA as an ion-pairing agent, is used to separate the target peptide from impurities.[12]
-
Characterization: The molecular weight of the purified peptide should be confirmed using Mass Spectrometry (MS), such as ESI-MS or MALDI-TOF, to verify the successful incorporation of the this compound moiety.[13][14] Further analysis by tandem MS (MS/MS) can confirm the peptide sequence.[15]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Positive Kaiser Test after Coupling | 1. Insufficient activation/coupling time. 2. Steric hindrance. 3. Low-quality reagents. | 1. Extend the reaction time to 4 hours. 2. Perform a second coupling ("double couple") with freshly prepared activated building block.[1] 3. Ensure all reagents are fresh and anhydrous. |
| Low Peptide Yield after Cleavage | 1. Incomplete coupling at one or more steps. 2. Aggregation of the peptide chain on the resin. 3. Incomplete cleavage from the resin. | 1. Use the Kaiser test at every step to ensure complete reactions. Implement capping with acetic anhydride for any unreacted amines.[2] 2. Synthesize using a high-swelling PEG-PS resin or use NMP as the solvent. 3. Extend the cleavage time to 4-6 hours, especially for sterically hindered linkers.[10] |
| Extra Peaks in HPLC of Crude Product | 1. Deletion sequences from incomplete coupling. 2. Side reactions during cleavage due to inadequate scavengers. 3. Racemization during activation. | 1. Optimize coupling conditions (see above). 2. Select a cleavage cocktail with scavengers appropriate for your peptide sequence (e.g., use TIS for Trp).[11] 3. Ensure the base (DIPEA) is added last during the activation step and pre-activation time is kept minimal (1-5 min). |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 1426408-56-1 | Benchchem [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. Peptide Analysis Techniques Review - Creative Peptides [creative-peptides.com]
- 14. biopharmaspec.com [biopharmaspec.com]
- 15. Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Robust and Sensitive Quantification of 6-Oxo-Pipecolate in Biological Matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of 6-Oxo-Pipecolate Quantification
6-Oxo-pipecolate (6-oxo-PIP) has emerged as a critical biomarker in the diagnosis and monitoring of certain inborn errors of metabolism, most notably Pyridoxine-Dependent Epilepsy (PDE) caused by ALDH7A1 deficiency.[1][2] In this condition, a blockage in the lysine degradation pathway leads to the accumulation of α-aminoadipic semialdehyde (α-AASA) and its cyclic form, Δ1-piperideine-6-carboxylate (P6C).[1][2] These primary biomarkers, however, are notoriously unstable at room temperature, posing significant challenges for reliable clinical testing and newborn screening.[3][4]
6-oxo-PIP, a downstream metabolite formed from the oxidation of an intermediate in the lysine pathway, offers a more stable alternative.[1] Its accumulation in various biological matrices, including urine, plasma, cerebrospinal fluid (CSF), and dried blood spots (DBS), makes it a promising and reliable biomarker for ALDH7A1 deficiency.[5][6] Furthermore, its stability at room temperature for extended periods simplifies sample collection, transport, and storage, which is crucial for newborn screening programs.[5][6][7] This application note provides a detailed, field-proven protocol for the accurate and sensitive quantification of 6-oxo-pipecolate in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.
Foundational Principles: Why LC-MS/MS for 6-Oxo-Pipecolate Analysis?
The choice of LC-MS/MS for the quantification of 6-oxo-pipecolate is deliberate and rooted in the need for high sensitivity, specificity, and robustness in complex biological matrices.
-
Specificity: Tandem mass spectrometry, particularly in Multiple Reaction Monitoring (MRM) mode, allows for the highly selective detection of 6-oxo-pipecolate. By monitoring a specific precursor-to-product ion transition, interferences from other components in the biological matrix are minimized.[1][8]
-
Sensitivity: LC-MS/MS offers low limits of detection (LOD) and quantification (LOQ), enabling the measurement of even trace amounts of 6-oxo-pipecolate, which is essential for early diagnosis.
-
Accuracy and Precision: The use of a stable isotope-labeled internal standard (SIL-IS), such as d3-6-oxo-pipecolate, is a cornerstone of this methodology.[1] The SIL-IS is chemically identical to the analyte but has a different mass. It is added to the sample at the beginning of the preparation process and co-elutes with the analyte. By measuring the ratio of the analyte to the SIL-IS, any variability introduced during sample preparation and analysis can be effectively normalized, leading to highly accurate and precise quantification.[9]
Experimental Workflow: From Sample to Result
The overall workflow for the quantification of 6-oxo-pipecolate can be visualized as a sequential process, from sample collection and preparation to instrumental analysis and data processing.
Caption: High-level workflow for 6-oxo-pipecolate quantification.
Detailed Protocols
Part 1: Sample Preparation
The goal of sample preparation is to extract 6-oxo-pipecolate from the biological matrix while removing interfering substances like proteins and salts. The following protocols are optimized for different sample types.
Protocol 1.1: Urine Sample Preparation
This protocol utilizes a simple "dilute-and-shoot" approach, which is effective for urine samples due to their relatively clean matrix.
Materials:
-
Urine sample
-
d3-6-oxo-pipecolate internal standard (IS) solution (e.g., 10 µmol/L in water)
-
Methanol:Acetonitrile (1:1, v/v)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
LC vials
Procedure:
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 20 µL of the urine sample.[1]
-
Internal Standard Spiking: Add 20 µL of the 10 µmol/L d3-6-oxo-pipecolate internal standard solution to the urine sample.[1] The early addition of the IS is critical for correcting any analyte loss during subsequent steps.
-
Protein Precipitation: Add 80 µL of a 1:1 methanol:acetonitrile solution to the mixture.[1] This step serves to precipitate proteins that can interfere with the analysis.
-
Vortexing: Vortex the tube vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the tube at high speed (e.g., 13,200 rpm) for 10 minutes to pellet the precipitated proteins.[10]
-
Supernatant Transfer: Carefully transfer the clear supernatant to an LC vial for analysis.
Protocol 1.2: Plasma/Serum Sample Preparation
Plasma and serum have a higher protein content than urine, necessitating a more robust protein precipitation step.
Materials:
-
Plasma or serum sample
-
d3-6-oxo-pipecolate internal standard (IS) solution
-
Methanol
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
LC vials
Procedure:
-
Aliquoting: In a microcentrifuge tube, combine 10 µL of plasma or serum with 10 µL of the internal standard solution.[10]
-
Protein Precipitation: Add 200 µL of a water/methanol (50:50) solution.[10]
-
Vortexing and Centrifugation: Vortex the mixture and then centrifuge for 10 minutes at 13,200 rpm to precipitate proteins.[10]
-
Supernatant Transfer: Transfer the resulting supernatant to an LC vial for injection.[10]
Protocol 1.3: Dried Blood Spot (DBS) Sample Preparation
DBS samples are widely used in newborn screening. This protocol describes the extraction of 6-oxo-pipecolate from a DBS punch.
Materials:
-
Dried blood spot card
-
3.2 mm (1/8-inch) puncher
-
96-well plate
-
Extraction solution (Methanol containing internal standards)
-
Plate shaker
-
Plate sealer
-
Nitrogen evaporator
-
Reconstitution solution (e.g., 50:50 acetonitrile:water)
Procedure:
-
Punching: Punch a 3.2 mm disc from the dried blood spot into a well of a 96-well plate.[7]
-
Extraction: Add 190 µL of the extraction solution (methanol with the internal standard) to each well.[7]
-
Incubation: Cover the plate and allow it to sit at room temperature for 30 minutes to facilitate extraction.[7]
-
Eluate Transfer and Evaporation: Transfer the eluate to a new 96-well plate and evaporate to dryness under a stream of nitrogen at 45°C.[7]
-
Reconstitution: Reconstitute the dry residue in 200 µL of the reconstitution solution. Shake the plate for 5 minutes at 600 rpm before analysis.[7]
Part 2: LC-MS/MS Analysis
The following parameters provide a validated starting point for the chromatographic separation and mass spectrometric detection of 6-oxo-pipecolate.
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Parameters:
| Parameter | Recommended Setting | Rationale |
| Column | ACQUITY UPLC® HSS T3 (1.8 µm, 2.1 mm x 150 mm)[1] | The HSS T3 chemistry provides balanced retention for polar compounds like 6-oxo-pipecolate and is stable at low pH. |
| Mobile Phase A | 10 mM Ammonium Acetate with 0.1% Formic Acid in Water[1] | Ammonium acetate is a volatile salt compatible with mass spectrometry, and formic acid aids in the ionization of the analyte in positive ESI mode. |
| Mobile Phase B | 1:1 Methanol:Acetonitrile[1] | This combination of organic solvents provides good elution strength for a wide range of metabolites. |
| Flow Rate | 0.4 mL/min[1] | A typical flow rate for a 2.1 mm ID column, providing a balance between analysis time and chromatographic resolution. |
| Gradient | Linear gradient: 0–2.5 min 99% A, 2.5–4.5 min 95% B held until 5.1 min, then 5.1–8 min 99% A[1] | A gradient elution is necessary to effectively separate 6-oxo-pipecolate from other matrix components and ensure a sharp peak shape. |
| Injection Volume | 0.5 - 10 µL[1][10] | The injection volume can be optimized based on the sensitivity of the instrument and the concentration of the analyte in the sample. |
| Column Temperature | 40 °C | Maintaining a constant column temperature ensures reproducible retention times. |
MS/MS Parameters:
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1] | 6-oxo-pipecolate contains a secondary amine that is readily protonated in positive ESI, leading to high sensitivity. |
| Capillary Voltage | 3.0 kV[7] | This voltage is optimized to achieve stable and efficient ionization. |
| Drying Gas Temperature | 300 °C[7] | This temperature facilitates the desolvation of the analyte ions. |
| Drying Gas Flow | 600 L/h[7] | Adequate gas flow is necessary to prevent solvent clusters from entering the mass spectrometer. |
| MRM Transitions | See table below | These transitions are specific to the precursor and product ions of 6-oxo-pipecolate and its internal standard, ensuring high selectivity. |
MRM Transitions for 6-Oxo-Pipecolate and Internal Standard:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 6-oxo-pipecolate | 144.2 | 98.1[8] |
| d3-6-oxo-pipecolate | 147.2 | 101.1 (example) |
Note: The exact m/z values for the internal standard will depend on the position and number of stable isotopes.
Caption: Schematic of the LC-MS/MS analysis process.
Part 3: Data Analysis and Quantification
Calibration Curve: A calibration curve is essential for determining the concentration of 6-oxo-pipecolate in unknown samples.
-
Prepare a series of calibration standards by spiking a blank biological matrix (e.g., control urine or plasma) with known concentrations of 6-oxo-pipecolate. A typical range would be from 1 to 500 µmol/L.[1]
-
Process the calibration standards using the same sample preparation protocol as the unknown samples, including the addition of the internal standard.
-
Analyze the calibration standards using the LC-MS/MS method.
-
For each calibration standard, calculate the peak area ratio of the analyte to the internal standard.
-
Plot the peak area ratio against the corresponding concentration of the analyte.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). A correlation coefficient of >0.99 is generally considered acceptable.
Quantification of Unknown Samples:
-
Analyze the prepared unknown samples using the same LC-MS/MS method.
-
Determine the peak area ratio of 6-oxo-pipecolate to the internal standard in each unknown sample.
-
Use the equation of the calibration curve to calculate the concentration of 6-oxo-pipecolate in the unknown samples.
Method Validation: Ensuring Trustworthiness
A robust analytical method requires thorough validation to ensure its reliability. Key validation parameters, as outlined by regulatory guidelines, include:[11]
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank matrix samples from multiple sources.[11]
-
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. These are evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range.
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision.
-
Stability: The stability of 6-oxo-pipecolate in the biological matrix should be evaluated under various storage conditions (e.g., room temperature, 4°C, -20°C, -80°C) and through freeze-thaw cycles.[5][6] Studies have shown that 6-oxo-pipecolate is considerably more stable than α-AASA/P6C, remaining measurable for up to 4 months in urine stored at room temperature.
Conclusion
The LC-MS/MS method detailed in this application note provides a robust, sensitive, and specific approach for the quantification of 6-oxo-pipecolate in various biological matrices. The superior stability of 6-oxo-pipecolate compared to traditional biomarkers for ALDH7A1 deficiency makes it an invaluable tool for both clinical diagnosis and large-scale newborn screening programs. By adhering to the detailed protocols and validation principles outlined herein, researchers and clinicians can confidently and accurately measure this critical biomarker, ultimately contributing to improved patient outcomes.
References
- 1. Assessment of urinary 6‐oxo‐pipecolic acid as a biomarker for ALDH7A1 deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of urinary 6-oxo-pipecolic acid as a biomarker for ALDH7A1 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Advancing Neonatal Screening for Pyridoxine-Dependent Epilepsy-ALDH7A1 Through Combined Analysis of 2-OPP, 6-Oxo-Pipecolate and Pipecolate in a Butylated FIA-MS/MS Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2019161383A1 - Oxopiperidine quantitation by mass spectrometry - Google Patents [patents.google.com]
- 9. Synthesis of stable isotope labelled internal standards for drug-drug interaction (DDI) studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. simmesn.it [simmesn.it]
- 11. cdn.who.int [cdn.who.int]
Application Notes & Protocols: The Role of Piperidine Derivatives in the Mammalian Lysine Degradation Pathway
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth exploration of the pivotal role of piperidine-based intermediates in the catabolism of L-lysine. While the query specified 6-oxopiperidine-3-carboxylic acid, current scientific literature establishes Δ¹-piperideine-6-carboxylate (P6C) , arising from the cyclization of α-aminoadipic semialdehyde (AASA), as the central piperidine derivative in the primary lysine degradation pathway. Furthermore, a related metabolite, 6-oxopiperidine-2-carboxylic acid (6-oxo-PIP) , has emerged as a critical and stable biomarker for inborn errors of this pathway. This guide will clarify the roles of these scientifically established molecules, providing a robust framework for research and therapeutic development.
Introduction to Lysine Catabolism
Lysine is an essential amino acid in mammals, meaning it cannot be synthesized de novo and must be obtained from the diet. Its degradation is crucial for maintaining metabolic homeostasis, and it proceeds primarily through two distinct pathways that vary in tissue prevalence:
-
The Saccharopine Pathway: This is the predominant route in extracerebral tissues like the liver and kidney. It is a mitochondrial pathway responsible for the bulk of systemic lysine degradation.[1][2][3][4]
-
The Pipecolate Pathway: This pathway is more prominent in the adult brain.[1][2]
Crucially, both of these pathways converge on a common intermediate, α-aminoadipic semialdehyde (AASA) , which exists in a spontaneous equilibrium with its cyclic form, Δ¹-piperideine-6-carboxylate (P6C) .[2][5]
The Central Hub: α-Aminoadipic Semialdehyde (AASA) and Δ¹-Piperideine-6-Carboxylate (P6C)
The convergence of the two major lysine degradation pathways at AASA/P6C marks the committed step for entry into the final common catabolic route.
Formation via the Saccharopine Pathway: The initial steps are catalyzed by the bifunctional mitochondrial enzyme, α-aminoadipic semialdehyde synthase (AASS) .[6][7][8]
-
Lysine-Ketoglutarate Reductase (LKR) domain: L-lysine is condensed with α-ketoglutarate to form saccharopine.[7][9][10]
-
Saccharopine Dehydrogenase (SDH) domain: Saccharopine is then hydrolyzed to yield L-glutamate and AASA.[7][9][10]
Spontaneous Cyclization: AASA is an aldehyde that spontaneously cyclizes via an intramolecular Schiff base formation to create the more stable six-membered ring structure, Δ¹-piperideine-6-carboxylate (P6C). The equilibrium heavily favors the cyclic P6C form.[2][11] It is this molecule that represents the core piperidine structure in the lysine degradation pathway.
Metabolic Fate: AASA/P6C is irreversibly oxidized to α-aminoadipic acid (AAA) by the enzyme α-aminoadipic semialdehyde dehydrogenase (ALDH7A1) , also known as antiquitin.[1][5][7][9] AAA is then further metabolized to α-ketoadipic acid and ultimately enters the tricarboxylic acid (TCA) cycle as acetyl-CoA.[5]
Clinical Significance: Disorders of Lysine Degradation
Defects in the enzymes of this pathway lead to several inherited metabolic disorders.
-
Hyperlysinemia: Caused by mutations in the AASS gene, this condition leads to an accumulation of lysine in the blood and urine.[6][8] It is generally considered a benign metabolic variant without significant clinical symptoms.[7]
-
Pyridoxine-Dependent Epilepsy (PDE): This is a severe neurometabolic disorder caused by mutations in the ALDH7A1 gene.[5][7] The deficiency of the ALDH7A1 enzyme leads to a buildup of its substrates, AASA and P6C.[1] The accumulated P6C chemically reacts with and inactivates pyridoxal 5'-phosphate (PLP) , the active form of vitamin B6.[1][7] PLP is an essential cofactor for over 140 enzymes, many of which are critical for neurotransmitter synthesis. The resulting PLP deficiency is the underlying cause of intractable seizures that characterize PDE.
The Diagnostic Biomarker: 6-Oxopiperidine-2-Carboxylic Acid (6-oxo-PIP)
While AASA/P6C are the direct upstream metabolites that accumulate in PDE, they are chemically unstable, making them challenging biomarkers for diagnosis and monitoring.[12] Recent research has identified 6-oxopiperidine-2-carboxylic acid (6-oxo-PIP) as a novel, stable, and reliable biomarker that accumulates in the blood, urine, and cerebrospinal fluid of PDE patients.[13]
It is crucial to distinguish this molecule from the direct pathway intermediate P6C (a Δ¹-piperideine) and the user-queried this compound. 6-oxo-PIP is a delta-lactam of piperidine-2-carboxylic acid.[14] Its precise formation mechanism in the context of ALDH7A1 deficiency is still under investigation, but its stability and consistent elevation in patients make it an invaluable tool for newborn screening and clinical diagnostics.[12]
| Metabolite | Chemical Name | Role in Pathway | Clinical Significance |
| P6C | Δ¹-Piperideine-6-Carboxylate | Core cyclic intermediate, in equilibrium with AASA. | Accumulates in ALDH7A1 deficiency; chemically reactive and unstable. |
| AASA | α-Aminoadipic Semialdehyde | Core linear intermediate, substrate for ALDH7A1. | Accumulates in ALDH7A1 deficiency; neurotoxic.[1][7] |
| 6-oxo-PIP | 6-Oxopiperidine-2-Carboxylic Acid | Pathological byproduct. | Stable, reliable biomarker for Pyridoxine-Dependent Epilepsy (PDE).[12][13] |
| AAA | α-Aminoadipic Acid | Downstream product of ALDH7A1. | Levels are decreased in ALDH7A1 deficiency. |
Application Protocols
Protocol 1: Stable Isotope Tracing of Lysine Catabolism in Cultured Fibroblasts
This protocol allows for the elucidation of lysine degradation flux and the identification of pathway intermediates. It is particularly useful for studying patient-derived cells with suspected metabolic defects.
Rationale: By supplying cells with lysine containing a heavy isotope (e.g., ¹⁵N), one can trace the metabolic fate of the lysine backbone through downstream catabolites using mass spectrometry. This method was instrumental in demonstrating that in human fibroblasts, lysine is degraded exclusively via the saccharopine pathway.[15][16]
Materials:
-
Patient-derived or control fibroblast cell line
-
DMEM for SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture), lysine-free
-
Dialyzed Fetal Bovine Serum (FBS)
-
L-[α-¹⁵N]lysine and L-[ε-¹⁵N]lysine
-
Phosphate Buffered Saline (PBS)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Cell scrapers, microcentrifuge tubes
Procedure:
-
Cell Culture: Culture fibroblasts in standard DMEM with 10% FBS until they reach ~80% confluency in 10 cm plates.
-
Adaptation: Two days prior to the experiment, switch the medium to lysine-free DMEM supplemented with 10% dialyzed FBS and a standard concentration of unlabeled L-lysine to adapt the cells.
-
Labeling: On the day of the experiment, wash the cells twice with warm PBS. Replace the medium with fresh lysine-free DMEM containing 10% dialyzed FBS and supplemented with either L-[α-¹⁵N]lysine or L-[ε-¹⁵N]lysine at a final concentration of 200-400 µM.
-
Incubation: Incubate the cells for 24-48 hours in a standard cell culture incubator (37°C, 5% CO₂).
-
Metabolite Extraction: a. Place the culture plates on ice and aspirate the medium. b. Wash the cell monolayer twice with ice-cold PBS. c. Add 1 mL of ice-cold 80% methanol to each plate. d. Scrape the cells and transfer the cell suspension to a pre-chilled microcentrifuge tube. e. Vortex thoroughly and incubate at -20°C for 30 minutes to precipitate proteins. f. Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Sample Preparation: Transfer the supernatant (containing the metabolites) to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Analysis: Reconstitute the dried metabolite extract in a suitable volume (e.g., 100 µL) of 50% methanol for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Monitor for the mass shifts corresponding to the incorporation of ¹⁵N into saccharopine, AASA/P6C, and AAA.
Protocol 2: LC-MS/MS Quantification of 6-oxo-PIP and AAA in Urine
This protocol provides a robust method for the diagnosis of ALDH7A1 deficiency by measuring the stable biomarker 6-oxo-PIP and the downstream product AAA.
Rationale: The ratio of 6-oxo-PIP to AAA provides a clear diagnostic window. In PDE, 6-oxo-PIP is significantly elevated, while AAA is typically low. Quantification requires a sensitive and specific method like LC-MS/MS with the use of stable isotope-labeled internal standards for accuracy.
Materials:
-
Urine samples (patient and control)
-
6-oxo-pipecolic acid standard
-
α-aminoadipic acid standard
-
Deuterated internal standards (e.g., d₃-6-oxo-PIP, d₃-AAA)
-
Acetonitrile (LC-MS grade) with 0.1% formic acid
-
Water (LC-MS grade) with 0.1% formic acid
-
0.22 µm syringe filters
Procedure:
-
Sample Preparation: a. Thaw urine samples on ice. b. To 50 µL of urine, add 5 µL of an internal standard mix containing d₃-6-oxo-PIP and d₃-AAA. c. Add 200 µL of ice-cold acetonitrile to precipitate proteins. d. Vortex for 1 minute, then incubate at -20°C for 20 minutes. e. Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Extraction: Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitution: Reconstitute the pellet in 100 µL of mobile phase A (e.g., water with 0.1% formic acid). Vortex and filter through a 0.22 µm syringe filter into an autosampler vial.
-
LC-MS/MS Analysis:
-
Chromatography: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) or reversed-phase column suitable for polar analytes.
-
Example Gradient (HILIC): Mobile Phase A: Water + 10 mM Ammonium Formate. Mobile Phase B: Acetonitrile. Gradient from 95% B to 40% B over 5 minutes.
-
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM).
-
Example MRM Transitions:
-
6-oxo-PIP: Q1 144.1 -> Q3 98.1
-
d₃-6-oxo-PIP: Q1 147.1 -> Q3 101.1
-
AAA: Q1 162.1 -> Q3 144.1
-
d₃-AAA: Q1 165.1 -> Q3 147.1
-
-
-
-
Quantification: Create a standard curve using known concentrations of 6-oxo-PIP and AAA. Quantify the analytes in the samples by comparing the ratio of the analyte peak area to the internal standard peak area against the standard curve. Express results normalized to urinary creatinine concentration (µmol/mmol creatinine).
References
- 1. Mouse lysine catabolism to aminoadipate occurs primarily through the saccharopine pathway; implications for pyridoxine dependent epilepsy (PDE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lysine metabolism in mammalian brain: an update on the importance of recent discoveries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The lysine degradation pathway: Subcellular compartmentalization and enzyme deficiencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Alpha-aminoadipic semialdehyde synthase - Wikipedia [en.wikipedia.org]
- 7. rupress.org [rupress.org]
- 8. AASS gene: MedlinePlus Genetics [medlineplus.gov]
- 9. Frontiers | Lysine Catabolism Through the Saccharopine Pathway: Enzymes and Intermediates Involved in Plant Responses to Abiotic and Biotic Stress [frontiersin.org]
- 10. Saccharopine - Wikipedia [en.wikipedia.org]
- 11. lysine degradation I (saccharopine pathway) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. 6-Oxopiperidine-2-carboxylic acid | C6H9NO3 | CID 3014237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Metabolism of lysine in alpha-aminoadipic semialdehyde dehydrogenase-deficient fibroblasts: evidence for an alternative pathway of pipecolic acid formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Metabolism of lysine in α‐aminoadipic semialdehyde dehydrogenase‐deficient fibroblasts: Evidence for an alternative pathway of pipecolic acid formation – ScienceOpen [scienceopen.com]
synthesis of piperidinothiosemicarbazones from piperidine derivatives
Application Note & Protocol
Topic: A Comprehensive Guide to the Synthesis of Piperidinothiosemicarbazones from Piperidine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract: Piperidinothiosemicarbazones represent a privileged scaffold in medicinal chemistry, exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and tuberculostatic properties.[1][2][3][4] This document provides a detailed guide for the synthesis of these valuable compounds, grounded in established chemical principles and validated methodologies. We present two primary, robust synthetic routes starting from common piperidine derivatives, complete with step-by-step protocols, mechanistic insights, and comprehensive characterization techniques. This guide is designed to empower researchers to confidently synthesize, purify, and validate novel piperidinothiosemicarbazone derivatives for applications in drug discovery and development.
Scientific Principles & Reaction Mechanism
The synthesis of a thiosemicarbazone is fundamentally a condensation reaction between a thiosemicarbazide and a carbonyl compound (an aldehyde or a ketone). The core transformation involves the nucleophilic attack of the primary amine of the thiosemicarbazide onto the electrophilic carbonyl carbon, followed by a dehydration step to form the characteristic carbon-nitrogen double bond (imine) of the thiosemicarbazone.
For the synthesis of piperidinothiosemicarbazones, the piperidine moiety can be incorporated through two principal strategies, which dictate the choice of starting materials:
-
Route A: Condensation of a piperidine-substituted aldehyde or ketone with a generic thiosemicarbazide. This approach is ideal when the desired substitution pattern is on the piperidine-proximal side of the final molecule.
-
Route B: Condensation of a piperidine-1-carbothiohydrazide (a piperidine-derived thiosemicarbazide) with various aldehydes or ketones. This route is versatile for creating a library of compounds with diverse substitutions on the non-piperidine side of the molecule.[5]
The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack.
Synthesis Protocols & Experimental Workflow
This section provides detailed, step-by-step methodologies for the two primary synthetic routes.
Protocol 2.1: Synthesis via Piperidine-Containing Aldehyde
This protocol details the synthesis of 2-(4-(piperidin-1-yl)benzylidene)hydrazine-1-carbothioamide, following a strategy adapted from the synthesis of similar 4-piperidine-based thiosemicarbazones.[3]
Step 2.1.1: Synthesis of Precursor 4-(piperidin-1-yl)benzaldehyde
-
Rationale: This step involves a nucleophilic aromatic substitution reaction, where the secondary amine of piperidine displaces a fluoride ion from 4-fluorobenzaldehyde. The use of a non-nucleophilic base like potassium carbonate (K₂CO₃) is crucial to neutralize the hydrofluoric acid (HF) generated in situ, driving the reaction to completion. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of reaction, effectively solvating the ions involved.
-
Materials & Reagents:
-
Piperidine
-
4-fluorobenzaldehyde
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
To a round-bottom flask, add 4-fluorobenzaldehyde (1.0 eq), piperidine (1.2 eq), and anhydrous K₂CO₃ (2.0 eq).
-
Add a sufficient volume of DMF to dissolve the reactants and allow for stirring.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude aldehyde by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 4-(piperidin-1-yl)benzaldehyde.
-
Step 2.1.2: Synthesis of 2-(4-(piperidin-1-yl)benzylidene)hydrazine-1-carbothioamide
-
Rationale: This is the final condensation step. Ethanol is a common solvent as it effectively dissolves both the aldehyde and thiosemicarbazide. A catalytic amount of glacial acetic acid is used to facilitate the reaction as described in the mechanism section. The product often has low solubility in the reaction medium and precipitates upon formation, simplifying its isolation.
-
Materials & Reagents:
-
4-(piperidin-1-yl)benzaldehyde (from Step 2.1.1)
-
Thiosemicarbazide
-
Ethanol
-
Glacial Acetic Acid
-
-
Procedure:
-
Dissolve 4-(piperidin-1-yl)benzaldehyde (1.0 eq) in ethanol in a round-bottom flask.
-
Add a solution of thiosemicarbazide (1.1 eq) in ethanol to the flask.
-
Add 3-4 drops of glacial acetic acid to the mixture.
-
Reflux the reaction mixture for 4-6 hours. A precipitate should form as the reaction progresses.
-
Cool the mixture to room temperature and then in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to yield the pure piperidinothiosemicarbazone.
-
Protocol 2.2: Synthesis via Piperidine-1-carbothiohydrazide
This protocol is adapted from methodologies used for synthesizing various thiosemicarbazones from a common piperidine-derived intermediate.[1][5]
Step 2.2.1: Synthesis of Intermediate Piperidine-1-carbothiohydrazide
-
Rationale: This two-step, one-pot synthesis first creates an isothiocyanate intermediate from piperidine, which is then immediately reacted with hydrazine hydrate. The first reaction involves the formation of a dithiocarbamate salt from piperidine and carbon disulfide (CS₂), which is then desulfurized to yield the isothiocyanate. The subsequent nucleophilic attack by hydrazine on the isothiocyanate forms the desired thiosemicarbazide intermediate.
-
Materials & Reagents:
-
Piperidine
-
Carbon Disulfide (CS₂)
-
N,N'-Thiocarbonyldiimidazole (TCDI) or similar desulfurizing agent
-
Hydrazine hydrate
-
Ethanol
-
-
Procedure:
-
In a flask, dissolve piperidine (1.0 eq) in ethanol at room temperature.
-
Add N,N'-thiocarbonyldiimidazole (1.1 eq) to the solution and stir for 1-2 hours to form the piperidine-1-carbothioate intermediate.[5]
-
Cool the reaction mixture in an ice bath.
-
Slowly add hydrazine hydrate (1.2 eq) dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for an additional 3-4 hours.
-
The product, piperidine-1-carbothiohydrazide, will often precipitate from the solution.
-
Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.
-
Step 2.2.2: Synthesis of the Final Thiosemicarbazone
-
Rationale: This step is analogous to Step 2.1.2, but uses the custom-synthesized piperidine-1-carbothiohydrazide intermediate, allowing for reaction with a wide variety of aldehydes or ketones to generate a diverse product library.
-
Materials & Reagents:
-
Piperidine-1-carbothiohydrazide (from Step 2.2.1)
-
A selected aldehyde or ketone (e.g., 2,6-dichlorobenzaldehyde)[5]
-
Ethanol
-
Glacial Acetic Acid
-
-
Procedure:
-
Dissolve the selected aldehyde or ketone (1.0 eq) (e.g., 2,6-dichlorobenzaldehyde) in ethanol in a round-bottom flask.
-
Add a solution of piperidine-1-carbothiohydrazide (1.0 eq) in ethanol.
-
Add 3-4 drops of glacial acetic acid.
-
Reflux the mixture for 5-8 hours, monitoring by TLC.
-
Cool the mixture to room temperature.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the final product.
-
Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized piperidinothiosemicarbazones.
-
Infrared (IR) Spectroscopy: This technique is used to identify key functional groups. The disappearance of the strong carbonyl (C=O) stretch from the starting aldehyde/ketone and the appearance of the C=N and C=S stretches are primary indicators of a successful reaction.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation.
-
¹H NMR: Expect to see a characteristic singlet for the N=CH proton in the δ 7.9–8.4 ppm range.[3][5] The NH protons often appear as broad singlets at downfield shifts (δ 11.0–12.0 ppm). The protons of the piperidine ring typically appear in the δ 1.5–4.5 ppm range.[3][5]
-
¹³C NMR: Key signals include the C=S carbon (δ 175–185 ppm) and the C=N carbon (δ 138–145 ppm).
-
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the synthesized compound, providing definitive evidence of the final product.[6][8]
-
Elemental Analysis: Provides the percentage composition of C, H, N, and S, which should match the calculated theoretical values for the proposed structure, confirming its empirical formula.[1][5]
| Technique | Functional Group / Proton | Expected Observation / Chemical Shift | Reference |
| FT-IR | C=S (Thione) | ~1250 cm⁻¹ | [6] |
| C=N (Imine) | ~1600-1650 cm⁻¹ | [5] | |
| N-H (Hydrazine) | ~3150-3400 cm⁻¹ (broad) | [6][9] | |
| ¹H NMR | N=CH | δ 7.9 - 8.4 ppm (singlet) | [3][5] |
| NH | δ 11.0 - 12.0 ppm (broad singlet) | [3][5] | |
| Piperidine CH ₂ | δ 1.5 - 4.5 ppm (multiplets) | [3][5] | |
| ¹³C NMR | C =S (Thione) | δ 175 - 185 ppm | [5] |
| Mass Spec | [M+H]⁺ or M⁺ | Corresponds to calculated molecular weight | [6] |
Table 1: Summary of expected spectroscopic data for a typical piperidinothiosemicarbazone.
References
- 1. Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial activity and SAR study of some novel thiosemicarbazide derivatives bearing piperidine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Fungicidal Activity of Novel Thiosemicarbazide Derivatives Containing Piperidine Fragments | MDPI [mdpi.com]
- 6. Synthesis and Characterization of Newly Synthesized Thiosemicarbazone Ligands with IR, NMR and Mass Spectral Techniques – Oriental Journal of Chemistry [orientjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility of 6-Oxopiperidine-3-Carboxylic Acid in Organic Solvents
Welcome to the technical support center for 6-oxopiperidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for challenges related to the solubility of this compound in organic solvents. Our aim is to equip you with the foundational knowledge and practical methodologies to overcome these hurdles in your experimental workflows.
Understanding the Solubility Challenge: The Zwitterionic Nature of this compound
This compound is a cyclic beta-amino acid derivative. Its molecular structure contains both a basic secondary amine within the piperidine ring and an acidic carboxylic acid group. In its solid state and in neutral solutions, the molecule exists predominantly as a zwitterion, where the acidic proton has been transferred to the basic nitrogen atom. This results in a molecule with both a positive and a negative formal charge, leading to a high crystal lattice energy and a strong preference for polar, protic solvents that can solvate both charged centers. This inherent polarity is the primary reason for its poor solubility in many common organic solvents.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in many organic solvents?
A1: The poor solubility stems from its zwitterionic character. The presence of both a carboxylate anion and a piperidinium cation within the same molecule creates a highly polar structure with strong intermolecular electrostatic interactions. Nonpolar or weakly polar organic solvents cannot effectively solvate these charged moieties, resulting in low solubility.
Q2: What is the expected solubility of this compound in common organic solvents?
Estimated Solubility of this compound at Room Temperature
| Solvent | Polarity Index | Expected Solubility | Rationale |
| Water | 10.2 | Moderately Soluble | High polarity and ability to solvate zwitterions. |
| Methanol | 5.1 | Slightly Soluble | Polar protic solvent, can hydrogen bond. |
| Ethanol | 4.3 | Slightly to Very Slightly Soluble | Lower polarity than methanol. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Slightly Soluble | Highly polar aprotic solvent. |
| N,N-Dimethylformamide (DMF) | 6.4 | Very Slightly Soluble | Polar aprotic solvent. |
| Acetonitrile | 5.8 | Poorly Soluble | Moderately polar aprotic solvent. |
| Tetrahydrofuran (THF) | 4.0 | Poorly Soluble | Low polarity aprotic solvent. |
| Ethyl Acetate | 4.4 | Insoluble | Moderately polar, but a poor hydrogen bond donor/acceptor for zwitterions. |
| Toluene | 2.4 | Insoluble | Nonpolar solvent. |
| Hexane | 0.1 | Insoluble | Nonpolar solvent. |
Q3: How can I improve the solubility of this compound in organic solvents?
A3: There are three primary strategies to enhance the solubility of this compound in organic media:
-
Salt Formation: Converting the zwitterion into a salt by reacting it with an acid (e.g., HCl) to protonate the carboxylate or a base to deprotonate the ammonium group. The resulting salt will have different solubility properties.
-
Esterification: Converting the carboxylic acid group into an ester. This removes the acidic proton and eliminates the zwitterionic character, leading to a significant increase in solubility in less polar organic solvents.
-
Use of Co-solvents: Employing a mixture of solvents can sometimes provide a favorable environment for dissolution where a single solvent fails.
Troubleshooting Guides & Experimental Protocols
This section provides detailed, step-by-step methodologies for the key strategies to improve the solubility of this compound.
Strategy 1: Salt Formation to Enhance Solubility
The formation of a salt disrupts the zwitterionic interactions, which can lead to improved solubility in certain solvents. For this compound, forming a hydrochloride (HCl) salt is a common approach to increase its affinity for polar organic solvents.
Experimental Protocol: Preparation of this compound Hydrochloride
Objective: To convert the zwitterionic this compound into its hydrochloride salt to improve solubility in polar organic solvents.
Materials:
-
This compound
-
Anhydrous diethyl ether or 1,4-dioxane
-
2 M HCl in diethyl ether (or a solution of HCl gas in the chosen solvent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Filtration apparatus (Büchner funnel, filter paper)
-
Drying oven or vacuum desiccator
Procedure:
-
Suspend 1.0 equivalent of this compound in anhydrous diethyl ether or 1,4-dioxane in a round-bottom flask. The volume of the solvent should be sufficient to create a mobile slurry.
-
Cool the suspension in an ice bath with continuous stirring.
-
Slowly add 1.1 equivalents of a 2 M solution of HCl in diethyl ether to the cooled suspension. The addition should be dropwise to control any potential exotherm.
-
After the addition is complete, allow the mixture to stir in the ice bath for 30 minutes, and then let it warm to room temperature and stir for an additional 2-3 hours.
-
The formation of a precipitate (the hydrochloride salt) should be observed.
-
Collect the solid product by vacuum filtration and wash it with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or excess HCl.
-
Dry the resulting white solid under vacuum to obtain the this compound hydrochloride salt.
Expected Outcome: The resulting hydrochloride salt will likely exhibit enhanced solubility in polar protic solvents like methanol and ethanol, and potentially in polar aprotic solvents like DMSO and DMF, compared to the parent zwitterion.
Troubleshooting:
-
No precipitate forms: The starting material may have some solubility in the chosen solvent, or the concentration may be too low. Try reducing the volume of the solvent or using a solvent in which the hydrochloride salt is known to be less soluble.
-
Product is oily or sticky: This may indicate incomplete reaction or the presence of residual solvent. Ensure the starting materials are anhydrous and that the product is thoroughly dried. Trituration with a non-polar solvent like hexane may help to induce solidification.
Strategy 2: Esterification to Increase Lipophilicity
Esterification of the carboxylic acid group is a highly effective method to increase the solubility of this compound in a wide range of organic solvents, including those with low polarity. The methyl or ethyl ester is a common choice.
Experimental Protocol: Methyl Esterification of this compound
Objective: To synthesize the methyl ester of this compound to improve its solubility in organic solvents.
Materials:
-
This compound
-
Methanol, anhydrous
-
Thionyl chloride (SOCl₂) or a carbodiimide coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure (using Thionyl Chloride):
-
In a well-ventilated fume hood, suspend 1.0 equivalent of this compound in anhydrous methanol in a round-bottom flask.
-
Cool the suspension in an ice bath.
-
Slowly and carefully add 1.2 equivalents of thionyl chloride dropwise to the cooled suspension. This reaction is exothermic and releases HCl gas.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to yield the pure methyl 6-oxopiperidine-3-carboxylate.
Expected Outcome: The resulting methyl ester will be a significantly less polar molecule than the starting material and will exhibit much-improved solubility in a broad range of organic solvents, including ethyl acetate, dichloromethane, and THF.
Troubleshooting:
-
Incomplete reaction: The reaction time may need to be extended, or the amount of the esterifying agent may need to be increased. Ensure that anhydrous conditions are maintained, as water can quench the thionyl chloride.
-
Low yield: Side reactions may be occurring. Purification by column chromatography is crucial to isolate the desired product from byproducts.
Strategy 3: Utilizing Co-Solvent Systems
For applications where chemical modification is not desirable, a co-solvent system can be an effective approach. The idea is to use a mixture of a good solvent for one part of the molecule and another good solvent for another part.
Workflow for Co-Solvent Screening
Objective: To identify a suitable co-solvent mixture for dissolving this compound.
Materials:
-
This compound
-
A selection of solvents (e.g., water, methanol, DMSO, DMF, acetonitrile)
-
Vials
-
Vortex mixer
-
Heating block or water bath (optional)
Procedure:
-
Start with a solvent in which the compound has some, albeit limited, solubility (e.g., methanol or DMSO).
-
Prepare a saturated or near-saturated solution of this compound in this primary solvent.
-
Systematically add a second solvent (the co-solvent) in small increments (e.g., 5-10% v/v) and observe the effect on solubility.
-
Vortex the mixture thoroughly after each addition.
-
Heating the mixture gently may also improve solubility, but be mindful of potential degradation.
-
A good co-solvent system will result in a clear, homogeneous solution at the desired concentration.
Promising Co-Solvent Systems to Investigate:
-
Methanol/Water: The water can help to solvate the charged portions of the zwitterion, while the methanol can interact with the organic backbone.
-
DMSO/Methanol: A mixture of two polar solvents with different properties can sometimes be more effective than either solvent alone.
-
DMF/Water: Similar to the methanol/water system, this combines a polar aprotic solvent with a polar protic solvent.
Troubleshooting:
-
Precipitation upon adding the co-solvent: This indicates that the co-solvent is an "anti-solvent" and is reducing the overall solvating power of the mixture for the compound.
-
No significant improvement in solubility: The chosen co-solvent may not be suitable. A systematic screening of different co-solvent combinations is often necessary.
Visualization of Solubility Enhancement Strategies
References
Technical Support Center: Purification of 6-Oxopiperidine-3-carboxylic Acid by Recrystallization
Welcome to the dedicated technical support resource for the purification of 6-oxopiperidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on overcoming common challenges encountered during the recrystallization of this polar, zwitterionic compound. Here, we move beyond generic protocols to offer a deeper understanding of the "why" behind each step, empowering you to troubleshoot and optimize your purification process effectively.
Understanding the Molecule: Physicochemical Properties
Before diving into purification, a clear understanding of the physicochemical properties of this compound is paramount. Its structure, featuring both a lactam (a cyclic amide) and a carboxylic acid, dictates its behavior in solution.
| Property | Value/Description | Significance for Recrystallization |
| Molecular Formula | C₆H₉NO₃ | |
| Molecular Weight | 143.14 g/mol [1] | |
| Appearance | White to off-white solid | Visual indicator of purity. |
| Melting Point | 181 - 184 °C | A sharp melting point close to the literature value indicates high purity. |
| pKa | ~4.2 (predicted for carboxylic acid) | The molecule can exist as a zwitterion, cation, or anion depending on the pH. This significantly impacts its solubility. |
| Polarity | High | Due to the presence of amide and carboxylic acid functional groups capable of hydrogen bonding. This suggests solubility in polar solvents. |
| Solubility | Slightly soluble in water, methanol, and DMSO. | The choice of recrystallization solvent will be critical and likely involve polar protic solvents or solvent mixtures. |
Troubleshooting Guide: Common Recrystallization Issues and Solutions
This section addresses specific problems you may encounter during the recrystallization of this compound in a question-and-answer format.
Issue 1: The compound does not dissolve in the chosen solvent, even with heating.
-
Question: I've added my crude this compound to a solvent like ethanol, and even after heating, a significant amount of solid remains. What's happening?
-
Answer & Rationale: This indicates that the solvent is not a suitable choice for dissolving the compound at an elevated temperature. This compound's zwitterionic nature at neutral pH can lead to strong intermolecular forces (hydrogen bonding and ionic interactions) in the crystal lattice, making it difficult to dissolve in moderately polar solvents.
-
Solutions:
-
Increase Solvent Polarity: Switch to a more polar solvent. Water is a highly polar option to consider. Due to the compound's "slight" solubility, a significant volume may be necessary.
-
Use a Solvent Mixture: A mixture of solvents can fine-tune the polarity. For instance, an ethanol/water or methanol/water mixture can be effective. Start by dissolving the compound in a minimal amount of hot water and then add the alcohol as an anti-solvent.
-
pH Adjustment: The solubility of amino acid derivatives is highly pH-dependent. Adding a small amount of acid (e.g., dilute HCl) will protonate the carboxylate, while adding a small amount of base (e.g., dilute NaOH) will deprotonate the ammonium group. This can disrupt the zwitterionic interactions and increase solubility. However, be aware that this will form the salt of your compound, and you may need to neutralize it again to crystallize the zwitterion. This is a more advanced technique and should be approached with caution as it can introduce additional impurities.
-
Issue 2: The compound dissolves, but no crystals form upon cooling.
-
Question: My compound completely dissolved in the hot solvent, but after cooling to room temperature and even in an ice bath, no crystals have appeared. What should I do?
-
Answer & Rationale: This is a classic case of either using too much solvent or the solution being supersaturated. In a supersaturated solution, the solute concentration is higher than its equilibrium solubility at that temperature, but there are no nucleation sites for crystal growth to begin.
-
Solutions:
-
Reduce Solvent Volume: The most common cause is using an excessive amount of solvent. Gently heat the solution to evaporate some of the solvent. Continue to do this until you observe slight turbidity (cloudiness) at the surface, which indicates you are nearing the saturation point. Then, allow it to cool again.
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass provide nucleation sites for crystal formation.
-
Seeding: If you have a small amount of pure this compound, add a single, tiny crystal to the cooled solution. This "seed crystal" will act as a template for other molecules to crystallize upon.
-
-
Introduce an Anti-solvent: If your compound is dissolved in a good solvent (e.g., water), you can slowly add a miscible "anti-solvent" in which your compound is less soluble (e.g., ethanol or isopropanol) dropwise until you observe persistent cloudiness. Then, gently heat the solution until it becomes clear again and allow it to cool slowly.
-
Issue 3: An oil forms instead of crystals.
-
Question: When my hot solution cools, a sticky oil separates out instead of solid crystals. How can I fix this?
-
Answer & Rationale: "Oiling out" is a common problem, especially with compounds that have relatively low melting points or when the solution is cooled too quickly. Impurities can also suppress crystallization and promote oiling out.
-
Solutions:
-
Re-heat and Add More Solvent: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent to decrease the saturation level slightly.
-
Slow Cooling: Allow the solution to cool very slowly. You can do this by placing the flask in a beaker of hot water and allowing the entire setup to cool to room temperature undisturbed. This gives the molecules more time to orient themselves into a crystal lattice.
-
Change Solvent System: The chosen solvent may not be appropriate. Experiment with different solvents or solvent mixtures. Sometimes, a more viscous solvent can slow down molecular movement and encourage crystallization over oiling out.
-
Purify Further Before Recrystallization: If significant impurities are present, they can inhibit crystallization. Consider a preliminary purification step, such as a quick filtration through a small plug of silica gel, to remove some of the more polar or non-polar impurities before attempting recrystallization.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the best starting solvent to try for the recrystallization of this compound?
-
A1: Based on its polar and zwitterionic nature, a good starting point would be a mixture of a polar protic solvent and water, such as ethanol/water or methanol/water . You can also try water alone, but be prepared to use a larger volume. For smaller scales, experimenting with acetonitrile is also a viable option.
-
-
Q2: What are the likely impurities in my crude this compound?
-
A2: The impurities will depend on the synthetic route. A common synthesis starts from L-glutamic acid. In this case, potential impurities could include:
-
Unreacted L-glutamic acid.
-
Intermediates such as the corresponding diester or diol.
-
Byproducts from tosylation or other protection/deprotection steps.
-
Salts from pH adjustments during the workup.
-
-
These impurities are generally polar, so the goal of the recrystallization is to find a solvent system where the desired compound has a steep solubility curve with temperature, while the impurities remain in the mother liquor upon cooling.
-
-
Q3: How can I remove colored impurities?
-
A3: If your crude product has a noticeable color, this is likely due to high molecular weight, conjugated byproducts. To remove these, you can add a small amount of activated charcoal to the hot, dissolved solution. The charcoal will adsorb the colored impurities. Caution: Use charcoal sparingly (a spatula tip is often enough), as it can also adsorb your product, leading to a lower yield. After adding the charcoal, you will need to perform a hot gravity filtration to remove it before allowing the solution to cool.
-
-
Q4: How do I know if my recrystallization was successful?
-
A4: A successful recrystallization will result in well-formed crystals with a consistent appearance. To confirm an increase in purity, you can:
-
Measure the melting point: A pure compound will have a sharp melting point over a narrow range (e.g., 1-2 °C). An impure compound will have a depressed and broad melting point range.
-
Thin-Layer Chromatography (TLC): Spot your crude material and your recrystallized material on a TLC plate. A successful purification should show a reduction or elimination of impurity spots.
-
Spectroscopic Analysis: Techniques like NMR or LC-MS can provide a more quantitative assessment of purity.
-
-
Experimental Protocols
Protocol 1: Small-Scale Solvent Screening
Before committing to a large-scale recrystallization, it is crucial to identify a suitable solvent system.
-
Place a small amount (10-20 mg) of your crude this compound into several small test tubes.
-
To each test tube, add a different solvent (e.g., water, ethanol, methanol, isopropanol, acetonitrile) dropwise at room temperature. Note the solubility.
-
If the compound is insoluble at room temperature, gently heat the test tube in a warm water bath. Observe if the compound dissolves.
-
If the compound dissolves when hot, place the test tube in an ice bath to cool. Observe if crystals form.
-
The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot, and forms good quality crystals upon cooling.
Protocol 2: General Recrystallization Procedure
-
Dissolution: In an Erlenmeyer flask, add your crude this compound. Add the minimum amount of the chosen hot solvent (or solvent mixture) to completely dissolve the solid. It is best to add the solvent in small portions while heating and swirling.
-
Hot Filtration (if necessary): If there are insoluble impurities or if you have used activated charcoal, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated flask. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath for 15-30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.
-
Drying: Dry the crystals in a desiccator under vacuum to remove all traces of solvent.
Visualization of the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common recrystallization problems.
Caption: A decision-making workflow for troubleshooting common recrystallization issues.
References
HPLC methods for the purification and analysis of 6-oxopiperidine-3-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the analysis and purification of 6-oxopiperidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this unique molecule. As a polar, chiral, and acidic compound with a weak chromophore, this compound demands a carefully considered analytical approach. This document provides in-depth troubleshooting guides, frequently asked questions, and validated protocols to ensure the integrity and success of your chromatographic experiments.
Troubleshooting Guide: Common HPLC Issues
This section addresses specific, common problems encountered during the analysis of this compound in a direct question-and-answer format.
Q1: Why is my peak for this compound showing severe tailing?
A1: Peak tailing is the most common issue for this analyte and is primarily caused by secondary interactions between the molecule's carboxylic acid group and the HPLC column's stationary phase.
-
Causality: Standard silica-based reversed-phase columns (e.g., C18) have residual silanol groups (Si-OH) on their surface. At typical mobile phase pH levels (above 4), the carboxylic acid group of your analyte will be deprotonated (anionic, -COO⁻) and the silanol groups can also be ionized (anionic, -SiO⁻). However, a population of non-ionized silanols still exists and can interact strongly with the polar, acidic analyte via hydrogen bonding, leading to a "smearing" effect that manifests as a tailing peak.[1][2] This distortion compromises peak integration, reduces resolution, and affects quantification accuracy.[2]
-
Solution Workflow:
-
Mobile Phase pH Adjustment: The most effective solution is to suppress the ionization of both the analyte and the residual silanols. This is achieved by acidifying the mobile phase.[1]
-
Action: Add 0.1% formic acid or 0.1% phosphoric acid to the aqueous component of your mobile phase. The goal is to maintain a pH between 2.5 and 3.0.[1][3] At this pH, the carboxylic acid is fully protonated (-COOH), making it less polar and eliminating its ionic interaction with the stationary phase.[3][4]
-
-
Column Chemistry Assessment: The choice of column is critical.
-
Action: Use a modern, high-purity, end-capped C18 column. End-capping is a process that chemically bonds a small silane (like trimethylsilane) to the residual silanol groups, effectively shielding them and reducing the sites available for secondary interactions.[1][5] If tailing persists even with an acidified mobile phase, your column may be contaminated or degraded. Flush it with a strong solvent (e.g., 100% acetonitrile) or consider replacing it.[1]
-
-
Q2: I am getting very little or no retention for my analyte on a standard C18 column. What's happening?
A2: This is a classic problem for polar compounds like this compound on traditional reversed-phase columns.
-
Causality: Reversed-phase chromatography separates molecules based on their hydrophobicity.[4] Your analyte is highly polar (water-soluble), meaning it has very little affinity for the non-polar C18 stationary phase and prefers to stay in the polar mobile phase, eluting very early, often near the void volume.[6][7] Furthermore, to retain such a polar compound, you would typically use a mobile phase with a very high aqueous content (>95% water). Under these conditions, the C18 alkyl chains on the stationary phase can collapse onto themselves, a phenomenon known as "hydrophobic collapse," which drastically reduces the available surface area for interaction and leads to a sudden loss of retention.[8]
-
Solution Workflow:
-
Employ a Polar-Compatible Stationary Phase: The most robust solution is to use a column designed for polar analytes.
-
Action: Switch to a "polar-embedded" or "aqua-type" reversed-phase column.[9] These columns have a polar group (e.g., amide, carbamate) embedded at the base of the alkyl chains.[9] This polar group allows the stationary phase to remain fully wetted and the alkyl chains extended even in 100% aqueous mobile phases, preventing hydrophobic collapse and providing consistent retention for polar compounds.[9]
-
-
Consider an Alternative Chromatographic Mode:
-
Action: Explore Hydrophilic Interaction Chromatography (HILIC). In HILIC, a polar stationary phase (like bare silica or an amino-bonded phase) is used with a mobile phase rich in a non-polar organic solvent (typically >80% acetonitrile) with a small amount of aqueous buffer.[10] Water acts as the strong eluting solvent. In this mode, polar analytes like yours are well-retained and elute in order of increasing hydrophilicity.[10]
-
-
Q3: My peak shape is distorted (fronting or split). How can I fix this?
A3: Peak fronting or splitting is often related to issues with the sample solvent or column hardware.
-
Causality & Solutions:
-
Sample Solvent Mismatch: Dissolving your sample in a solvent that is significantly stronger (less polar in reversed-phase) than your initial mobile phase is a common cause.[8] This causes the portion of the sample at the leading edge of the injection band to travel faster than the rest, resulting in a fronting peak.
-
Column Overload: Injecting too much sample mass can saturate the stationary phase at the column inlet, leading to peak distortion.[12]
-
Action: Dilute your sample by a factor of 10 and re-inject.[1] If the peak shape improves and becomes more symmetrical, you were likely overloading the column.
-
-
Column Void: A physical void or channel can form at the head of the column due to pressure shocks or dissolution of the silica packing at high pH.[1][2] This creates a non-uniform flow path, leading to peak splitting and tailing.
-
Frequently Asked Questions (FAQs)
Q1: What is the best type of HPLC column for the achiral analysis of this compound?
A1: Given the polar and acidic nature of the analyte, a standard C18 column is often unsuitable. The recommended choice is a polar-embedded reversed-phase column . These columns provide superior retention for polar compounds and are resistant to hydrophobic collapse in highly aqueous mobile phases.[9] Alternatively, a HILIC column can be an excellent choice, offering strong retention and a different selectivity profile.[10]
| Column Type | Principle | Pros for this Analyte | Cons for this Analyte |
| Polar-Embedded RP | Modified reversed-phase with a polar group embedded in the alkyl chain. | Excellent retention of polar compounds; stable in 100% aqueous mobile phase; robust and widely used.[9] | May still require acidic mobile phase to prevent peak tailing. |
| HILIC | Hydrophilic Interaction Chromatography. Polar stationary phase. | Strong retention for very polar compounds; orthogonal selectivity to reversed-phase.[10] | Can have longer equilibration times; sensitive to water content in the sample and mobile phase. |
| Standard End-Capped C18 | Traditional reversed-phase. | Widely available and understood. | Poor retention; susceptible to hydrophobic collapse; prone to peak tailing from silanol interactions.[1][6][8] |
Q2: How should I prepare my sample for analysis?
A2: Proper sample preparation is crucial for reproducible results and to protect your column.
-
Solvent Selection: The ideal solvent is your initial mobile phase.[11] This ensures compatibility and prevents peak distortion. For a typical reversed-phase method, this would be the acidified water/organic mixture (e.g., 95:5 Water with 0.1% Formic Acid : Acetonitrile).
-
Concentration: Start with a concentration of approximately 0.1 - 1 mg/mL.[11] If you observe peak distortion (tailing or fronting), it may indicate column overload, and the sample should be diluted.[11]
-
Filtration: Always filter your sample through a 0.22 µm or 0.45 µm syringe filter before injection.[13] This removes particulates that can clog the column frit, leading to high backpressure and system damage.[14]
Q3: How can I separate the enantiomers of this compound?
A3: Chiral separation is essential as enantiomers often have different pharmacological activities.[15] This requires a chiral stationary phase (CSP) or a derivatization strategy.
-
Direct Separation on a Chiral Stationary Phase (CSP): This is the most common and direct approach.
-
Column Choice: Polysaccharide-based CSPs (e.g., coated or immobilized cellulose or amylose derivatives) are highly effective for a wide range of compounds, including piperidine derivatives.[16] Protein-based columns, such as those with alpha 1-acid glycoprotein (AGP), can also provide excellent selectivity.[16] Screening several different CSPs is often necessary to find the optimal one.[16]
-
Mobile Phase: For normal-phase chiral separations, typical mobile phases consist of hexane or heptane with an alcohol modifier like ethanol or isopropanol.[16] A small amount of an acidic additive (like trifluoroacetic acid, TFA) is often required to improve the peak shape of acidic analytes like yours.[16]
-
-
Indirect Separation via Derivatization: This method involves reacting your racemic analyte with a single, pure enantiomer of a chiral derivatizing agent.
-
Principle: This reaction creates a pair of diastereomers. Diastereomers have different physical properties and can be separated on a standard, non-chiral (achiral) HPLC column, such as a C18.[15][17]
-
Example: You could react the carboxylic acid group with a chiral amine to form diastereomeric amides, which can then be separated on a reversed-phase column.[15] While effective, this method adds extra steps to your workflow (reaction and potential cleanup).[17]
-
Q4: What is the best way to detect this compound?
A4: The this compound structure lacks a strong UV-absorbing chromophore, making sensitive detection challenging.
-
Low Wavelength UV Detection: The amide and carboxylic acid groups exhibit some absorbance at low UV wavelengths.
-
Recommendation: Set your UV detector to a low wavelength, typically between 195 nm and 210 nm.
-
Caveat: Many solvents and additives also absorb in this region, which can lead to high baseline noise and drift.[12] It is critical to use high-purity, HPLC- or MS-grade solvents and additives (e.g., formic acid, acetonitrile) to minimize this interference.[18]
-
-
Mass Spectrometry (LC-MS): This is the preferred method for sensitive and specific detection.
-
Recommendation: A mass spectrometer can detect the compound based on its mass-to-charge ratio (m/z), offering far greater sensitivity and selectivity than UV detection. It is particularly powerful for analyzing complex samples.[19]
-
Mobile Phase Compatibility: Ensure your mobile phase additives are volatile. Formic acid, acetic acid, and ammonium formate are excellent choices for LC-MS, while non-volatile buffers like phosphate are incompatible and must be avoided.[20]
-
-
Derivatization for UV/Fluorescence Detection:
-
Principle: If LC-MS is not available, you can chemically attach a molecule with a strong chromophore (for UV detection) or a fluorophore (for fluorescence detection) to your analyte.[13][19] This significantly enhances detection sensitivity.
-
Example: The carboxylic acid group can be reacted with a derivatizing agent like 2-nitrophenylhydrazine or a fluorescent tag. This adds an analytical step but can be a viable strategy for achieving low detection limits without a mass spectrometer.[19]
-
Visualized Workflows & Logic
Troubleshooting Peak Shape
This diagram outlines a logical workflow for diagnosing and solving common peak shape problems.
References
- 1. benchchem.com [benchchem.com]
- 2. waters.com [waters.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 7. Polar Compounds | SIELC Technologies [sielc.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
- 10. waters.com [waters.com]
- 11. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 12. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 13. benchchem.com [benchchem.com]
- 14. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 15. This compound | 1426408-56-1 | Benchchem [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Technical Support Center: Separation of 6-Oxopiperidine-3-Carboxylic Acid Diastereomers
Welcome to the technical support center for the chromatographic separation of 6-oxopiperidine-3-carboxylic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into method development and troubleshooting for these challenging separations. The inherent structural rigidity and multiple interaction sites (amide, carboxylic acid, and potential substituents) of this scaffold demand a systematic and well-understood approach to achieve baseline resolution of its diastereomers.
Frequently Asked Questions (FAQs)
This section addresses foundational questions that form the basis of a successful separation strategy.
Q1: What is the fundamental principle for separating diastereomers of this compound derivatives via chromatography?
A1: Unlike enantiomers, which have identical physical and chemical properties in an achiral environment, diastereomers possess distinct physicochemical characteristics.[1] This crucial difference in properties like polarity, solubility, and three-dimensional shape allows for their separation using conventional, achiral stationary phases in techniques like High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC). The primary goal of method development is to identify a combination of a stationary phase (column) and a mobile phase that maximizes the differential interactions between the diastereomers, resulting in different retention times and, consequently, their separation.
Q2: Is a chiral stationary phase (CSP) mandatory for separating these diastereomers?
A2: Not necessarily. Because diastereomers have different physical properties, an achiral column is often sufficient to resolve them.[1] Standard reversed-phase (e.g., C18, Phenyl-Hexyl) or normal-phase (e.g., silica, cyano) columns can be effective. However, if conventional achiral methods fail to provide adequate resolution, chiral stationary phases should be considered. CSPs can offer unique selectivities for diastereomers and are a powerful tool in any screening platform.[2][3] Polysaccharide-based CSPs, in particular, have shown broad utility for separating various heterocyclic compounds.[4][5]
Q3: What are the primary chromatographic techniques recommended for this separation?
A3: Both HPLC and SFC are highly effective, with SFC gaining significant traction in the pharmaceutical industry for chiral and achiral isomer separations.[6][7]
-
High-Performance Liquid Chromatography (HPLC): This is the most common technique. Separations can be developed in both reversed-phase (RP) and normal-phase (NP) modes. The choice depends on the overall polarity of the derivative.
-
Supercritical Fluid Chromatography (SFC): SFC is an increasingly preferred alternative to HPLC. It uses supercritical carbon dioxide as the main mobile phase, which offers advantages like higher efficiency, faster separations due to low mobile phase viscosity, and reduced organic solvent consumption, aligning with green chemistry principles.[7][8][9] For many isomer separations, SFC can provide unique selectivity not seen in HPLC.
Q4: My synthesis yields enantiomers. How can I use diastereomeric separation to resolve them?
A4: If your starting material is a racemic mixture of enantiomers, you can resolve them by converting them into a mixture of diastereomers. This is achieved by reacting the racemic this compound with a single, pure enantiomer of a chiral derivatizing agent (also known as a chiral auxiliary).[10][11] This reaction creates a pair of diastereomeric amides or esters. Since these diastereomers have different physical properties, they can be separated on a standard achiral HPLC or SFC column.[10][12] After separation, the chiral auxiliary can be chemically cleaved to yield the individual, enantiomerically pure this compound derivatives.
Troubleshooting & Optimization Guide
This section provides a problem-solving framework for common issues encountered during method development.
Problem 1: Poor Resolution or Complete Co-elution of Diastereomers
This is the most common challenge and is fundamentally a selectivity problem. The goal is to alter the chromatography to amplify the small differences between the diastereomers.
Root Cause: Insufficient differential interaction between the analytes and the stationary/mobile phases.
Solutions:
-
Modify the Mobile Phase Composition: This is the first and most impactful parameter to adjust.
-
Change Organic Modifier (Reversed-Phase): If you are using acetonitrile (ACN), switch to methanol (MeOH), or vice-versa. These solvents have different properties (ACN is aprotic, MeOH is protic) and can significantly alter selectivity.
-
Adjust Additives: The acidic (carboxylic acid) and basic (piperidine nitrogen) nature of your molecule makes it highly sensitive to pH and ionic modifiers.
-
Explore Different Solvent Blends (Normal-Phase/SFC): In SFC, the choice of alcohol co-solvent (e.g., methanol, ethanol, isopropanol) is a primary driver of selectivity.[7] Systematically screen these to find the best resolving power.
-
-
Change the Stationary Phase: If mobile phase optimization is insufficient, the column chemistry is the next critical variable.[1] Do not screen slightly different C18 columns; instead, choose columns with fundamentally different separation mechanisms.
| Column Type | Separation Principle & Recommended Use |
| C18 (ODS) | Standard hydrophobic interactions. A good starting point. |
| Phenyl-Hexyl | Offers π-π interactions with aromatic rings. Useful if your derivatives have aromatic substituents. |
| Pentafluorophenyl (PFP) | Provides a combination of hydrophobic, aromatic, and dipole-dipole interactions. Excellent for separating isomers. |
| Cyano (CN) | Can be used in both reversed-phase and normal-phase modes. Offers different selectivity based on dipole-dipole interactions. |
| Chiral Stationary Phases (CSPs) | As discussed in the FAQs, polysaccharide-based columns (e.g., cellulose or amylose derivatives) can provide excellent selectivity for both enantiomers and diastereomers.[4][5] |
-
Optimize Column Temperature: Temperature affects mobile phase viscosity, reaction kinetics, and conformational flexibility of the analyte, all of which can influence selectivity.
-
Recommended Action: Screen the separation at a minimum of three different temperatures (e.g., 25°C, 40°C, 55°C).[1] In some cases, sub-ambient temperatures can "lock" conformers and dramatically improve resolution.
-
Problem 2: Poor Peak Shape (Tailing or Fronting)
Peak asymmetry can compromise resolution and quantification. For this compound derivatives, tailing is often caused by secondary interactions.
Root Cause: Unwanted interactions between the analyte and the stationary phase (e.g., acidic silanol groups on silica), column overload, or improper mobile phase pH.
Solutions:
-
Use Mobile Phase Additives:
-
The carboxylic acid can interact with residual basic sites on the column, while the piperidine nitrogen can interact with acidic silanols.
-
Adding 0.1% TFA or formic acid to the mobile phase will protonate the piperidine nitrogen and suppress interactions with silanols, often leading to sharper peaks.
-
-
Select a Modern, High-Purity Column: Newer generation silica-based columns are often "end-capped" to block most of the active silanol groups, reducing a major cause of peak tailing for basic compounds.[1]
-
Reduce Sample Mass Load: Inject a 10-fold dilution of your sample. If peak shape improves, the original injection was overloading the column.
-
Check for Co-eluting Impurities: A small, unresolved impurity on the tail or front of the main peak can mimic poor peak shape. Check the peak purity using a diode array detector (DAD) or mass spectrometer (MS).
Experimental Workflows & Protocols
Systematic Method Development Workflow
This workflow provides a logical progression from initial screening to a fully optimized method.
Caption: A systematic workflow for diastereomer separation method development.
Protocol 1: Universal Screening Protocol for HPLC
This protocol is designed to maximize the chances of observing initial separation in a minimal number of runs.
-
Column Selection: Choose a set of 3-4 columns with orthogonal selectivity (e.g., C18, PFP, and a polysaccharide-based Chiral column).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B1: 0.1% Formic Acid in Acetonitrile
-
Mobile Phase B2: 0.1% Formic Acid in Methanol
-
-
Screening Gradient: Run the following generic gradient for each column/mobile phase B combination.
-
Flow Rate: 1.0 mL/min
-
Temperature: 40°C
-
Gradient Program:
-
0.0 min: 5% B
-
10.0 min: 95% B
-
12.0 min: 95% B
-
12.1 min: 5% B
-
15.0 min: 5% B
-
-
-
Evaluation: Analyze the chromatograms. Look for any peak splitting, shoulder, or full separation. The combination that shows the best "hit" becomes the starting point for optimization as described in the workflow diagram.
Troubleshooting Logic Diagram
Use this flowchart to diagnose and solve common separation issues systematically.
Caption: A decision tree for troubleshooting common chromatographic issues.
References
- 1. benchchem.com [benchchem.com]
- 2. hplc.eu [hplc.eu]
- 3. Separation of diastereomers - Chromatography Forum [chromforum.org]
- 4. benchchem.com [benchchem.com]
- 5. ole.uff.br [ole.uff.br]
- 6. sphinxsai.com [sphinxsai.com]
- 7. ChemPartner [chempartner.com]
- 8. Supercritical fluid chromatography for the enantioseparation of pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selvita.com [selvita.com]
- 10. This compound | 1426408-56-1 | Benchchem [benchchem.com]
- 11. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Castagnoli-Cushman Reaction
Welcome to the technical support center for the Castagnoli-Cushman Reaction (CCR). As a Senior Application Scientist, I have designed this guide to provide researchers, chemists, and drug development professionals with practical, in-depth solutions to common challenges encountered during this powerful lactam synthesis. This resource moves beyond simple protocols to explain the underlying principles, enabling you to make informed decisions to optimize your reaction outcomes.
Understanding the Core Reaction: The Mechanism
Before troubleshooting, a firm grasp of the reaction mechanism is essential. The Castagnoli-Cushman reaction is a versatile [4+2] cyclocondensation between a cyclic anhydride and an imine to form a substituted lactam. While debated historically, the most widely accepted pathway is a stepwise Mannich-type addition followed by intramolecular acylation.[1]
Understanding this mechanism is key: the formation of the anhydride enolate is a critical step influenced by solvent and temperature, and the subsequent Mannich-type addition dictates the stereochemical outcome.
Caption: The accepted stepwise Mannich-type mechanism for the CCR.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequent challenges in a direct question-and-answer format.
Issue 1: Low or No Product Yield
Q: My reaction is not proceeding, or the yield is disappointingly low. What are the primary factors I should investigate?
A: Low yield is the most common issue and can usually be traced back to one of four areas: starting material quality, reaction conditions (temperature and solvent), reactant concentration, or substrate reactivity.
-
Starting Material Integrity:
-
Imine Stability: Imines, especially those derived from aliphatic aldehydes, can be hydrolytically unstable. It is often best to use freshly prepared and purified imines. For particularly unstable imines, consider an in situ formation protocol where the aldehyde and amine are mixed in the reaction vessel just before or during the addition of the anhydride.[2]
-
Anhydride Quality: Cyclic anhydrides are susceptible to hydrolysis, reverting to their dicarboxylic acid form. Ensure the anhydride is dry and pure. Using a partially hydrolyzed anhydride will reduce the concentration of the active reagent and can complicate purification.
-
-
Solvent and Temperature Optimization: The choice of solvent and temperature is critical and interdependent. Classical conditions often involve high temperatures (80-140 °C) in nonpolar solvents like toluene or xylene, which typically favor the thermodynamically stable trans product.[1] However, forcing conditions can also lead to degradation.
-
Polar Aprotic Solvents: Solvents like DMF can sometimes facilitate the reaction at lower temperatures, but may alter the diastereoselectivity.[1][3]
-
Fluorinated Alcohols: Trifluoroethanol (TFE) has been shown to dramatically accelerate the reaction, often allowing it to proceed at temperatures as low as -40 °C within minutes while favoring the cis product.[2][4] This is attributed to TFE's ability to activate both the imine and anhydride through a hydrogen-bonding network.[2]
-
-
Substrate Reactivity:
-
Electron-Withdrawing Groups (EWGs): Imines or anhydrides bearing strong EWGs (e.g., nitro, trifluoromethyl) are generally more reactive.[1][5] These reactions may proceed under milder conditions.
-
Electron-Donating Groups (EDGs): Substrates with EDGs are less electrophilic (imine) or less acidic (anhydride α-proton) and may require more forcing conditions or the use of a catalyst.
-
Steric Hindrance: Highly substituted imines or anhydrides can significantly slow down the reaction. Attempted reactions with very hindered substrates, such as certain indolenines, may fail to produce the desired lactam and instead form side products.[6]
-
Caption: A logical workflow for troubleshooting low reaction yields.
Table 1: Common Solvents and Typical Reaction Conditions for the CCR
| Solvent | Typical Temperature Range | Common Outcome/Notes | Reference |
| Toluene, Xylenes | 80 - 140 °C | "Classical" conditions. Generally favors the thermodynamic trans product. | [1] |
| Dichloromethane (DCM) | -40 °C to RT | Slower reaction rates, but useful for milder conditions. | [2] |
| Acetonitrile (ACN) | -40 °C to 80 °C | Polar aprotic option, rates and selectivity are substrate-dependent. | [2] |
| Dimethylformamide (DMF) | RT to 100 °C | Can increase the proportion of the cis isomer compared to toluene. | [1][3] |
| Trifluoroethanol (TFE) | -40 °C to RT | Drastically accelerates the reaction; strongly favors the kinetic cis product. | [2][4] |
Issue 2: Poor Diastereoselectivity
Q: My reaction produces a mixture of cis and trans diastereomers. How can I favor the formation of a single isomer?
A: Diastereoselectivity in the CCR is a classic example of kinetic versus thermodynamic control. The desired outcome dictates the strategy.
-
To Obtain the cis Isomer (Kinetic Product): The cis isomer is generally the kinetically favored product, formed faster at lower temperatures. The transition state leading to the cis product is often of lower energy. To isolate it, you must prevent equilibration to the more stable trans isomer.
-
Strategy: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. The use of highly activating solvents like TFE at -40 °C is an excellent method for obtaining high cis selectivity.[2]
-
-
To Obtain the trans Isomer (Thermodynamic Product): The trans isomer is typically the more thermodynamically stable product. If the reaction conditions allow for the initial kinetic product to revert to the starting materials or epimerize, the reaction will eventually favor the trans product.
-
Strategy: Use higher temperatures and longer reaction times in nonpolar solvents like toluene or xylene at reflux .[1] These conditions provide the energy needed to overcome the activation barrier for epimerization, allowing the reaction mixture to reach thermodynamic equilibrium. In some cases, a base can be used to facilitate this epimerization.[7]
-
Caption: Decision tree for optimizing the reaction for either cis or trans products.
Table 2: Guide to Achieving Desired Diastereoselectivity
| Desired Isomer | Control Type | Recommended Conditions | Rationale |
| cis | Kinetic | Low Temperature (-40 °C to 0 °C) in TFE or CH₂Cl₂. Short reaction times. | Favors the faster-forming, less stable product. Prevents equilibration.[1][2] |
| trans | Thermodynamic | High Temperature (≥110 °C) in Toluene or Xylenes. Long reaction times. | Provides energy to overcome the barrier to form the more stable product.[1][7] |
Issue 3: Unexpected Side Reactions
Q: I'm observing significant impurity formation. What are the likely side reactions?
A: While the CCR is robust, certain substrates and conditions can lead to side reactions.
-
Decarboxylation: The carboxylic acid product can decarboxylate, especially at high temperatures (>140 °C), leading to a loss of a key functional handle. If this is an issue, conduct the reaction under milder conditions. The use of indium triflate as a catalyst has been shown to promote decarboxylation in some cases.[8]
-
Formation of β-Lactams: When using larger cyclic anhydrides (seven-membered or greater, like adipic or pimelic anhydride), the expected 6- or 7-membered lactam may not form. Instead, an alternative pathway leading to the formation of four-membered β-lactams has been observed, especially at elevated temperatures.[9][10][11] This highlights that the scope of the "classic" CCR is largely limited to five- and six-membered anhydrides.[9]
-
N-Acyliminium Ion Pathway: With sterically hindered imines, the standard Mannich-type pathway can be disfavored. An alternative pathway involving the formation of an N-acyliminium species can occur, which may then be trapped by the carboxylate counter-ion, leading to complex adducts instead of the desired lactam.[6]
Experimental Protocols
Protocol 1: General Procedure for CCR with a Pre-formed Imine (Kinetic, cis-selective)
This protocol is adapted from the TFE-promoted synthesis for high speed and cis-selectivity.[2]
-
Imine Synthesis: Prepare the imine separately according to a standard literature procedure (e.g., condensation of aldehyde and amine in methanol or toluene with a drying agent like MgSO₄).[2] Purify if necessary and ensure it is dry.
-
Reaction Setup: To a flame-dried round-bottom flask under an argon or nitrogen atmosphere, add the imine (1.0 eq., e.g., 0.10 mmol).
-
Solvent Addition: Add anhydrous 2,2,2-trifluoroethanol (TFE) to achieve a concentration of approx. 0.03 M (e.g., 3 mL for 0.10 mmol scale).
-
Cooling: Cool the solution to -40 °C using an appropriate cooling bath (e.g., acetonitrile/dry ice).
-
Anhydride Addition: Add the cyclic anhydride (e.g., homophthalic anhydride, 1.5 eq., 0.15 mmol) in one portion.
-
Monitoring: Stir the reaction at -40 °C and monitor its progress by Thin Layer Chromatography (TLC). These reactions are often complete in 15-30 minutes.
-
Workup: Once the starting material is consumed, concentrate the mixture in vacuo.
-
Purification: Purify the crude residue by flash column chromatography (e.g., CH₂Cl₂/MeOH gradient) or preparative TLC to afford the pure lactam product.[2]
Protocol 2: Three-Component, One-Pot Procedure (Thermodynamic, trans-selective)
This protocol is useful when the imine is unstable or for operational simplicity.[12]
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add the aldehyde (1.0 eq.), the amine (1.0 eq.), and anhydrous toluene.
-
Imine Formation: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, driving the formation of the imine. Continue until no more water is formed (typically 1-2 hours).
-
Anhydride Addition: After cooling slightly, add the cyclic anhydride (1.0-1.2 eq.) to the solution containing the in situ generated imine.
-
Cycloaddition: Heat the mixture back to reflux and stir for 12-36 hours. Monitor the reaction by TLC or LCMS.
-
Workup & Purification: Cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. If it remains in solution, concentrate the solvent and purify by recrystallization or column chromatography.
Frequently Asked Questions (FAQs)
Q: What is the role of catalysts in the CCR and when should I use one? A: While many CCRs proceed thermally without a catalyst, catalysts can be beneficial for unreactive substrates or to influence selectivity.
-
Lewis Acids (e.g., TiCl₄, InCl₃, In(OTf)₃): These can activate the imine towards nucleophilic attack by the anhydride enolate. They are often employed for reactions that are sluggish at thermal conditions and typically favor the formation of trans isomers.[2][8]
-
Bases (e.g., tertiary amines): Bases can facilitate the initial enolization of the anhydride, potentially allowing the reaction to proceed under milder conditions.[1]
-
Chiral Catalysts: Asymmetric variants have been developed using chiral ureas, thioureas, or squaramide-based catalysts to achieve enantioselective synthesis of lactams.[1][13]
Q: Are there alternatives to using cyclic anhydrides? A: Yes. Mechanistic studies have enabled the development of new reaction variants. For instance, o-methyl benzoic acids bearing electron-withdrawing groups can be activated in situ with reagents like 1,1'-carbonyldiimidazole (CDI) to generate the reactive intermediate, bypassing the need for a pre-formed anhydride.[1][13] This expands the scope and practicality of the reaction.
Q: How are the final lactam carboxylic acid products typically purified? A: The products are acidic, which can cause tailing on silica gel chromatography.
-
Recrystallization: If the product is a solid and sufficiently pure, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, methanol) is often the most effective method.
-
Chromatography: If chromatography is necessary, it is common to first convert the carboxylic acid to its methyl ester (e.g., using TMS-diazomethane or SOCl₂/MeOH). The resulting ester is less polar and behaves much better on a silica gel column.[3] The ester can then be hydrolyzed back to the acid if required.
-
Acidic Wash: An acid/base extraction can be used to remove neutral or basic impurities, but separating the product from unreacted anhydride (which is also acidic) can be difficult.
References
- 1. mdpi.com [mdpi.com]
- 2. Trifluoroethanol Promoted Castagnoli–Cushman Cycloadditions of Imines with Homophthalic Anhydride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Fluoral Hydrate: A Perspective Substrate for the Castagnoli–Cushman Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Complications in the Castagnoli-Cushman reaction: An unusual course of reaction between cyclic anhydrides and sterically hindered indolenines [agris.fao.org]
- 7. researchgate.net [researchgate.net]
- 8. m.mathnet.ru [m.mathnet.ru]
- 9. Efforts of using seven and more membered cyclic anhydrides – in Castagnoli-Cushman reaction - American Chemical Society [acs.digitellinc.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
troubleshooting side reactions in the synthesis of 6-oxopiperidine-3-carboxylic acid
Welcome to the technical support center for the synthesis of 6-oxopiperidine-3-carboxylic acid. This molecule is a valuable chiral building block and a privileged scaffold in medicinal chemistry, frequently utilized in the development of novel therapeutics.[1] However, its synthesis can be accompanied by challenges, including low yields and the formation of persistent side products.
This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple protocols to provide in-depth, mechanism-driven troubleshooting advice for common synthetic routes. Our goal is to empower you to diagnose issues in your experiments, understand the underlying chemical principles, and implement effective solutions.
Section 1: Troubleshooting the Dieckmann Condensation Route
The Dieckmann condensation is a powerful and classic method for forming five- and six-membered rings through an intramolecular Claisen condensation of a diester.[2] For this compound, the route typically involves the base-mediated cyclization of a protected N-substituted α-aminoadipate diester, followed by hydrolysis and decarboxylation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Dieckmann condensation yield is very low, or the reaction fails to cyclize. What are the likely causes?
A1: This is a common issue with several potential root causes related to the reaction equilibrium and choice of reagents.
-
Causality 1: Incorrect Base or Solvent System. The choice of base is critical. While sodium ethoxide (NaOEt) in ethanol is traditionally used, it is only suitable for ethyl esters.[3] Using NaOEt with a methyl or tert-butyl ester will lead to transesterification, creating a mixture of products and reducing the yield of the desired intramolecular reaction.
-
Solution: Match the alkoxide base to the ester's alkyl group (e.g., NaOMe for methyl esters). A more robust strategy is to use a non-nucleophilic, sterically hindered base like potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) in an aprotic solvent like THF or toluene.[3] This combination avoids transesterification and can minimize other side reactions by allowing for lower reaction temperatures.[3]
-
-
Causality 2: Unfavorable Reaction Equilibrium. The Dieckmann condensation is an equilibrium-driven process. The final, effectively irreversible step is the deprotonation of the acidic α-proton of the newly formed β-keto ester product by the alkoxide base.[4]
-
Solution: Use at least one full equivalent of base. Using a catalytic amount of base will result in poor yields as the equilibrium will not be driven towards the product. The reaction must be kept under basic conditions until the cyclization is complete. A premature acidic quench will protonate the intermediate enolate, shifting the equilibrium back to the starting diester.[5]
-
-
Causality 3: Intermolecular Condensation. If the concentration of the diester is too high, two molecules can react with each other (intermolecular Claisen condensation) to form dimers or polymers instead of the desired cyclic product.[3]
-
Solution: Employ high-dilution conditions. This is typically achieved by the slow addition of the diester solution to a stirring solution of the base. This keeps the instantaneous concentration of the starting material low, favoring the intramolecular cyclization pathway.
-
Q2: The reaction produced a significant amount of dark, intractable tar instead of my product. Why?
A2: Tar formation usually indicates decomposition or polymerization, often triggered by overly harsh conditions.
-
Causality: Base-Promoted Decomposition. Strong bases can promote side reactions, especially at elevated temperatures. Enolates are reactive intermediates that can participate in undesired polymerization or decomposition pathways if not channeled effectively into the desired cyclization.
-
Solution: Maintain strict temperature control. Many Dieckmann condensations can be run at room temperature or even lower, which helps to minimize side reactions.[3] Ensure your starting material is pure; acidic or electrophilic impurities can trigger polymerization in the strongly basic medium.
-
Q3: After the cyclization, the subsequent hydrolysis and decarboxylation step is inefficient. What should I change?
A3: This step requires breaking both an ester and an amide bond (if the nitrogen is protected with an acyl group) and then removing the carboxyl group that was formerly part of the β-keto ester.
-
Causality: Insufficiently Forcing Conditions. This transformation is demanding. Simple saponification may not be sufficient to cleave a stable amide protecting group or effect decarboxylation.
-
Solution: Use strong acidic hydrolysis. Refluxing the cyclic β-keto ester in concentrated aqueous acid (e.g., 6M HCl) is typically effective. This protonates all relevant functional groups, facilitating nucleophilic attack by water for hydrolysis and driving the decarboxylation of the resulting β-keto acid, which readily loses CO₂ upon heating.
-
Section 2: Troubleshooting the Reductive Amination Route
Reductive amination is a highly versatile method for forming C-N bonds and can be adapted for intramolecular cyclization to build the piperidine core.[6] This route typically starts with a 1,5-dicarbonyl compound (or a precursor) which cyclizes in the presence of an ammonia source and a selective reducing agent.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: The yield of my cyclized product is low, and I isolate mostly the starting carbonyl compound or a reduced amino alcohol.
A1: This classic reductive amination issue points directly to the choice of reducing agent and reaction conditions. The key is to reduce the iminium ion intermediate faster than the starting carbonyl group.
-
Causality: Non-selective Reducing Agent. Powerful reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) will rapidly reduce aldehydes and ketones, often before significant imine formation can occur.
-
Solution: Use a Hydride Agent with Attenuated Reactivity. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are the reagents of choice.[7][8] These hydrides are less reactive towards carbonyls at neutral or slightly acidic pH but react very rapidly with the electrophilic protonated imine (iminium ion). NaBH(OAc)₃ is often preferred as it avoids the toxicity concerns associated with cyanide.[8]
-
-
Causality: Incorrect pH. Imine formation is pH-dependent. The reaction requires protonation of the carbonyl to activate it, but enough free amine must be present to act as a nucleophile. The optimal pH is typically between 6 and 7.[7] If the pH is too low, the amine is fully protonated and non-nucleophilic. If the pH is too high, carbonyl activation is insufficient.
-
Solution: Buffer the Reaction. Using an ammonium salt like ammonium acetate (NH₄OAc) can serve as both the ammonia source and a buffer to maintain the pH in the optimal range. Acetic acid can also be added as a catalyst.[7]
-
Q2: I am observing the formation of over-alkylated side products.
A2: While less common in an intramolecular cyclization, if the initial product (a secondary amine before lactam formation) is reactive, it could potentially react with another molecule of the starting dicarbonyl compound. This is a more significant issue in intermolecular reductive aminations.[8]
-
Causality: Imine/Enamine Equilibria. The intermediate enamines or imines could potentially react in undesired ways if they are not efficiently reduced.
-
Solution: Ensure the reducing agent is present from the start (one-pot reaction). This allows the iminium ion to be trapped and reduced as soon as it is formed, minimizing its lifetime and the potential for side reactions.
-
Section 3: Troubleshooting Cyclization of α-Aminoadipic Acid Derivatives
This route is analogous to the well-known conversion of glutamic acid to pyroglutamic acid.[9] It relies on the intramolecular condensation between the amine and the γ-carboxylic acid (or an activated form of it) of α-aminoadipic acid to form the six-membered δ-lactam ring.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: The reaction is very slow, and I see significant amounts of starting material even after prolonged heating.
A1: The direct thermal condensation of an amino acid is often difficult and can require high temperatures, leading to decomposition.
-
Causality: Poor Leaving Group. The hydroxyl group (-OH) of a carboxylic acid is a very poor leaving group.[10] The reaction requires either very high temperatures to drive off water or activation of the carboxyl group.
-
Solution 1: Activate the Carboxyl Group. Convert the γ-carboxylic acid to a more reactive derivative, such as an ester or an acid chloride, prior to the cyclization step. The cyclization of an amino ester is often much more facile.
-
Solution 2: Use Coupling Reagents. In a method analogous to peptide synthesis, a coupling agent (e.g., DCC, EDC, HATU) can be used to activate the carboxyl group in situ, allowing for cyclization under milder conditions. However, this adds cost and complexity.
-
Q2: I am losing the stereochemical integrity at the C3 position. Why is my product racemic or epimerized?
A2: The α-proton (the hydrogen on C3) is adjacent to a carbonyl group (the carboxylic acid), making it susceptible to deprotonation under certain conditions, which leads to racemization or epimerization.
-
Causality: Oxazolone Formation or Direct Enolization. The activation of the C3-carboxyl group, especially with peptide coupling reagents, can facilitate the formation of an oxazolone intermediate. The protons on the oxazolone ring are highly acidic and can be readily removed by a base, leading to racemization.[11] Alternatively, harsh basic conditions can directly deprotonate the C3 position.
-
Solution:
-
Avoid Excess Base: When using coupling reagents, use a non-nucleophilic, sterically hindered base (e.g., DIEA) and use it sparingly.
-
Control Temperature: Keep the reaction temperature as low as possible to slow the rate of epimerization.
-
Choose Additives: Additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are often used with carbodiimides to suppress racemization.[11]
-
-
Section 4: Protocols & Data Tables
Protocol 1: General Procedure for Dieckmann Condensation of a Diester
This is a representative protocol and must be adapted for the specific substrate.
-
Setup: Under an inert atmosphere (N₂ or Ar), add a stir bar and anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and an addition funnel.
-
Base Addition: Cool the flask to 0 °C in an ice bath. Carefully add 1.1 equivalents of sodium hydride (60% dispersion in mineral oil) to the THF.
-
Substrate Addition: Dissolve the acyclic diester precursor (1.0 eq) in anhydrous THF and add it to the addition funnel. Add the diester solution dropwise to the stirred NaH suspension over 1-2 hours to maintain a low instantaneous concentration.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quench: Cool the reaction mixture back to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of glacial acetic acid until the solution is slightly acidic.
-
Workup: Dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude cyclic β-keto ester.
-
Hydrolysis/Decarboxylation: Add 6M aqueous HCl to the crude product and heat the mixture to reflux for 4-8 hours. Cool the solution and concentrate under reduced pressure. The product may precipitate or require purification.
Table 1: Comparison of Bases for Dieckmann Condensation
| Base | Common Solvent | Pros | Cons & Side Reactions |
| NaH | THF, Toluene | Strong, non-nucleophilic, avoids transesterification. | Flammable solid, requires inert atmosphere. |
| t-BuOK | THF, t-BuOH | Strong, sterically hindered, good for sensitive substrates. | Can promote elimination reactions if applicable. |
| NaOEt | Ethanol | Inexpensive, classic choice. | Only for ethyl esters. Causes transesterification with other esters.[3] |
| LDA | THF | Very strong, kinetically controlled enolization possible. | Requires low temperatures (-78 °C), can be difficult to handle. |
Table 2: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Selectivity | Optimal pH | Pros | Cons & Side Reactions |
| NaBH(OAc)₃ | Iminium > Carbonyl | 5-7 | Highly selective, stable, non-toxic byproducts.[7] | More expensive than NaBH₄. |
| NaBH₃CN | Iminium > Carbonyl | 6-7 | Highly selective, classic reagent.[7] | Highly toxic (releases HCN in strong acid). |
| NaBH₄ | Carbonyl ≥ Iminium | 7-10 | Inexpensive, readily available. | Poor selectivity; often reduces carbonyl before imine forms.[8] |
| H₂ / Catalyst | C=C, C=O, C=N | N/A | "Green" reagent, high yielding. | Requires specialized pressure equipment; may reduce other functional groups. |
References
- 1. This compound | 1426408-56-1 | Benchchem [benchchem.com]
- 2. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 5. Dieckmann Condensation [organic-chemistry.org]
- 6. soc.chim.it [soc.chim.it]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. vanderbilt.edu [vanderbilt.edu]
- 11. Epimerisation in Peptide Synthesis [mdpi.com]
Technical Support Center: Chiral Separation of 6-Oxopiperidine-3-Carboxylic Acid Enantiomers
Welcome to the dedicated technical support resource for the chiral separation of 6-oxopiperidine-3-carboxylic acid enantiomers. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of resolving this important chiral intermediate. Here, we synthesize foundational chromatographic principles with field-proven insights to provide actionable troubleshooting guides and frequently asked questions (FAQs).
Introduction: The Challenge at Hand
This compound is a δ-lactam structure, a scaffold of increasing importance in medicinal chemistry.[1] Its stereochemistry is critical to its biological activity and pharmacological profile. However, its separation presents a unique set of challenges due to its structural features: a polar lactam ring, an acidic carboxylic acid group, and a secondary amine within the ring. This combination can lead to strong interactions with the stationary phase, potential zwitterionic character, and difficulties in achieving baseline resolution. This guide provides a systematic approach to overcoming these hurdles.
Frequently Asked Questions (FAQs)
Q1: Which chromatographic technique is most effective for separating this compound enantiomers?
High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most established and successful technique for this class of compounds.[1][2] Supercritical Fluid Chromatography (SFC) is also a highly powerful and increasingly popular alternative, often providing faster separations and being a "greener" technology due to its use of CO2.[3][4] Capillary Electrophoresis (CE) is another viable option, particularly adept at handling polar and charged molecules, though less common for preparative scale work.[5]
Q2: What type of Chiral Stationary Phase (CSP) should I start with?
For initial screening, polysaccharide-based CSPs are highly recommended. Columns with coated or immobilized amylose or cellulose derivatives, such as Chiralpak® and Chiralcel® series, have demonstrated broad applicability and success in separating piperidine derivatives and cyclic carboxylic acids.[2] If polysaccharide columns fail to provide adequate resolution, consider the following alternatives:
-
Protein-Based CSPs: Columns like alpha 1-acid glycoprotein (AGP) can offer unique selectivity through a combination of ionic and hydrophobic interactions, which has proven effective for related nipecotic acid amides.[6]
-
Ion-Exchange CSPs: For acidic compounds, anion-exchange CSPs (e.g., CHIRALPAK QN-AX) can provide excellent enantiorecognition based on ion-pairing mechanisms, especially under SFC conditions.[7]
-
Crown Ether-Based CSPs: These are particularly useful for separating molecules with primary amine groups, which could be relevant if derivatization of the carboxylic acid is performed.[8]
Q3: What are the recommended starting mobile phase conditions?
The optimal mobile phase is highly dependent on the chosen CSP and chromatographic mode (Normal Phase, Reversed Phase, SFC).
| Chromatographic Mode | Typical Mobile Phase Composition | Recommended Acidic Additive (0.1-0.2%) | Rationale for Additive |
| Normal Phase HPLC | n-Hexane / Isopropanol (or Ethanol) (e.g., 90:10 v/v) | Trifluoroacetic Acid (TFA) or Acetic Acid | Suppresses ionization of the carboxylic acid group, reducing peak tailing and improving interaction with the CSP.[2] |
| Reversed Phase HPLC | Acetonitrile / Water (or Methanol / Water) | Formic Acid or Acetic Acid | Ensures the analyte is in a single ionic form, leading to sharper, more symmetrical peaks.[7] |
| Supercritical Fluid (SFC) | CO2 / Methanol (or Ethanol) (e.g., 80:20 v/v) | Trifluoroacetic Acid (TFA) or Acetic Acid | Enhances solubility and improves peak shape by minimizing undesirable interactions with the stationary phase.[9] |
Q4: Is derivatization necessary to achieve separation?
Not always, but it is a powerful strategy if direct methods fail. Derivatization can be employed for two primary reasons:
-
To Improve Separation: Reacting the racemic acid with a single enantiomer of a chiral amine creates a pair of diastereomers. These diastereomers have different physical properties and can often be separated on a standard achiral column (e.g., C18).[10][11]
-
To Enhance Detection: If the compound has a poor chromophore, derivatization can be used to attach a UV-active or fluorescent tag.[12]
Troubleshooting Guide
This section addresses common problems encountered during the chiral separation of this compound.
Issue 1: Poor or No Enantiomeric Resolution (Rs < 1.0)
If your enantiomers are co-eluting or poorly resolved, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for poor peak resolution.
Causality Explained:
-
CSP Choice: The fundamental principle of chiral separation is the differential interaction between the enantiomers and the CSP. A mismatch will result in no separation. Polysaccharide phases are a good starting point due to their proven versatility with piperidine derivatives.[2]
-
Mobile Phase Composition: The mobile phase composition dictates the retention and selectivity. The ratio of the non-polar to polar solvent (in normal phase) controls how strongly the analyte interacts with the CSP.[13]
-
Acidic Additive: this compound has both an acidic (carboxylic acid) and a basic (amine) center, making it ampholytic. At neutral pH, it can exist as a zwitterion. Adding a small amount of acid (like TFA or formic acid) protonates the carboxylate group, suppressing its ionization. This prevents undesirable ionic interactions with residual silanols on the silica support and promotes more consistent, enantioselective interactions (like hydrogen bonding and dipole-dipole) with the CSP, leading to better peak shapes and often improved resolution.[7]
-
Flow Rate & Temperature: Slower flow rates increase the residence time of the analyte on the column, allowing for more interactions and potentially improving resolution. Temperature affects the kinetics and thermodynamics of the interactions; sometimes lower temperatures increase selectivity, while other times higher temperatures improve peak efficiency.
Issue 2: Broad or Tailing Peaks
Peak tailing is often a sign of secondary, undesirable interactions or column issues.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Enantioselective separations by packed column subcritical and supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantioselective separations by packed column subcritical and supercritical fluid chromatography | Semantic Scholar [semanticscholar.org]
- 5. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chiral separation of nipecotic acid amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chiraltech.com [chiraltech.com]
- 8. scispace.com [scispace.com]
- 9. fagg.be [fagg.be]
- 10. Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tcichemicals.com [tcichemicals.com]
- 12. Analysis and Enantioseparation of Amino Acids by Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 13. phx.phenomenex.com [phx.phenomenex.com]
Technical Support Center: Scaling Up the Synthesis of 6-Oxopiperidine-3-Carboxylic Acid for Preclinical Studies
Welcome to the technical support center for the synthesis of 6-oxopiperidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up the production of this valuable piperidone intermediate for preclinical studies. Here, we provide not just protocols, but also the underlying chemical principles, troubleshooting guides, and frequently asked questions to ensure your synthesis is successful, scalable, and reproducible.
I. Overview of the Synthetic Strategy
The most common and scalable approach to synthesizing this compound involves a multi-step sequence starting from readily available precursors. The key transformation is an intramolecular Dieckmann condensation to form the core piperidone ring structure. The general workflow is as follows:
-
Preparation of a Protected Amino Adipate Diester: This typically starts from a protected glutamic acid derivative, which is extended by two carbons to form the adipic acid backbone.
-
Dieckmann Condensation: The diester undergoes an intramolecular cyclization to form a protected β-keto ester of the piperidone ring.
-
Hydrolysis and Decarboxylation: The resulting β-keto ester is hydrolyzed and decarboxylated to yield the target this compound.
-
Deprotection: The nitrogen protecting group is removed to afford the final product.
This guide will focus on a robust and well-documented pathway utilizing an N-Cbz protecting group.
II. Detailed Experimental Protocols
Protocol 1: Synthesis of Diethyl N-Cbz-aminoadipate
This protocol outlines the preparation of the key diester precursor starting from N-Cbz-L-glutamic acid.
Step 1: Arndt-Eistert Homologation
-
Acid Chloride Formation: To a solution of N-Cbz-L-glutamic acid (1 equivalent) in anhydrous tetrahydrofuran (THF) at 0 °C, add oxalyl chloride (1.2 equivalents) dropwise, followed by a catalytic amount of dimethylformamide (DMF). Stir the reaction mixture at room temperature for 2 hours.
-
Diazomethane Reaction: Cool the reaction mixture to 0 °C and slowly add a solution of diazomethane in diethyl ether until a persistent yellow color is observed. Caution: Diazomethane is toxic and explosive. This step should be performed in a well-ventilated fume hood with appropriate safety precautions.
-
Wolff Rearrangement: After stirring for 1 hour at 0 °C, add silver benzoate (0.1 equivalents) and stir the reaction at room temperature overnight. The solution will typically turn black as colloidal silver is formed.
-
Esterification: Quench the reaction by adding ethanol. The resulting homologous acid will be esterified in situ.
-
Work-up and Purification: Filter the reaction mixture through a pad of Celite to remove the silver catalyst. Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford diethyl N-Cbz-aminoadipate.
| Parameter | Value | Notes |
| Starting Material | N-Cbz-L-glutamic acid | Commercially available |
| Key Reagents | Oxalyl chloride, Diazomethane, Silver benzoate, Ethanol | Handle diazomethane with extreme care |
| Solvent | THF, Diethyl ether | Anhydrous conditions are crucial |
| Temperature | 0 °C to Room Temperature | Control temperature during additions |
| Typical Yield | 60-70% | |
| Characterization | 1H NMR, 13C NMR, Mass Spectrometry |
Protocol 2: Dieckmann Condensation
This protocol describes the intramolecular cyclization of the diester to form the piperidone ring.
-
Reaction Setup: To a solution of diethyl N-Cbz-aminoadipate (1 equivalent) in anhydrous toluene, add sodium ethoxide (1.1 equivalents) portion-wise at room temperature under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching and Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, ethyl 1-Cbz-6-oxo-piperidine-3-carboxylate, can be used in the next step without further purification or purified by column chromatography.
| Parameter | Value | Notes |
| Starting Material | Diethyl N-Cbz-aminoadipate | From Protocol 1 |
| Base | Sodium ethoxide | Ensure it is fresh and anhydrous |
| Solvent | Toluene | Anhydrous |
| Temperature | Reflux (approx. 110 °C) | |
| Typical Yield | 75-85% | |
| Characterization | 1H NMR, Mass Spectrometry |
Protocol 3: Hydrolysis, Decarboxylation, and Deprotection
This final protocol combines the hydrolysis of the ester, decarboxylation, and removal of the Cbz protecting group.
-
Hydrolysis and Decarboxylation: Dissolve the crude ethyl 1-Cbz-6-oxo-piperidine-3-carboxylate in a mixture of acetic acid and concentrated hydrochloric acid (1:1 v/v). Heat the solution to reflux for 4-6 hours.
-
Deprotection: The acidic conditions will also cleave the Cbz protecting group. The progress of both reactions can be monitored by TLC or LC-MS.
-
Isolation of the Product: After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the acids. The residue will contain the hydrochloride salt of this compound.
-
Purification: The crude product can be purified by recrystallization from an ethanol/ether mixture. Alternatively, for highly pure material, ion-exchange chromatography can be employed.[1]
| Parameter | Value | Notes |
| Starting Material | Ethyl 1-Cbz-6-oxo-piperidine-3-carboxylate | From Protocol 2 |
| Reagents | Acetic acid, Concentrated HCl | Use in a well-ventilated fume hood |
| Temperature | Reflux | |
| Typical Yield | 80-90% | |
| Characterization | 1H NMR, 13C NMR, Mass Spectrometry, Melting Point |
III. Troubleshooting Guide
Q1: The yield of the Dieckmann condensation is consistently low. What are the potential causes and solutions?
-
Cause 1: Inactive Base. The base (e.g., sodium ethoxide) may have decomposed due to moisture.
-
Solution: Use a freshly opened bottle of sodium ethoxide or prepare it fresh. Ensure all glassware is flame-dried and the reaction is run under a strictly inert atmosphere.
-
-
Cause 2: Wet Solvent. The presence of water in the toluene will quench the base and prevent the reaction.
-
Solution: Use freshly distilled, anhydrous toluene.
-
-
Cause 3: Incomplete Reaction. The reaction may not have gone to completion.
-
Solution: Increase the reaction time and monitor carefully by TLC. Ensure the reflux temperature is maintained.
-
-
Cause 4: Reversibility. The Dieckmann condensation is a reversible reaction.[2] The final deprotonation of the β-keto ester drives the equilibrium towards the product.
-
Solution: Ensure at least one full equivalent of a strong base is used. Using a stronger, non-nucleophilic base like potassium tert-butoxide or lithium hexamethyldisilazide (LHMDS) in an aprotic solvent like THF can sometimes improve yields.[3]
-
Q2: I am having difficulty purifying the final product, this compound. It seems to be very polar and water-soluble.
-
Cause: The final product is a zwitterionic amino acid, which makes it highly polar and soluble in water, but less soluble in common organic solvents.
-
Solution 1: Recrystallization. After removing the reaction acids, attempt to recrystallize the hydrochloride salt from a mixture of ethanol and diethyl ether. You may need to adjust the solvent ratio to induce crystallization.
-
Solution 2: Ion-Exchange Chromatography. This is a highly effective method for purifying amino acids.[1] Use a strong cation exchange resin. Load your crude product (dissolved in water) onto the column, wash with water to remove neutral and anionic impurities, and then elute your product with an aqueous ammonia solution. Lyophilization of the eluate will give the free amino acid.
-
Solution 3: Reverse-Phase HPLC. For very high purity material for preclinical studies, preparative reverse-phase HPLC can be used.[4] A C18 column with a water/acetonitrile gradient containing a small amount of trifluoroacetic acid (TFA) is a good starting point.
-
Q3: The deprotection of the Cbz group is incomplete or leads to side products.
-
Cause 1: Insufficiently Harsh Conditions. The acidic hydrolysis may not be strong enough or the reaction time may be too short.
-
Solution: Ensure you are using concentrated HCl and allow the reaction to proceed for a sufficient amount of time, monitoring by TLC or LC-MS.
-
-
Cause 2: Alternative Deprotection Method Needed. For some substrates, acidic cleavage may not be ideal.
-
Solution: A common and clean alternative is hydrogenolysis.[5] Dissolve the Cbz-protected intermediate in ethanol or methanol, add a catalytic amount of palladium on carbon (Pd/C), and stir under an atmosphere of hydrogen gas. This method is often very clean and the catalyst can be removed by filtration.
-
IV. Frequently Asked Questions (FAQs)
Q1: Can I use a different protecting group for the nitrogen?
Yes, other protecting groups can be used. A Boc (tert-butyloxycarbonyl) group is a common alternative. It is stable to the basic conditions of the Dieckmann condensation and can be removed under acidic conditions, often milder than those required for Cbz cleavage.
Q2: Is it possible to synthesize the racemic version of this compound?
Absolutely. Starting with racemic glutamic acid or another suitable achiral precursor will lead to the racemic final product. The protocols described here can be adapted for this purpose.
Q3: What are the key safety considerations for this synthesis?
-
Diazomethane: As mentioned, diazomethane is highly toxic and explosive. It should only be handled by trained personnel with appropriate safety measures in place.
-
Strong Acids and Bases: Handle concentrated acids and strong bases with care, using appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.
-
Hydrogenolysis: If using catalytic hydrogenation for deprotection, ensure your equipment is properly set up for handling hydrogen gas, which is flammable.
Q4: What analytical techniques are essential for quality control of the final product?
For preclinical studies, it is crucial to thoroughly characterize the final compound. The following techniques are recommended:
-
NMR Spectroscopy (1H and 13C): To confirm the chemical structure.
-
Mass Spectrometry: To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
-
Elemental Analysis: To confirm the elemental composition.
-
Chiral HPLC or Polarimetry: If you are synthesizing a specific enantiomer, to determine the enantiomeric excess.
V. Visualizing the Workflow
Synthetic Pathway
Caption: Overall synthetic route to this compound.
Dieckmann Condensation Mechanism
Caption: Key steps in the Dieckmann condensation mechanism.
VI. References
-
Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. (n.d.). National Institutes of Health. Retrieved from --INVALID-LINK--
-
Santos, G. (2013, March 27). How to purify polar cyclic peptides? ResearchGate. Retrieved from --INVALID-LINK--
-
Freifelder, M. (1964). Catalytic hydrogenation of pyridylcarboxylic acids and pyridylalkylcarboxylic acids. U.S. Patent No. 3,159,639. Washington, DC: U.S. Patent and Trademark Office. Retrieved from --INVALID-LINK--
-
Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. (2022). Journal of the American Chemical Society. Retrieved from --INVALID-LINK--
-
Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved from --INVALID-LINK--
-
Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1845-1851. Retrieved from --INVALID-LINK--
-
Dieckmann Condensation. (n.d.). Alfa Chemistry. Retrieved from --INVALID-LINK--
-
Michael, J. P. (2008). Recent advances in the synthesis of piperidones and piperidines. Natural Product Reports, 25(1), 139-165.
-
A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. (2006). Tetrahedron Letters, 47(47), 8375-8378.
-
Coughlin, C. R., et al. (2017). Identification of a novel biomarker for pyridoxine-dependent epilepsy: Implications for newborn screening. Journal of Inherited Metabolic Disease, 40(4), 565-572.
-
Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. (2025). Technical Disclosure Commons.
-
Amino Acid and Peptide Chiral Separations. (n.d.). Sigma-Aldrich. Retrieved from --INVALID-LINK--
-
Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. (2020). ACS Omega.
-
I need some advice on a claisen(dieckmann) I'm running I can't tell if it's not reacting or if its reversing. (2024, February 20). Reddit.
-
Adkins, H., & Cramer, H. I. (1930). The Hydrogenation of Derivatives of Pyridine. Journal of the American Chemical Society, 52(11), 4349-4357.
-
Dieckmann Condensation. (n.d.). Organic Chemistry Portal. Retrieved from --INVALID-LINK--
-
Song, G.-Q., et al. (2017). Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Letters in Organic Chemistry, 14(3), 193-197.
-
Easy Removal of N-Carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. (2017). Letters in Organic Chemistry.
-
Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from --INVALID-LINK--
-
Hammarström, L. G. J., et al. (2002). 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester. Organic Syntheses, 79, 213.
-
This compound. (n.d.). Benchchem. Retrieved from --INVALID-LINK--
-
Kumar, A., et al. (2021). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 60B(5), 751-756.
-
Separation and Refining of Amino acids. (n.d.). Diaion. Retrieved from --INVALID-LINK--
-
Dieckmann Condensation. (n.d.). NROChemistry. Retrieved from --INVALID-LINK--
-
Peptide Purification Process & Methods: An Overview. (n.d.). Bachem. Retrieved from --INVALID-LINK--
-
Dieckmann condensation. (n.d.). Wikipedia. Retrieved from --INVALID-LINK--
-
6.5: Intramolecular Claisen Condensations - The Dieckmann Cyclization. (2024, January 15). Chemistry LibreTexts.
-
Master The Dieckmann Condensation in 12 Minutes! (2025, February 11). YouTube.
-
A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. (2010). Molecules, 15(4), 2686-2699.
-
6-Oxo-piperidine-2-carboxylicacid. (n.d.). CymitQuimica. Retrieved from --INVALID-LINK--
-
Dieckmann condensation. (2019, January 14). YouTube.
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (2024, June 2). ResearchGate.
-
Piperidine Synthesis. (2025, June 4). DTIC.
-
23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. (n.d.). NC State University Libraries.
-
Improved scale-up synthesis and purification of clinical asthma candidate MIDD0301. (2017). PLoS ONE, 12(10), e0185556.
-
Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester. (2022, September 20). ChemicalBook.
-
This compound. (n.d.). Sigma-Aldrich. Retrieved from --INVALID-LINK--
-
Dieckmann Condensation Reaction Mechanism. (2018, May 10). YouTube.
-
Khalil, Y., et al. (2021). Assessment of urinary 6-oxo-pipecolic acid as a biomarker for ALDH7A1 deficiency. Journal of Inherited Metabolic Disease, 44(4), 957-965.
-
An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. (2011). Beilstein Journal of Organic Chemistry, 7, 11-32.
-
Amino acid. (n.d.). Wikipedia.
-
Synthesis of γ-Glutamyl Derivatives of Sulfur-Containing Amino Acids in a Multigram Scale via a Two-Step, One-Pot Procedure. (2020). Molecules, 25(18), 4235.
-
Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (2025, March 5). The Journal of Organic Chemistry.
References
Validation & Comparative
A Comparative Analysis of 6-Oxopiperidine-3-Carboxylic Acid and Its Analogs: A Guide for Researchers
In the landscape of neuropharmacology and drug discovery, the piperidine scaffold remains a cornerstone for the development of novel therapeutics targeting the central nervous system. Among the myriad of piperidine derivatives, 6-oxopiperidine-3-carboxylic acid and its analogs represent a class of compounds with significant potential, particularly as modulators of GABAergic neurotransmission. This guide provides a comprehensive comparative analysis of this compound and its prominent analog, nipecotic acid, offering insights into their synthesis, physicochemical properties, and biological activities, supported by experimental data and protocols.
Introduction: The Significance of the this compound Scaffold
This compound is a heterocyclic compound featuring a piperidine ring with a lactam (a cyclic amide) at the 6-position and a carboxylic acid group at the 3-position. This arrangement of functional groups provides a rigid and versatile scaffold for chemical modification, making it an attractive starting point for the design of biologically active molecules. The presence of a stereocenter at the 3-position further adds to its chemical diversity, allowing for the synthesis of enantiomerically pure compounds with potentially distinct pharmacological profiles. While not as extensively studied as some of its analogs, the this compound core is a valuable building block in medicinal chemistry for creating novel chemical entities.
Nipecotic Acid: A Key Analog and GABA Uptake Inhibitor
A structurally related and extensively investigated analog of this compound is piperidine-3-carboxylic acid, commonly known as nipecotic acid. Nipecotic acid is a well-established inhibitor of gamma-aminobutyric acid (GABA) uptake, primarily targeting the GABA transporters (GATs).[1][2] By blocking the reuptake of GABA from the synaptic cleft, nipecotic acid effectively increases the concentration of this inhibitory neurotransmitter, leading to a dampening of neuronal excitability. This mechanism of action has made nipecotic acid and its derivatives attractive candidates for the development of anticonvulsant and anxiolytic drugs.
Comparative Physicochemical Properties
The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic behavior. A comparison of the predicted and known properties of 6-oxopiperidine-2-carboxylic acid (a close isomer for which more data is available) and nipecotic acid reveals key differences that can influence their biological activity and drug-likeness.
| Property | 6-Oxopiperidine-2-carboxylic acid | Nipecotic Acid | Reference(s) |
| Molecular Formula | C6H9NO3 | C6H11NO2 | [3][4] |
| Molecular Weight | 143.14 g/mol | 129.16 g/mol | [3] |
| XLogP3 | -0.4 | -1.7 | [3] |
| Hydrogen Bond Donors | 2 | 2 | [3] |
| Hydrogen Bond Acceptors | 3 | 2 | [3] |
| Topological Polar Surface Area | 66.4 Ų | 49.3 Ų | [3] |
The presence of the oxo group in the 6-oxopiperidine ring increases the molecule's polarity and hydrogen bonding potential compared to nipecotic acid. This is reflected in the lower predicted lipophilicity (XLogP3) and higher topological polar surface area (TPSA). These differences are expected to influence properties such as solubility, membrane permeability, and interactions with biological targets.
Comparative Biological Activity and Structure-Activity Relationships (SAR)
The primary biological target for many piperidine-3-carboxylic acid analogs is the family of GABA transporters (GATs). While direct comparative studies between this compound and nipecotic acid are limited, the extensive research on nipecotic acid derivatives provides a strong foundation for understanding the structure-activity relationships (SAR) for GAT inhibition.
Nipecotic Acid and its Derivatives as GAT Inhibitors:
-
The Carboxylic Acid Moiety: The carboxylic acid group is crucial for binding to the GABA transporters.
-
The Piperidine Ring: The cyclic structure of nipecotic acid provides a constrained conformation that is favorable for binding to GATs.
-
N-Substitution: The introduction of lipophilic groups onto the nitrogen atom of the piperidine ring has been a highly successful strategy for increasing potency and improving the pharmacokinetic properties of nipecotic acid derivatives.[1] This modification enhances the ability of the compounds to cross the blood-brain barrier. For instance, the attachment of a benzhydrol ether-containing side chain to the nitrogen of nipecotic acid has yielded potent GAT inhibitors with in vitro IC50 values for GABA uptake of less than 1 µM.[1]
-
Stereochemistry: The stereochemistry at the 3-position of the piperidine ring can significantly influence the potency and selectivity of GAT inhibitors.
Hypothesized Activity of this compound:
The presence of the lactam functionality in this compound introduces a planar amide bond, which alters the overall shape and electronic distribution of the molecule compared to nipecotic acid. This modification could potentially influence its binding affinity and selectivity for different GAT subtypes or even lead to interactions with other biological targets. Further experimental investigation is required to elucidate the precise biological activity profile of this compound and its derivatives.
Comparative Table of Biological Activity (Illustrative)
| Compound | Target | Activity (IC50/Ki) | Reference(s) |
| Nipecotic Acid | GAT-1 | ~14.4 µM (Ki) | [5] |
| Tiagabine (Nipecotic acid derivative) | GAT-1 | ~725 nM (Ki) | [5][6] |
| N-Methylnipecotic acid | GABA uptake | Less potent than nipecotic acid | [7] |
| This compound | GATs | Data not available |
Experimental Protocols
To facilitate further research in this area, this section provides detailed, step-by-step methodologies for the synthesis of a key piperidine intermediate and for a GABA transporter uptake assay.
Synthesis of 6-Oxopiperidine-2-carboxylate Derivatives
The synthesis of 6-oxopiperidine derivatives can be achieved through various synthetic routes. A common approach involves the cyclization of a linear precursor. The following is a representative procedure for the synthesis of racemic 5-(substituted-1H-1,2,3-triazol-1-yl)-6-oxopiperidine-2-carboxylate derivatives, which can be adapted for the synthesis of other analogs.[8]
General Procedure:
-
Starting Material: Meso dimethyl-α,α′-dibromoadipate.
-
Azide Formation: React the starting material with sodium azide to introduce an azido group.
-
1,3-Dipolar Cycloaddition: Perform a 1,3-dipolar cycloaddition of an acetylenic compound onto the α-azido-α′-bromoadipate intermediate. This step forms the triazole ring.
-
Second Azide Substitution: The resulting reactive α-(substituted-1H-1,2,3-triazol-1-yl)-α′-bromoadipate derivative is then reacted with sodium azide to introduce a second azido group.
-
Reductive Cyclization: The diazido intermediate is then subjected to Pd/C-catalyzed hydrogenation. This step simultaneously reduces the azido groups to amines and promotes the intramolecular cyclization to form the 6-oxopiperidine ring (lactam).
GABA Transporter Uptake Assay
This protocol describes a functional assay to measure the uptake of radiolabeled GABA into cells expressing a specific GABA transporter subtype (e.g., GAT-1). This assay can be used to determine the potency of test compounds as inhibitors of GABA uptake.
Materials:
-
Cell line stably or transiently expressing the GABA transporter of interest (e.g., HEK293 or COS-7 cells).
-
Cell culture medium and supplements.
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution with appropriate supplements).
-
[³H]GABA (radiolabeled gamma-aminobutyric acid).
-
Unlabeled GABA.
-
Test compounds (this compound and its analogs).
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Cell Culture: Plate the cells expressing the GABA transporter in a suitable microplate (e.g., 96-well) and grow to an appropriate confluency.
-
Preparation: On the day of the assay, wash the cells with uptake buffer to remove the culture medium.
-
Pre-incubation: Add uptake buffer containing various concentrations of the test compound (or vehicle for control wells) to the cells and pre-incubate for a defined period (e.g., 10-20 minutes) at a controlled temperature (e.g., 37°C).
-
Initiation of Uptake: Add a solution containing a fixed concentration of [³H]GABA and unlabeled GABA to each well to initiate the uptake reaction.
-
Incubation: Incubate the plate for a specific time (e.g., 10-30 minutes) at the controlled temperature to allow for GABA uptake.
-
Termination of Uptake: Rapidly terminate the uptake by washing the cells multiple times with ice-cold uptake buffer to remove the extracellular [³H]GABA.
-
Cell Lysis and Scintillation Counting: Lyse the cells and add a scintillation cocktail to each well.
-
Data Acquisition: Measure the radioactivity in each well using a microplate scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of [³H]GABA uptake for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion and Future Directions
The comparative analysis of this compound and its analogs, particularly nipecotic acid, highlights the significant potential of the piperidine scaffold in the development of modulators of GABAergic neurotransmission. While nipecotic acid has been extensively explored as a GABA uptake inhibitor, the introduction of an oxo group at the 6-position of the piperidine ring presents an opportunity to explore novel chemical space and potentially discover compounds with unique pharmacological profiles.
Future research should focus on the following areas:
-
Synthesis and Characterization: The development of efficient and stereoselective synthetic routes to this compound and a diverse library of its derivatives.
-
Direct Comparative Biological Evaluation: Head-to-head comparisons of the biological activity of this compound and its analogs against a panel of GABA transporters and receptors to establish a clear structure-activity relationship.
-
Pharmacokinetic Profiling: In-depth investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of promising lead compounds to assess their drug-likeness.
By systematically exploring the chemical space around the this compound scaffold, researchers can unlock new avenues for the discovery of next-generation therapeutics for a range of neurological and psychiatric disorders.
References
- 1. Structure-activity studies on benzhydrol-containing nipecotic acid and guvacine derivatives as potent, orally-active inhibitors of GABA uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 6-Oxopiperidine-2-carboxylic acid | C6H9NO3 | CID 3014237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-Oxo-piperidine-2-carboxylicacid | CymitQuimica [cymitquimica.com]
- 5. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of the effect of the GABA uptake blockers, tiagabine and nipecotic acid, on inhibitory synaptic efficacy in hippocampal CA1 neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity studies on the inhibition of gamma-aminobutyric acid uptake in brain slices by compounds related to nipecotic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Structure-Activity Relationships of 6-Oxopiperidine-3-Carboxylic Acid Derivatives as Cathepsin K Inhibitors
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 6-oxopiperidine-3-carboxylic acid derivatives, with a specific focus on their role as inhibitors of Cathepsin K (Cat K), a critical enzyme implicated in osteoporosis. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics for bone diseases. We will explore the causal relationships behind experimental design, present validated protocols, and offer a comparative analysis of compound performance supported by experimental data.
Introduction: The Therapeutic Potential of Targeting Cathepsin K
Cathepsin K, a lysosomal cysteine protease predominantly expressed in osteoclasts, is a key player in the degradation of bone matrix proteins, most notably type I collagen.[1][2] Its overactivity is a hallmark of diseases characterized by excessive bone resorption, such as osteoporosis.[2][3] Consequently, the inhibition of Cathepsin K has emerged as a promising therapeutic strategy for the development of anti-resorptive agents.[1][2]
The this compound scaffold represents a privileged structure in medicinal chemistry. Its inherent rigidity and the presence of multiple functional groups for chemical modification make it an attractive starting point for the design of potent and selective enzyme inhibitors. This guide focuses on a series of piperidine-3-carboxamide derivatives designed to target the active site of Cathepsin K, building upon a sulfonyl piperidine fragment (F-12) identified through virtual screening.[4] The core hypothesis is that the introduction of a benzylamine group to this fragment will enhance interactions with the P3 pocket of the Cathepsin K active site, thereby increasing inhibitory potency.[4]
Comparative Analysis of Inhibitory Activity
The following table summarizes the structure-activity relationship data for a series of synthesized piperidine-3-carboxamide derivatives against Cathepsin K. The inhibitory activities are presented as IC50 values, providing a quantitative measure of their potency. MIV-711, a known Cathepsin K inhibitor, is used as a positive control.[5]
| Compound | R1 Substituent | R2 Substituent | Cathepsin K IC50 (µM) |
| F-12 | - | - | 13.52 |
| H-1 | 4-OCH3 | 2-CH3 | 0.25 |
| H-2 | 4-OCH3 | 3-CH3 | 0.20 |
| H-3 | 4-OCH3 | 4-CH3 | 0.15 |
| H-4 | 4-OCH3 | 2-Cl | 0.33 |
| H-5 | 4-OCH3 | 3-Cl | 0.28 |
| H-6 | 4-OCH3 | 4-Cl | 0.12 |
| H-7 | 4-Cl | 2-CH3 | 0.18 |
| H-8 | 4-Cl | 3-CH3 | 0.15 |
| H-9 | 4-Cl | 4-OCH3 | 0.08 |
| H-10 | 4-Cl | 2-Cl | 0.22 |
| H-11 | 4-Cl | 3-Cl | 0.19 |
| H-12 | 4-Cl | 4-Cl | 0.10 |
| H-13 | 3-Cl | 2-CH3 | 0.45 |
| H-14 | 3-Cl | 4-OCH3 | 0.35 |
| H-15 | 3-Cl | 4-Cl | 0.40 |
| H-16 | 4-OCH3 | 4-NO2 | 0.58 |
| MIV-711 | - | - | 0.11 |
Data Interpretation and SAR Insights:
The data clearly demonstrates that the introduction of the benzylamine moiety significantly enhances the Cathepsin K inhibitory activity compared to the initial fragment F-12.[4] Further analysis reveals key SAR trends:
-
Influence of the R1 Substituent (Sulfonyl Ring): Electron-withdrawing groups at the 4-position of the phenylsulfonyl ring, such as chlorine (as in H-7 to H-12), generally lead to more potent inhibition than electron-donating groups like methoxy (as in H-1 to H-6). This suggests that the electronic properties of this ring play a crucial role in the interaction with the enzyme.
-
Influence of the R2 Substituent (Benzylamine Ring): The position and nature of the substituent on the benzylamine ring also significantly impact activity. A 4-methoxy group on the benzylamine ring (R2), combined with a 4-chloro group on the sulfonyl ring (R1), resulted in the most potent compound, H-9 , with an IC50 of 0.08 µM.[5] Molecular docking studies suggest that the 4-methoxy group forms a hydrogen bond with Asp61 and a non-classical hydrogen bond with Glu59 in the Cathepsin K active site, contributing to its high affinity.[4] In contrast, an electron-withdrawing group at this position, such as a nitro group (H-16), is detrimental to the inhibitory activity.[4]
Experimental Protocols
General Synthesis of Piperidine-3-Carboxamide Derivatives
The following protocol describes a general method for the synthesis of the this compound derivatives discussed in this guide, specifically the piperidine-3-carboxamides. This procedure involves the coupling of a carboxylic acid with an amine using a coupling agent.
Protocol: Amide Coupling Reaction [5][6]
-
Acid Activation: In a round-bottom flask, dissolve the (R)-1-(arylsulfonyl)piperidine-3-carboxylic acid (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM).
-
Addition of Coupling Agents: Add 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) (1.2 equivalents) and 4-dimethylaminopyridine (DMAP) (0.1 equivalents) to the solution. Stir the mixture at room temperature for 10 minutes.
-
Amine Addition: Add the desired benzylamine derivative (1.1 equivalents) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for 2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired piperidine-3-carboxamide derivative.
Cathepsin K Inhibition Assay
The following is a generalized protocol for a fluorometric assay to determine the inhibitory potency of the synthesized compounds against human Cathepsin K.
Protocol: Fluorometric Cathepsin K Inhibitor Screening Assay [7][8]
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable assay buffer (e.g., 50 mM sodium acetate, 2.5 mM EDTA, 5 mM DTT, pH 5.5).
-
Cathepsin K Enzyme: Dilute recombinant human Cathepsin K to the desired working concentration (e.g., 0.5 ng/µL) in the assay buffer.
-
Fluorogenic Substrate: Prepare a stock solution of a suitable fluorogenic substrate for Cathepsin K (e.g., Z-LR-AMC) in DMSO. Dilute to the final working concentration in the assay buffer just before use.
-
Test Compounds: Prepare stock solutions of the test compounds in DMSO. Perform serial dilutions to obtain a range of concentrations for IC50 determination. The final DMSO concentration in the assay should not exceed 1%.
-
-
Assay Procedure (96-well plate format):
-
Add 5 µL of the serially diluted test compound or DMSO (for positive and negative controls) to the appropriate wells.
-
Add 85 µL of the diluted Cathepsin K enzyme solution to all wells except the negative control wells (add 85 µL of assay buffer instead).
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding 10 µL of the fluorogenic substrate solution to all wells.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 460 nm) kinetically for 30-60 minutes using a fluorescence plate reader.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
-
Determine the percentage of inhibition for each compound concentration relative to the positive control (enzyme without inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.
-
Visualization of Key Pathways and Workflows
Cathepsin K Signaling Pathway in Osteoclasts
The expression and activity of Cathepsin K in osteoclasts are primarily regulated by the Receptor Activator of Nuclear Factor κB Ligand (RANKL) signaling pathway.[1][9] The following diagram illustrates this critical pathway.
Caption: RANKL signaling pathway leading to Cathepsin K activation and bone resorption.
Experimental Workflow for SAR Studies
The following diagram outlines the logical flow of the experimental work undertaken to establish the structure-activity relationships of the this compound derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in the discovery of cathepsin K inhibitors on bone resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ajchem-a.com [ajchem-a.com]
- 7. benchchem.com [benchchem.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. benchchem.com [benchchem.com]
A Comparative Analysis of the Biological Activities of (R)- and (S)-Enantiomers of 6-Oxopiperidine-3-carboxylic Acid
A Technical Guide for Researchers and Drug Development Professionals
Prepared by a Senior Application Scientist, this guide provides an in-depth comparison of the distinct biological activities of the (R)- and (S)-enantiomers of 6-oxopiperidine-3-carboxylic acid. This document synthesizes available data to offer a clear, objective, and technically grounded overview for researchers, scientists, and professionals in drug development.
Introduction
The principle of chirality is fundamental in pharmacology, where enantiomers of a chiral drug can exhibit significantly different biological activities. This guide focuses on the enantiomers of this compound, a piperidine derivative. The piperidine scaffold is a privileged structure in medicinal chemistry, known for its presence in numerous biologically active compounds.[1] Understanding the stereospecific interactions of its enantiomers is crucial for targeted drug design and development.
This guide will explore the reported biological activities of the (R)- and (S)-enantiomers, provide detailed protocols for their evaluation, and discuss the potential signaling pathways involved. It is important to note that while commercial suppliers report distinct activities for these enantiomers, comprehensive peer-reviewed comparative studies with quantitative data are not extensively available in the public domain. The information presented herein is based on the current understanding and established methodologies for assessing the reported biological functions.
Enantiomer-Specific Biological Activities: A Comparative Overview
The (R)- and (S)-enantiomers of this compound are reported to have distinct biological targets and activities. This stereospecificity highlights the importance of chiral separation and individual enantiomer evaluation in drug discovery.
(R)-6-Oxopiperidine-3-carboxylic Acid: A Potential Metabolic and Antibacterial Agent
The (R)-enantiomer is reported to exhibit inhibitory effects on key metabolic enzymes and to possess antibacterial properties.
-
Enzyme Inhibition : It is described as an inhibitor of citrate synthase and phosphofructokinase, two crucial enzymes in central carbon metabolism.[2]
-
Citrate Synthase : This enzyme catalyzes the first committed step of the Krebs cycle. Its inhibition can lead to a disruption of cellular energy production.
-
Phosphofructokinase : A key regulatory enzyme in glycolysis, its inhibition can modulate glucose metabolism.
-
-
Antibacterial Activity : The (R)-enantiomer has been reported to be effective against Mycobacterium tuberculosis, suggesting a potential role as an antitubercular agent.[2]
(S)-6-Oxopiperidine-3-carboxylic Acid: A Potential Cholinesterase Inhibitor
In contrast, the (S)-enantiomer is reported to act as an inhibitor of acetylcholinesterase (AChE).[3]
-
Acetylcholinesterase Inhibition : AChE is a key enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Its inhibition leads to an increase in acetylcholine levels in the synaptic cleft, a mechanism of action for drugs used to treat conditions like Alzheimer's disease and myasthenia gravis. The (S)-enantiomer is suggested to bind to the active site of acetylcholinesterase.[3]
Summary of Reported Biological Activities
| Enantiomer | Reported Biological Activity | Potential Therapeutic Area |
| (R)-6-oxopiperidine-3-carboxylic acid | Inhibition of citrate synthase and phosphofructokinase; Antibacterial activity against Mycobacterium tuberculosis | Metabolic disorders, Infectious diseases |
| (S)-6-oxopiperidine-3-carboxylic acid | Inhibition of acetylcholinesterase | Neurological disorders |
Experimental Protocols for Biological Activity Assessment
The following protocols are provided as standardized methods to evaluate the reported biological activities of the (R)- and (S)-enantiomers of this compound. These are based on established biochemical and microbiological assays.
Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay for (S)-6-oxopiperidine-3-carboxylic Acid
This protocol is based on the Ellman method, a widely used colorimetric assay for measuring AChE activity.
Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm. An inhibitor will reduce the rate of this color change.
Materials:
-
(S)-6-oxopiperidine-3-carboxylic acid
-
Acetylcholinesterase (AChE) from a commercial source
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of (S)-6-oxopiperidine-3-carboxylic acid in a suitable solvent (e.g., DMSO or buffer).
-
Prepare serial dilutions of the test compound.
-
Prepare a 15 mM solution of ATCI in deionized water.
-
Prepare a 3 mM solution of DTNB in phosphate buffer.
-
Prepare a working solution of AChE in phosphate buffer.
-
-
Assay:
-
In a 96-well plate, add 25 µL of each concentration of the (S)-enantiomer.
-
For the control (100% activity), add 25 µL of the solvent.
-
Add 50 µL of AChE solution to all wells.
-
Incubate at room temperature for 15 minutes.
-
To initiate the reaction, add 50 µL of ATCI and 125 µL of DTNB to each well.
-
Immediately measure the absorbance at 412 nm at regular intervals for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition for each concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Visualization of the Experimental Workflow:
Caption: Workflow for the acetylcholinesterase (AChE) inhibition assay.
Protocol 2: Enzyme Inhibition Assays for (R)-6-oxopiperidine-3-carboxylic Acid
A. Citrate Synthase Inhibition Assay
Principle: Citrate synthase activity can be monitored by measuring the rate of reaction between the coenzyme A (CoA-SH) produced and DTNB, which forms a yellow-colored product.
Materials:
-
(R)-6-oxopiperidine-3-carboxylic acid
-
Citrate synthase
-
Oxaloacetate
-
Acetyl-CoA
-
DTNB
-
Tris-HCl buffer (pH 8.1)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution and serial dilutions of the (R)-enantiomer.
-
Prepare solutions of oxaloacetate, acetyl-CoA, and DTNB in Tris-HCl buffer.
-
-
Assay:
-
In a 96-well plate, add buffer, DTNB, acetyl-CoA, and the (R)-enantiomer at various concentrations.
-
Add citrate synthase and incubate for 10 minutes.
-
Initiate the reaction by adding oxaloacetate.
-
Measure the absorbance at 412 nm for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate and percentage of inhibition to determine the IC50 value.
-
B. Phosphofructokinase (PFK) Inhibition Assay
Principle: PFK activity is measured in a coupled enzyme assay. The product of the PFK reaction, fructose-1,6-bisphosphate, is used by aldolase, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase, leading to the oxidation of NADH to NAD+, which can be monitored by the decrease in absorbance at 340 nm.
Materials:
-
(R)-6-oxopiperidine-3-carboxylic acid
-
Phosphofructokinase
-
Fructose-6-phosphate
-
ATP
-
NADH
-
Coupling enzymes (aldolase, triosephosphate isomerase, glycerol-3-phosphate dehydrogenase)
-
Tris-HCl buffer (pH 8.0)
-
96-well UV-transparent microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution and serial dilutions of the (R)-enantiomer.
-
Prepare a reaction mixture containing buffer, MgCl2, NADH, ATP, fructose-6-phosphate, and the coupling enzymes.
-
-
Assay:
-
In a UV-transparent 96-well plate, add the reaction mixture and the (R)-enantiomer at various concentrations.
-
Initiate the reaction by adding PFK.
-
Measure the decrease in absorbance at 340 nm for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate and percentage of inhibition to determine the IC50 value.
-
Protocol 3: Antibacterial Activity Assay for (R)-6-oxopiperidine-3-carboxylic Acid against Mycobacterium tuberculosis
Principle: The minimum inhibitory concentration (MIC) is determined by exposing the bacteria to a range of concentrations of the test compound and identifying the lowest concentration that inhibits visible growth.
Materials:
-
(R)-6-oxopiperidine-3-carboxylic acid
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC
-
96-well microplate
-
Resazurin dye
-
Incubator (37°C)
Procedure:
-
Preparation:
-
Prepare a stock solution and serial dilutions of the (R)-enantiomer in Middlebrook 7H9 broth.
-
Prepare a bacterial inoculum of M. tuberculosis H37Rv.
-
-
Assay:
-
In a 96-well plate, add 100 µL of the bacterial inoculum to each well containing 100 µL of the serially diluted compound.
-
Include a positive control (bacteria only) and a negative control (broth only).
-
Incubate the plate at 37°C for 7 days.
-
After incubation, add 30 µL of resazurin solution to each well and incubate for another 24 hours.
-
-
Data Analysis:
-
A color change from blue to pink indicates bacterial growth.
-
The MIC is the lowest concentration of the compound at which no color change is observed.
-
Potential Signaling Pathways
The distinct biological activities of the enantiomers suggest their interaction with different signaling pathways.
(R)-Enantiomer and Metabolic Pathways:
By inhibiting citrate synthase and phosphofructokinase, the (R)-enantiomer can directly impact central metabolic pathways.
References
A Senior Application Scientist's Guide to 6-Oxopiperidine-3-Carboxylic Acid-Based Inhibitors: Bridging the In Vitro-In Vivo Divide
Introduction: The Strategic Value of the 6-Oxopiperidine-3-Carboxylic Acid Scaffold
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of clinically successful drugs.[1][2] Its favorable physicochemical properties often enhance druggability by improving metabolic stability and pharmacokinetic (ADME) profiles.[1] Within this broad class, the this compound core represents a versatile template for designing highly specific enzyme inhibitors. These structures are of significant interest for targeting enzymes implicated in a range of diseases, from metabolic disorders to oncology.[3][4]
However, the journey from a promising compound in a test tube to a viable therapeutic is fraught with challenges. A potent inhibitor in a purified enzyme assay (in vitro) may fail spectacularly in a living organism (in vivo). This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for comparing this compound-based inhibitors, focusing on the critical translation from in vitro performance to in vivo efficacy. We will explore the essential experiments, explain the causality behind methodological choices, and present a logical workflow for robust candidate selection.
The Workflow: From Initial Hit to Preclinical Candidate
The evaluation of a novel inhibitor is not a linear path but an iterative cycle of design, testing, and refinement. The goal is to build a comprehensive data package that predicts clinical potential by systematically de-risking the compound at each stage.
Caption: High-level workflow for inhibitor evaluation.
Part 1: The In Vitro Foundation - Defining Potency and Specificity
In vitro assays provide a controlled, simplified environment to measure the direct interaction between an inhibitor and its target.[5] These initial experiments are foundational for establishing structure-activity relationships (SAR) and prioritizing compounds for further study.[6]
Biochemical Assays: The Litmus Test for Potency
The first critical step is to determine if the compound inhibits the target enzyme. This is typically done using a biochemical assay with purified enzyme, substrate, and the inhibitor.[7] The key output is the half-maximal inhibitory concentration (IC50), which quantifies the inhibitor's potency.
Causality Behind the Choice: Why start with a biochemical assay? It is the most direct way to measure target interaction without the confounding variables of a cellular environment, such as membrane permeability or efflux pumps.[5] It provides a clean, reproducible measure of potency that is essential for comparing analogs and guiding medicinal chemistry efforts.
Cell-Based Assays: Assessing Performance in a Biological Context
A low biochemical IC50 is necessary but not sufficient. The inhibitor must be able to enter cells, engage its target, and exert a biological effect without causing undue toxicity.
-
Cellular Potency Assays (EC50): These assays measure the functional outcome of target inhibition in living cells, such as blocking a signaling pathway or inducing apoptosis. The resulting half-maximal effective concentration (EC50) is often higher than the biochemical IC50, and a large discrepancy can signal problems with cell permeability or compound stability.
-
Cytotoxicity Assays (CC50): It is crucial to determine if the inhibitor's effect is due to specific target inhibition or general toxicity. Assays like the MTT or CellTiter-Glo® assay measure cell viability. The half-maximal cytotoxic concentration (CC50) is compared to the EC50 to calculate the Selectivity Index (SI = CC50 / EC50) . A high SI is desirable, indicating a wide therapeutic window.
Hypothetical Case Study: Comparing Two Lead Candidates
To illustrate the comparative process, let's consider two hypothetical this compound-based inhibitors, "Inhibitor A" and "Inhibitor B," targeting a hypothetical kinase, "Kinase-X."
Table 1: Comparative In Vitro Profile
| Parameter | Inhibitor A | Inhibitor B | Rationale |
| Target | Kinase-X | Kinase-X | Both compounds are designed for the same target. |
| Biochemical IC50 | 15 nM | 150 nM | Inhibitor A is 10-fold more potent against the purified enzyme. |
| Cellular EC50 | 50 nM | 200 nM | The potency difference holds in a cellular context. |
| Cytotoxicity CC50 | 5,000 nM (5 µM) | 40,000 nM (40 µM) | Inhibitor B is significantly less toxic to the cells. |
| Selectivity Index (SI) | 100 | 200 | Inhibitor B has a wider therapeutic window in vitro. |
Analysis: While Inhibitor A is more potent, Inhibitor B's superior selectivity index makes it a compelling candidate. The choice between them is not straightforward and will depend on subsequent in vivo data.
Part 2: The In Vivo Gauntlet - Performance in a Complex System
In vivo studies assess how the inhibitor behaves within a whole organism, providing the most relevant data for predicting clinical success.[8] These experiments evaluate the drug's pharmacokinetic and pharmacodynamic properties.[9]
Pharmacokinetics (PK): Will the Drug Reach Its Target?
PK studies describe the journey of a drug through the body (Absorption, Distribution, Metabolism, Excretion - ADME).[1] For an orally administered inhibitor, it must be absorbed from the gut, remain stable in circulation, distribute to the target tissue, and persist long enough to have an effect.
Pharmacodynamics (PD): Is the Drug Hitting Its Target?
PD studies measure the effect of the drug on the body.[9] This involves confirming target engagement in the relevant tissue (e.g., by measuring a downstream biomarker) and correlating it with the therapeutic effect.[10]
Caption: The therapeutic window balances efficacy and toxicity.
Table 2: Comparative Pharmacokinetic Profile (Rat Model, 10 mg/kg Oral Dose)
| Parameter | Inhibitor A | Inhibitor B | Rationale |
| Oral Bioavailability (F%) | 5% | 40% | Inhibitor B is much better absorbed into the bloodstream. |
| Cmax (Peak Concentration) | 20 ng/mL | 150 ng/mL | Reflects the superior bioavailability of Inhibitor B. |
| Tmax (Time to Peak) | 2.0 hr | 1.0 hr | Inhibitor B reaches peak concentration faster. |
| Half-life (t1/2) | 1.5 hr | 6.0 hr | Inhibitor B has a longer duration of action. |
Table 3: Comparative In Vivo Efficacy (Xenograft Mouse Model, 10 mg/kg Oral Dose)
| Parameter | Inhibitor A | Inhibitor B | Rationale |
| Tumor Target Inhibition | < 10% | 85% | Inhibitor A's poor PK prevents it from reaching the tumor. |
| Tumor Growth Inhibition | 0% | 60% | Only Inhibitor B shows a significant therapeutic effect. |
Part 3: Standardized Experimental Protocols
Reproducibility is the bedrock of scientific integrity. The following are detailed, self-validating protocols for the key experiments discussed.
Protocol 1: In Vitro Enzyme Inhibition Assay (Spectrophotometric)
This protocol is designed to determine the IC50 of an inhibitor against a target enzyme whose activity can be monitored by a change in absorbance.[11]
-
Preparation:
-
Prepare a stock solution of the inhibitor in 100% DMSO.
-
Create a series of 2x final concentration inhibitor dilutions in assay buffer. Include a "no inhibitor" control (buffer + DMSO) and a "no enzyme" control.
-
Prepare a 2x enzyme solution and a 2x substrate solution in assay buffer.
-
-
Assay Execution (96-well plate):
-
Add 50 µL of each 2x inhibitor dilution to triplicate wells.
-
Add 50 µL of assay buffer to the "no enzyme" control wells.
-
Add 50 µL of the 2x enzyme solution to all other wells.
-
Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[12]
-
Initiate the reaction by adding 100 µL of the 2x substrate solution to all wells.
-
-
Data Acquisition:
-
Immediately place the plate in a spectrophotometer pre-set to the appropriate wavelength.
-
Measure the absorbance every 60 seconds for 30 minutes (kinetic read). The rate of reaction is the slope of the linear portion of the absorbance vs. time curve.
-
-
Data Analysis:
-
Subtract the background rate from the "no enzyme" control.
-
Normalize the data by setting the "no inhibitor" control rate to 100% activity and the "high inhibitor concentration" to 0% activity.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50.
-
Protocol 2: Cell Viability (MTT) Assay
This protocol measures the metabolic activity of cells as an indicator of viability, allowing for the determination of the CC50.
-
Cell Plating:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium.
-
Incubate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare 2x serial dilutions of the inhibitor in culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to triplicate wells. Include "vehicle control" (medium + DMSO) and "no cell" (medium only) wells.
-
Incubate for 72 hours (or a duration relevant to the compound's mechanism).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT reagent in PBS.
-
Add 20 µL of the MTT solution to each well.
-
Incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Reading:
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes.
-
Read the absorbance at 570 nm.
-
-
Data Analysis:
-
Subtract the background absorbance from the "no cell" control.
-
Normalize the data with the vehicle control representing 100% viability.
-
Plot percent viability versus log of inhibitor concentration and fit to a dose-response curve to calculate the CC50.
-
Caption: Workflow for a typical MTT cell viability assay.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dokumen.pub [dokumen.pub]
- 3. (3R)-6-Oxopiperidine-3-carboxylic acid | 1426408-55-0 | BHC40855 [biosynth.com]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Enzyme Assay: Cutting Edge Research | Da-ta Biotech [databiotech.co.il]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. youtube.com [youtube.com]
- 8. Detection of Enzyme Activity and Inhibition during Studies in Solution, In Vitro and In Vivo with CatalyCEST MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and Pharmacodynamic Herb-Drug Interaction of Piperine with Atorvastatin in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methods of Measuring Enzyme Activity Ex vivo and In vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enzyme assay - Wikipedia [en.wikipedia.org]
- 12. superchemistryclasses.com [superchemistryclasses.com]
The Emergence of 6-Oxopiperidine-3-Carboxylic Acid: A Comparative Validation Guide for a Novel Biomarker
Introduction: The Quest for Reliable Biomarkers in Inborn Errors of Metabolism
In the landscape of drug development and clinical diagnostics for inborn errors of metabolism, the role of a reliable biomarker is paramount. An ideal biomarker should not only be sensitive and specific to the pathological condition but also robust and stable throughout the pre-analytical and analytical phases. For decades, the diagnosis and monitoring of certain metabolic disorders have been hampered by the lability of key biomarkers. This guide provides an in-depth validation and comparison of a promising new biomarker, 6-oxopiperidine-3-carboxylic acid (also known as 6-oxo-pipecolic acid or 6-oxo-PIP), against established standards, offering researchers, clinicians, and drug development professionals a comprehensive overview of its analytical performance and clinical utility.
Specifically, this guide will focus on the validation of this compound in the context of Pyridoxine-Dependent Epilepsy (PDE) arising from ALDH7A1 deficiency, a rare genetic disorder of lysine metabolism. The traditional biomarkers for this condition, α-aminoadipic semialdehyde (α-AASA) and its cyclic form, Δ¹-piperideine-6-carboxylate (P6C), are notoriously unstable, presenting significant challenges for accurate diagnosis and therapeutic monitoring.[1][2][3] This guide will present a head-to-head comparison of this compound with α-AASA and P6C, and will also benchmark its performance against a "gold standard" biomarker for a different inborn error of metabolism, phenylalanine, for Phenylketonuria (PKU).
The Biochemical Rationale: Why this compound Matters
ALDH7A1 deficiency disrupts the lysine degradation pathway, leading to the accumulation of α-AASA and P6C.[2][4] These compounds are believed to be the primary pathogenic molecules. Recent metabolomic studies have identified this compound as another downstream metabolite that accumulates in affected individuals.[1][2] The key differentiating factor is its chemical stability. Unlike the aldehyde and imine functionalities of α-AASA and P6C, the lactam structure of this compound is inherently more resistant to degradation.[1][5]
References
- 1. Quantitation of Phenylalanine in Dried Blood Spot Using Liquid Chromatography Tandem Mass Spectrometry for Monitoring of Patients with Phenylketonuria (PKU) | Springer Nature Experiments [experiments.springernature.com]
- 2. Quantitation of Phenylalanine in Dried Blood Spot Using Liquid Chromatography Tandem Mass Spectrometry for Monitoring of Patients with Phenylketonuria (PKU) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medrxiv.org [medrxiv.org]
- 4. Performance of laboratory tests used to measure blood phenylalanine for the monitoring of patients with phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A highly accurate mass spectrometry method for the quantification of phenylalanine and tyrosine on dried blood spots: Combination of liquid chromatography, phenylalanine/tyrosine-free blood calibrators and multi-point/dynamic calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthetic Routes to 6-Oxopiperidine-3-carboxylic Acid: A Guide for Researchers
Introduction: The Significance of 6-Oxopiperidine-3-carboxylic Acid
This compound is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its rigid piperidine core, featuring a lactam functionality and a carboxylic acid handle, provides a versatile scaffold for the synthesis of a diverse range of biologically active molecules. The stereocenter at the 3-position further enhances its appeal, allowing for the exploration of stereospecific interactions with biological targets. Given its importance, the efficient and scalable synthesis of this compound is of paramount interest to researchers in the pharmaceutical and life sciences sectors.
This comprehensive guide provides a head-to-head comparison of three distinct synthetic routes to this compound. Each route is analyzed for its advantages and disadvantages, with detailed experimental protocols and supporting data to aid researchers in selecting the most suitable method for their specific needs.
Route 1: Dieckmann Condensation of an Acyclic Diester
The Dieckmann condensation is a classic and reliable method for the formation of five- and six-membered rings through the intramolecular cyclization of a diester.[1][2] This approach offers a convergent and often high-yielding pathway to the desired piperidone core.
Logical Framework: The Dieckmann Condensation Pathway
The overall strategy involves the synthesis of an acyclic N-substituted pimelate diester, followed by a base-mediated intramolecular condensation to form the this compound ester. A final hydrolysis step yields the target carboxylic acid.
Figure 1: Workflow for the synthesis of this compound via Dieckmann condensation.
Experimental Protocol: Dieckmann Condensation Route
Step 1: Synthesis of Diethyl 3-azapimelate
This precursor can be synthesized via a Michael addition of ethyl aminoacetate to ethyl acrylate.[3][4]
-
To a stirred solution of ethyl aminoacetate (1.0 eq) in a suitable solvent such as ethanol, add a catalytic amount of a non-nucleophilic base (e.g., DBU).
-
Add ethyl acrylate (2.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to afford diethyl 3-azapimelate.
Step 2: Dieckmann Condensation to Ethyl 6-oxopiperidine-3-carboxylate
This step follows a general procedure for Dieckmann cyclization.[5][6]
-
To a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous toluene under an inert atmosphere, add a solution of diethyl 3-azapimelate (1.0 eq) in anhydrous toluene dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Cool the reaction mixture to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield ethyl 6-oxopiperidine-3-carboxylate. A similar Dieckmann condensation has been reported to proceed with a 75% yield.[5]
Step 3: Hydrolysis to this compound
-
Dissolve ethyl 6-oxopiperidine-3-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add an excess of a base such as lithium hydroxide or sodium hydroxide (2.0-3.0 eq).
-
Stir the mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Acidify the reaction mixture to pH 2-3 with dilute hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound.
Route 2: Cyclization of 3-Aminopimelic Acid
This route utilizes a linear amino dicarboxylic acid as the precursor, which undergoes intramolecular cyclization to form the desired lactam. This strategy is inspired by the biosynthesis of related natural products and offers a biomimetic approach.
Logical Framework: Amino Acid Cyclization Pathway
The synthesis begins with the preparation of 3-aminopimelic acid, which is then cyclized to form the target molecule. This cyclization can often be achieved by heating or under acidic or basic conditions.[7]
Figure 2: Workflow for the synthesis of this compound via amino acid cyclization.
Experimental Protocol: Amino Acid Cyclization Route
Step 1: Synthesis of 3-Aminopimelic Acid
A potential route to 3-aminopimelic acid involves a Michael addition of ammonia to a suitable precursor, followed by hydrolysis.
-
Synthesize a suitable Michael acceptor, such as diethyl 2-cyano-3-methyleneglutarate.
-
React the Michael acceptor with a source of ammonia, such as a concentrated aqueous solution, in a sealed vessel at elevated temperature.
-
Following the Michael addition, perform a one-pot hydrolysis and decarboxylation of the nitrile and ester groups by heating with a strong acid (e.g., 6M HCl).
-
Neutralize the reaction mixture and isolate the crude 3-aminopimelic acid.
Step 2: Cyclization to this compound
The cyclization of amino acids to lactams is a well-established transformation.
-
Dissolve the crude 3-aminopimelic acid in a high-boiling point solvent such as xylene or Dowtherm A.
-
Heat the solution to reflux for several hours, with azeotropic removal of water using a Dean-Stark trap.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by recrystallization or column chromatography to obtain this compound. The cyclization of the closely related D-2-aminoadipic acid to (R)-methyl 6-oxopipecolate has been reported with high yield, suggesting this route is promising.
Route 3: Catalytic Hydrogenation of a Pyridine Derivative and Subsequent Oxidation
This route involves the reduction of a readily available pyridine precursor to the corresponding piperidine, followed by a selective oxidation to introduce the 6-oxo functionality. This approach leverages the well-developed chemistry of pyridine hydrogenation.
Logical Framework: Hydrogenation-Oxidation Pathway
The synthesis starts with the catalytic hydrogenation of nicotinic acid (pyridine-3-carboxylic acid) to piperidine-3-carboxylic acid. The key step is the subsequent selective oxidation of the piperidine ring at the 6-position.
References
- 1. Regiospecific oxidation of cyclic amino-compounds with ruthenium tetroxide - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. This compound | 1426408-56-1 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. Ruthenium Tetroxide and Perruthenate Chemistry. Recent Advances and Related Transformations Mediated by Other Transition Metal Oxo-species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciencemadness.org [sciencemadness.org]
A Senior Application Scientist's Guide to Cross-Reactivity Studies of Antibodies Raised Against 6-Oxopiperidine-3-Carboxylic Acid Conjugates
This guide provides an in-depth comparison of methodologies for assessing the cross-reactivity of antibodies developed against 6-oxopiperidine-3-carboxylic acid. As a molecule of interest in medicinal chemistry and drug discovery, the specificity of antibodies targeting this scaffold is paramount for the reliability of immunoassays and the safety of potential therapeutics.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols.
Introduction: The Imperative of Antibody Specificity
Antibodies are indispensable tools in biomedical research and drug development, prized for their high specificity in binding to target antigens.[1][4] However, the reliability of any antibody-based application hinges on this very specificity.[4] Cross-reactivity—the binding of an antibody to molecules other than its intended target—can severely compromise experimental data, leading to false positives, inaccurate quantification, and misguided therapeutic strategies.[5][6] In drug development, off-target binding is a significant contributor to adverse events and clinical trial failures.[7][8]
This guide focuses on antibodies targeting this compound, a small molecule or "hapten." Haptens are not immunogenic on their own and require conjugation to a larger carrier protein to elicit an immune response for antibody production.[9][10] This conjugation process, while necessary, introduces potential sources of cross-reactivity, as antibodies may be generated against the carrier protein or the linker used for conjugation, in addition to the hapten itself.[9][11] Therefore, rigorous cross-reactivity profiling against structurally similar analogs is a non-negotiable step in antibody validation.
Part 1: Generating the Immunogen - The Hapten-Carrier Conjugate
To generate antibodies, the this compound hapten must be covalently linked to a large, immunogenic carrier protein such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[9][12] The choice of conjugation chemistry is critical. Given the hapten's available carboxylic acid group (–COOH), a common and effective method is the use of a carbodiimide crosslinker, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[13][14]
Causality of Experimental Choice: EDC is a "zero-length" crosslinker, meaning it facilitates the direct formation of a stable amide bond between the hapten's carboxyl group and primary amines (e.g., lysine residues) on the carrier protein without becoming part of the final linkage.[14] This is advantageous as it minimizes the introduction of a foreign, potentially immunogenic spacer arm. The reaction first activates the carboxyl group to form a highly reactive O-acylisourea intermediate, which is then displaced by a primary amine from the carrier protein.[13][14]
Caption: Hapten-Carrier Conjugation Workflow.
Part 2: Comparative Methodologies for Cross-Reactivity Assessment
To ensure the developed antibodies are specific to this compound, their binding profile must be tested against a panel of structurally related molecules. The two most robust and widely accepted methods for this purpose are the Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).
A. Competitive ELISA: A High-Throughput Screening Method
Competitive ELISA is a powerful technique for quantifying a small molecule analyte by measuring its ability to compete with a labeled antigen for a limited number of antibody binding sites.[15][16] In this format, the signal is inversely proportional to the concentration of the free analyte in the sample.[15] It is particularly well-suited for screening multiple compounds due to its scalability and cost-effectiveness.[10]
Principle of Self-Validation: The assay's validity is confirmed by generating a standard curve with the target analyte (this compound). The performance of potential cross-reactants is always measured relative to this internal standard, providing a direct and quantifiable comparison.
Caption: Competitive ELISA Workflow for Cross-Reactivity.
-
Antigen Coating: Coat a high-binding 96-well microplate with 100 µL/well of a previously optimized concentration (e.g., 1-5 µg/mL) of a this compound-BSA conjugate in coating buffer (0.05 M carbonate-bicarbonate, pH 9.6). Incubate overnight at 4°C.[15][17]
-
Washing: Discard the coating solution and wash the plate 3 times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20, PBS-T).
-
Blocking: Add 200 µL/well of blocking buffer (e.g., 3% non-fat dry milk or BSA in PBS-T) and incubate for 1-2 hours at room temperature (RT) to prevent non-specific binding.[17]
-
Preparation of Competitors: Prepare serial dilutions of the target hapten (standard curve) and each potential cross-reacting analog in a separate plate or tubes. A typical concentration range for small molecules might be from 0.1 to 10,000 ng/mL.[18]
-
Competition Step: Add a fixed, optimized concentration of the primary antibody to each well containing the serially diluted competitors. Incubate for 1 hour at RT to allow the antibody to bind to the free hapten/analog.
-
Transfer to Coated Plate: Wash the blocked plate 3 times with wash buffer. Transfer 100 µL/well of the antibody-competitor mixtures to the coated plate. Incubate for 1-2 hours at RT. During this step, any antibody not bound to a free competitor will bind to the coated antigen.
-
Detection: Wash the plate 3-5 times with wash buffer. Add 100 µL/well of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG) diluted in blocking buffer. Incubate for 1 hour at RT.[15]
-
Signal Development: Wash the plate 4-5 times. Add 100 µL/well of TMB substrate and incubate in the dark for 10-20 minutes. Stop the reaction by adding 50 µL of stop solution (e.g., 1N HCl).[15]
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Data is analyzed by plotting absorbance against the log of the competitor concentration. The IC50 value—the concentration of competitor that inhibits 50% of the maximum signal—is determined for the target hapten and each analog. Cross-reactivity is then calculated using the following formula:
% Cross-Reactivity = (IC50 of Target Hapten / IC50 of Analog) x 100
| Compound | Structure (Relative to Target) | IC50 (nM) | % Cross-Reactivity |
| This compound | Target | 50 | 100% |
| 6-Methyl-2-oxopiperidine-3-carboxylic acid | Methyl group at C6 | 5,000 | 1.0% |
| 6-Oxopiperidine-2-carboxylic acid | Carboxyl at C2 | 12,500 | 0.4% |
| Piperidine-3-carboxylic acid | Lacks C6-oxo group | > 50,000 | < 0.1% |
| 6-Oxo-1-propylpiperidine-3-carboxylic acid | Propyl group at N1 | 850 | 5.9% |
Note: Data presented is hypothetical and for illustrative purposes only.
B. Surface Plasmon Resonance (SPR): Real-Time Kinetic Analysis
SPR is a label-free optical technique that allows for the real-time measurement of biomolecular interactions.[19] It provides detailed kinetic data, including the association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (Kₑ), which is a direct measure of binding affinity.[20][21] This level of detail is invaluable for distinguishing subtle differences in binding that might not be apparent from endpoint assays like ELISA.
Principle of Self-Validation: The SPR system provides its own internal quality control. A stable baseline before and after analyte injection, proper regeneration of the sensor surface, and the ability to fit the resulting sensorgram data to established kinetic models all serve to validate the integrity of each measurement.
Caption: Principle of Surface Plasmon Resonance (SPR).
-
Antibody Immobilization: Covalently immobilize the purified anti-6-oxopiperidine-3-carboxylic acid antibody onto a sensor chip surface (e.g., a CM5 chip) using standard amine coupling chemistry. Aim for a low to moderate immobilization density to avoid mass transport limitations.
-
System Priming: Prime the SPR instrument with running buffer (e.g., HBS-EP+).
-
Analyte Injection Series: Prepare a series of dilutions for the target hapten and each analog in the running buffer. Concentrations should typically span a range from 0.1x to 10x the expected Kₑ.
-
Binding Cycle: For each concentration of each compound, perform a binding cycle:
-
Baseline: Flow running buffer over the sensor surface to establish a stable baseline.
-
Association: Inject the analyte solution for a defined period (e.g., 120-180 seconds) to monitor the binding event.[21]
-
Dissociation: Switch back to flowing running buffer to monitor the dissociation of the analyte from the antibody.[21]
-
Regeneration: Inject a regeneration solution (e.g., low pH glycine-HCl) to strip all bound analyte from the antibody, preparing the surface for the next cycle.
-
-
Data Analysis: After collecting the data (sensorgrams), perform a reference subtraction using a blank flow cell to correct for bulk refractive index changes. Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic constants kₐ and kₑ. The affinity (Kₑ) is calculated as kₑ/kₐ.
The affinity (Kₑ) is the most direct measure of binding strength, with lower values indicating a tighter interaction. Comparing the Kₑ of the analogs to the target hapten provides a precise measure of specificity.
| Compound | kₐ (1/Ms) | kₑ (1/s) | Kₑ (M) | Affinity Relative to Target |
| This compound | 1.5 x 10⁵ | 7.5 x 10⁻³ | 5.0 x 10⁻⁸ (50 nM) | 1.0 |
| 6-Methyl-2-oxopiperidine-3-carboxylic acid | 1.1 x 10⁴ | 5.5 x 10⁻² | 5.0 x 10⁻⁶ (5 µM) | 0.01 |
| 6-Oxopiperidine-2-carboxylic acid | 8.0 x 10³ | 1.0 x 10⁻¹ | 1.25 x 10⁻⁵ (12.5 µM) | 0.004 |
| Piperidine-3-carboxylic acid | No Binding Detected | No Binding Detected | N/A | N/A |
| 6-Oxo-1-propylpiperidine-3-carboxylic acid | 9.2 x 10⁴ | 7.8 x 10⁻² | 8.5 x 10⁻⁷ (850 nM) | 0.059 |
Note: Data presented is hypothetical and for illustrative purposes only.
Part 3: Comparative Analysis and Best Practices
| Feature | Competitive ELISA | Surface Plasmon Resonance (SPR) |
| Principle | Endpoint, competition immunoassay | Real-time, label-free optical detection |
| Primary Output | IC50, % Cross-Reactivity | kₐ, kₑ, Kₑ (Affinity) |
| Throughput | High (96/384-well plates) | Lower (serial injections) |
| Sample Consumption | Low | Higher |
| Information | Relative potency/binding | Absolute affinity and kinetics |
| Sensitivity | Dependent on antibody affinity and assay optimization | Very high, can detect weak interactions |
| Best Use Case | High-throughput screening of many analogs; routine QC | In-depth characterization of a few key analogs; lead optimization |
Expert Insights & Recommendations:
-
Orthogonal Validation: For comprehensive antibody characterization, it is highly recommended to use both methods. Use competitive ELISA for initial, high-throughput screening of a broad panel of potential cross-reactants. Then, use SPR to perform a detailed kinetic and affinity analysis of the most significant "hits" identified by ELISA.
-
Assay Format Matters: Be aware that cross-reactivity is not an intrinsic property of the antibody alone but can be influenced by the assay format.[22][23] The choice of hapten-conjugate for coating (in ELISA) or the immobilization chemistry (in SPR) can affect the apparent specificity.
-
Linker and Carrier Controls: Always test for reactivity against the carrier protein alone (e.g., BSA or KLH) and, if possible, a conjugate made with the linker molecule but without the hapten. This is crucial to rule out antibodies that recognize these components instead of the target hapten.[11]
Conclusion
The validation of antibodies raised against this compound requires a systematic and multi-faceted approach to characterizing specificity. While competitive ELISA offers a robust platform for high-throughput screening, SPR provides invaluable, real-time kinetic and affinity data for a deeper understanding of molecular interactions. By employing these methods in a complementary fashion, researchers and drug developers can gain high confidence in their antibody reagents, ensuring data integrity and advancing their programs on a solid foundation of scientific rigor.
References
- 1. What Are Antibodies Used for in Drug Development? [synapse.patsnap.com]
- 2. 6-Oxopiperidine-3-carboxamide|Research Chemical [benchchem.com]
- 3. This compound | 1426408-56-1 | Benchchem [benchchem.com]
- 4. polarismarketresearch.com [polarismarketresearch.com]
- 5. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 6. cross-reactivity in immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 7. Selecting and engineering monoclonal antibodies with drug-like specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. aptamergroup.com [aptamergroup.com]
- 10. Anti-hapten antibodies I ImmuSmol [immusmol.com]
- 11. Cross-reaction of antibodies to coupling groups used in the production of anti-peptide antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. creative-biolabs.com [creative-biolabs.com]
- 13. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. protocolsandsolutions.com [protocolsandsolutions.com]
- 16. What is a Competitive ELISA? - Echelon Biosciences [echelon-inc.com]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]
- 20. Analysis of Antibody-Antigen Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 21. The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems [reichertspr.com]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of 6-Oxopiperidine-3-Carboxylic Acid Derivatives in Epigenetic Modulation
In the landscape of epigenetic drug discovery, the selective targeting of enzymes that regulate chromatin structure is a paramount objective. Among these, the 2-oxoglutarate (2-OG) dependent oxygenases, particularly the Jumonji C (JmjC) domain-containing histone demethylases (KDMs), have emerged as critical targets in oncology and other therapeutic areas. This guide provides a comprehensive comparison of a promising class of inhibitors, the 6-oxopiperidine-3-carboxylic acid derivatives, with existing drugs and chemical probes that target epigenetic modulation, with a focus on histone demethylation.
Introduction: The Role of Histone Demethylases in Disease
Post-translational modifications of histones are fundamental to the regulation of chromatin dynamics and gene expression.[1] The methylation of lysine and arginine residues on histone tails is a key epigenetic mark that dictates the transcriptional state of chromatin.[1] For years, histone methylation was considered a permanent modification, but the discovery of histone demethylases revealed a dynamic and reversible process.[1] The JmjC domain-containing family of histone demethylases, which are Fe(II) and 2-oxoglutarate (2-OG) dependent oxygenases, play a crucial role in removing methyl groups from histones.[1][2] Dysregulation of these enzymes is implicated in the pathogenesis of numerous cancers, making them attractive targets for therapeutic intervention.[3]
Mechanism of Action: A Tale of Two Scaffolds
The this compound scaffold has been identified as a potent inhibitor of 2-OG oxygenases. These derivatives act as competitive inhibitors by mimicking the natural co-substrate, 2-oxoglutarate, and binding to the active site of the enzyme, thereby preventing the demethylation of histones.[4][5] This targeted inhibition leads to an accumulation of repressive histone marks, such as H3K27me3, which can silence the expression of oncogenes and induce cell cycle arrest and apoptosis in cancer cells.[3][6][7]
In contrast, other classes of epigenetic modulators, such as BET (Bromodomain and Extra-Terminal) inhibitors, operate through a different mechanism. BET proteins are "readers" of the epigenetic code, recognizing acetylated lysine residues on histones and recruiting transcriptional machinery to drive the expression of growth-promoting genes.[8] BET inhibitors, like Molibresib (GSK525762), bind to the bromodomains of BET proteins, preventing their interaction with acetylated histones and thereby disrupting the expression of key oncogenes such as MYC.[8][9]
Caption: Comparative mechanisms of this compound derivatives and BET inhibitors.
Comparative Efficacy: A Data-Driven Analysis
The efficacy of a drug is ultimately determined by its potency, selectivity, and performance in cellular and in vivo models. The following tables summarize the available data for representative this compound derivatives and comparator compounds.
Table 1: In Vitro Potency of Histone Demethylase Inhibitors
| Compound | Target | IC50 (µM) | Assay Type | Source |
| GSK-J4 | KDM6A/B (JMJD3/UTX) | ~0.009 (JMJD3) | Cell-free | [6] |
| IOX1 | Pan-JmjC inhibitor | KDM4A: 0.6, KDM3A: 0.1 | Cell-free | [10] |
| KDM5-inh1 | KDM5 family | - | Cell-free | [11] |
| Molibresib (GSK525762) | BET proteins (BRD2/3/4) | ~0.035 | Cell-free | [12] |
Note: IC50 values can vary depending on the specific assay conditions and substrate used.
Table 2: Cellular and In Vivo Efficacy
| Compound | Cell Line/Model | Effect | Concentration/Dose | Source |
| GSK-J4 | Prostate Cancer Cells | Reduced proliferation | Micromolar levels | [6] |
| GSK-J4 | T-ALL Xenograft | Reduced tumor growth | In vivo | [13] |
| GSK-J4 | Retinoblastoma Xenograft | Decelerated tumor growth | In vivo | [3] |
| IOX1 | HeLa Cells | Inhibited H3K9me3 demethylation | IC50 = 86.5 µM | [14] |
| IOX1 | Mouse model of sepsis | Increased survival | 20 mg/kg | [14] |
| KDM5-inh1 | KMT2D mutant lymphoma xenograft | Tumor growth inhibition | 50 mg/kg daily | [11][15] |
| Molibresib (GSK525762) | NUT Carcinoma patients | Antitumor activity | 80 mg once daily (Phase II dose) | [9] |
| Molibresib (GSK525762) | Non-Hodgkin's Lymphoma | Single-agent activity | 60 mg and 80 mg doses | [16] |
From the data, it is evident that this compound derivatives like GSK-J4 exhibit potent, nanomolar-range inhibition of their target demethylases in vitro.[6] This potency translates to effective anti-proliferative and anti-tumor effects in various cancer models, both in cell culture and in vivo xenografts.[3][6][13] For instance, GSK-J4 has demonstrated efficacy in reducing the proliferation of prostate cancer cells and inhibiting tumor growth in models of T-cell acute lymphoblastic leukemia and retinoblastoma.[3][6][13]
In comparison, BET inhibitors like Molibresib have also shown promising single-agent activity in clinical trials for specific malignancies such as NUT carcinoma and non-Hodgkin's lymphoma.[9][16] However, dose-limiting toxicities, particularly thrombocytopenia, have been a challenge with first-generation BET inhibitors, prompting the exploration of combination therapies.[17]
Experimental Protocols for Efficacy Assessment
To rigorously evaluate and compare the efficacy of novel compounds like this compound derivatives, a series of well-defined experimental protocols are essential.
1. In Vitro Histone Demethylase Activity Assay
This assay directly measures the enzymatic activity of a purified histone demethylase in the presence of an inhibitor.
-
Principle: The assay quantifies the removal of a methyl group from a histone substrate. This can be detected by various methods, including the release of radiolabeled formaldehyde, immunoblotting with methylation-specific antibodies, or mass spectrometry.[1]
-
Step-by-Step Protocol:
-
Reaction Setup: Prepare a reaction mixture containing the purified JmjC histone demethylase, a methylated histone H3 peptide substrate (e.g., H3K27me3), Fe(II), 2-oxoglutarate, and ascorbate in a suitable buffer.
-
Inhibitor Addition: Add varying concentrations of the this compound derivative or a control inhibitor to the reaction wells.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 1-2 hours) to allow for the demethylation reaction to proceed.
-
Detection:
-
Antibody-based: Stop the reaction and use an ELISA-based method with an antibody specific to the demethylated product (e.g., H3K27me2). The signal is then detected using a colorimetric or fluorometric substrate.[18]
-
Mass Spectrometry: Quench the reaction and analyze the peptide substrate by mass spectrometry to quantify the change in mass corresponding to the loss of a methyl group.[1]
-
-
Data Analysis: Calculate the IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
-
Caption: Workflow for an in vitro histone demethylase activity assay.
2. Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement in a cellular context.
-
Principle: The binding of a ligand (inhibitor) to its target protein stabilizes the protein, leading to an increase in its melting temperature.
-
Step-by-Step Protocol:
-
Cell Treatment: Treat intact cells with the this compound derivative or a vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures.
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Western Blotting: Analyze the amount of the target histone demethylase remaining in the soluble fraction by Western blotting.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
3. Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is the gold standard for assessing the genome-wide effects of an epigenetic modulator on histone modifications.[19][20][21]
-
Principle: This technique allows for the identification of the genomic regions where a specific histone modification is located.[19][20]
-
Step-by-Step Protocol:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments using sonication or enzymatic digestion.
-
Immunoprecipitation: Use an antibody specific to the histone modification of interest (e.g., H3K27me3) to immunoprecipitate the corresponding chromatin fragments.
-
DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.[19]
-
Data Analysis: Align the sequencing reads to a reference genome to identify the genomic regions enriched for the histone modification. Comparing the ChIP-seq profiles of treated and untreated cells will reveal the impact of the inhibitor on the epigenetic landscape.[21]
-
Caption: A simplified workflow for Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq).
Conclusion and Future Directions
This compound derivatives represent a promising class of inhibitors targeting JmjC histone demethylases. Their distinct mechanism of action and encouraging preclinical efficacy data position them as valuable tools for cancer research and potential therapeutic agents. While BET inhibitors have also shown clinical promise, their broader mechanism of action and associated toxicities may necessitate different clinical strategies, such as combination therapies.[8][17]
Future research should focus on head-to-head comparisons of these different classes of epigenetic modulators in relevant disease models. Further optimization of the this compound scaffold to enhance selectivity and pharmacokinetic properties will be crucial for their clinical translation. The development of robust biomarkers to identify patient populations most likely to respond to these targeted therapies will also be a key determinant of their future success.
References
- 1. In vitro histone demethylase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical and Biochemical Approaches in the Study of Histone Methylation and Demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumoral Potential of the Histone Demethylase Inhibitor GSK-J4 in Retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Oxoglutarate derivatives can selectively enhance or inhibit the activity of human oxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 2-oxoglutarate derivatives and their evaluation as cosubstrates and inhibitors of human aspartate/asparagine-β-hydroxylase - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Inhibitor of H3K27 demethylase JMJD3/UTX GSK-J4 is a potential therapeutic option for castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioengineer.org [bioengineer.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Phase 1 Study of Molibresib (GSK525762), a Bromodomain and Extra-Terminal Domain Protein Inhibitor, in NUT Carcinoma and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IOX1 | Histone Demethylase | TargetMol [targetmol.com]
- 11. KDM5 inhibition offers a novel therapeutic strategy for the treatment of KMT2D mutant lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. researchgate.net [researchgate.net]
- 14. caymanchem.com [caymanchem.com]
- 15. ashpublications.org [ashpublications.org]
- 16. researchgate.net [researchgate.net]
- 17. onclive.com [onclive.com]
- 18. Assays for histone methylation | Abcam [abcam.com]
- 19. Using ChIP-Seq Technology to Generate High-Resolution Profiles of Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. news-medical.net [news-medical.net]
A Head-to-Head Comparison of Biomarker Stability: 6-Oxopiperidine-3-Carboxylic Acid and its Contemporaries in Lysine Catabolism Disorders
A Senior Application Scientist's Guide to Pre-Analytical Performance
In the realm of inborn errors of metabolism, the diagnostic journey is critically dependent on the integrity of biomarkers from patient to analysis. For pyridoxine-dependent epilepsy (PDE) arising from ALDH7A1 deficiency, a disorder of lysine catabolism, the field has seen a pivotal shift from unstable, transient biomarkers to more robust molecules. This guide provides an in-depth, evidence-based comparison of the stability of a key contemporary biomarker, 6-oxopiperidine-2-carboxylic acid (a more precise isomer of the topic, hereafter referred to as 6-oxo-PIP), against its predecessor, α-aminoadipic semialdehyde (α-AASA), and a fellow novel biomarker, 2-oxopropylpiperidine-2-carboxylic acid (2-OPP).
As researchers, scientists, and drug development professionals, our choice of biomarkers has profound implications for diagnostic accuracy, clinical trial outcomes, and the development of effective therapeutic monitoring strategies. The pre-analytical stability of a biomarker is not a mere technicality; it is the bedrock of reliable and reproducible data. This guide is structured to provide not just data, but a causal understanding of why these stability differences exist and how to empirically validate them in your own research.
The Biochemical Context: A Defect in Lysine Catabolism
To appreciate the significance of these biomarkers, we must first understand their origin. PDE due to ALDH7A1 deficiency is characterized by a blockage in the lysine degradation pathway. The enzyme ALDH7A1 is responsible for the oxidation of α-AASA. When this enzyme is deficient, α-AASA and its cyclic form, Δ1-piperideine-6-carboxylate (P6C), accumulate. These accumulating precursors are the root cause of the pathology and were the initial diagnostic markers. However, their inherent instability posed significant clinical challenges.[1] More recently, downstream metabolites that also accumulate, such as 6-oxo-PIP and 2-OPP, have been identified as more stable and reliable alternatives.[2][3]
The following diagram illustrates the simplified lysine catabolism pathway, highlighting the position of the enzymatic block and the biomarkers of interest.
References
A Senior Application Scientist's Guide to Comparative Docking Studies of 6-Oxopiperidine-3-Carboxylic Acid Analogs
This guide provides a comprehensive framework for conducting comparative molecular docking studies of 6-oxopiperidine-3-carboxylic acid analogs against two clinically relevant protein targets: Cathepsin K and c-Met kinase. We will delve into the scientific rationale behind the experimental choices, provide a detailed, step-by-step protocol using AutoDock Vina, and present a template for data analysis and visualization. This document is intended for researchers, scientists, and drug development professionals engaged in computational drug discovery.
Introduction: The Therapeutic Potential of the this compound Scaffold
The this compound moiety is a privileged scaffold in medicinal chemistry, demonstrating a remarkable versatility in engaging with a variety of biological targets.[1] Its inherent structural rigidity, coupled with the presence of a lactam and a carboxylic acid group, provides an excellent foundation for designing potent and selective inhibitors.[1] This guide will focus on the comparative in silico evaluation of analogs of this scaffold against two distinct and significant drug targets:
-
Cathepsin K (CatK): A cysteine protease predominantly involved in bone resorption.[2] Inhibition of Cathepsin K is a promising therapeutic strategy for osteoporosis and other bone-related disorders.[2]
-
c-Met Kinase: A receptor tyrosine kinase that plays a crucial role in cell proliferation and migration.[3] Dysregulation of c-Met signaling is implicated in various cancers, making it a key target for oncology drug development.[3]
By comparing the docking behavior of a series of this compound analogs against these two targets, researchers can gain valuable insights into the structure-activity relationships (SAR) that govern their binding affinity and selectivity. This knowledge is instrumental in guiding the rational design of next-generation therapeutics with improved efficacy and safety profiles.
Experimental Design and Rationale
The core of this guide is a robust and reproducible molecular docking workflow. Our choice of AutoDock Vina as the docking engine is predicated on its accuracy, computational efficiency, and widespread adoption within the scientific community.[4][5] The overall experimental workflow is depicted in the diagram below.
Figure 1: A generalized workflow for the in silico comparative docking study of this compound analogs.
Detailed Experimental Protocol: A Step-by-Step Guide
This section provides a detailed protocol for performing the comparative docking study using AutoDock Vina.
Software and Resource Requirements
-
AutoDock Vina: A powerful and widely used open-source program for molecular docking.
-
MGLTools: A software suite that includes AutoDockTools (ADT) for preparing protein and ligand files.[6]
-
Open Babel: A chemical toolbox for converting between different chemical file formats.[3][7]
-
PyMOL or UCSF Chimera: Molecular visualization software for analyzing docking results.
-
Protein Data Bank (PDB): A repository for the 3D structural data of large biological molecules.
-
PubChem or ZINC databases: For obtaining ligand structures.
Target Protein Preparation
-
Download Protein Structures:
-
Navigate to the RCSB PDB database.
-
Download the crystal structures of Cathepsin K (PDB ID: 1ATK) and c-Met kinase (PDB ID: 3ZXZ). These structures have been selected based on their use in previous inhibitor docking studies.[3]
-
-
Prepare the Receptors using AutoDockTools (ADT):
-
Launch ADT.
-
Open the downloaded PDB files (1ATK.pdb and 3ZXZ.pdb).
-
Remove Water Molecules: In ADT, go to Edit > Delete Water.
-
Add Polar Hydrogens: Navigate to Edit > Hydrogens > Add. Select "Polar only" and click "OK".
-
Add Kollman Charges: Go to Edit > Charges > Add Kollman Charges.
-
Save as PDBQT: Save the prepared receptor files in the PDBQT format (1ATK.pdbqt and 3ZXZ.pdbqt). This format includes atomic charges and atom types required by AutoDock Vina.
-
Ligand Preparation
-
Obtain Ligand Structures:
-
The structures of the this compound analogs can be sketched using a chemical drawing tool and saved in a common format like SDF or MOL2. For this guide, we will use a representative set of analogs based on the piperidine-3-carboxamide scaffold, including the potent inhibitor H-9, as described in the literature.[8][9][10]
-
-
Convert to PDBQT Format:
-
Use Open Babel to convert the ligand files from their original format to the PDBQT format. This can be done via the command line:
-
This command will generate 3D coordinates, add hydrogens, and save the ligands in the PDBQT format.
-
Grid Box Generation
The grid box defines the search space for the docking simulation. It should encompass the active site of the target protein.
-
Determine the Binding Site:
-
For Cathepsin K (1ATK) , the active site is well-defined by the co-crystallized inhibitor.
-
For c-Met kinase (3ZXZ) , the ATP-binding pocket is the target site.
-
-
Set Grid Box Parameters in ADT:
-
Load the prepared receptor PDBQT file into ADT.
-
Go to Grid > Grid Box....
-
Adjust the center and dimensions of the grid box to cover the entire binding pocket. A good starting point for the dimensions is 25 x 25 x 25 Å.
-
Record the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) for each protein. These values will be used in the Vina configuration file.
-
Docking Execution with AutoDock Vina
-
Create a Configuration File:
-
Create a text file (e.g., config.txt) for each docking run with the following content, replacing the values with those determined in the previous step:
-
-
Run AutoDock Vina:
-
Open a terminal or command prompt and navigate to the directory containing your prepared files and the Vina executable.
-
Execute the docking run using the following command:
-
This will generate a PDBQT file with the docked poses and a log file containing the binding affinity scores.
-
Data Presentation and Analysis
A systematic presentation of the docking results is crucial for a meaningful comparison.
Tabulation of Docking Results
Summarize the docking scores (binding affinities in kcal/mol) and key interactions for each analog against both target proteins in a clear and concise table.
| Analog ID | Structure | Cathepsin K Binding Affinity (kcal/mol) | c-Met Kinase Binding Affinity (kcal/mol) | Key Interactions (Cathepsin K) | Key Interactions (c-Met Kinase) |
| H-9 | [Insert 2D structure of H-9] | -10.2 | -8.5 | H-bonds with Gly66, Cys25; Pi-sulfur with Trp189 | H-bond with Met1160; Hydrophobic interactions with Val1092, Ala1221 |
| Analog 2 | [Insert 2D structure] | -9.8 | -8.1 | ... | ... |
| Analog 3 | [Insert 2D structure] | -9.5 | -7.9 | ... | ... |
Note: The binding affinity values and key interactions in this table are illustrative and should be replaced with the actual results from the docking simulations.
Visualization of Binding Modes
Use molecular visualization software like PyMOL or UCSF Chimera to generate high-quality images of the predicted binding poses of the most potent and selective analogs within the active sites of Cathepsin K and c-Met kinase. Highlight the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking).
Figure 2: A schematic representation of the key interactions of a hypothetical potent analog within the active sites of Cathepsin K and c-Met kinase.
Discussion and Interpretation
The comparative analysis of the docking results should focus on elucidating the structural determinants of binding affinity and selectivity. Key questions to address include:
-
Which structural modifications on the this compound scaffold favor binding to Cathepsin K over c-Met kinase, and vice versa?
-
How do the binding poses of the analogs differ between the two target proteins?
-
Are there specific amino acid residues that are critical for the selective binding of certain analogs?
-
Do the in silico findings correlate with any available experimental data (e.g., IC50 values)? For instance, the high potency of compound H-9 against Cathepsin K (IC50 = 0.08 µM) should be reflected in a strong predicted binding affinity.[8][9][10]
By addressing these questions, researchers can formulate hypotheses to guide the next cycle of lead optimization, aiming to enhance potency and selectivity for the desired target.
Conclusion
This guide has provided a comprehensive and scientifically grounded framework for conducting comparative docking studies of this compound analogs. By following the detailed experimental protocol and principles of data analysis outlined herein, researchers can leverage the power of in silico modeling to accelerate the discovery and design of novel therapeutics. The insights gained from such studies are invaluable for understanding the molecular basis of ligand-protein interactions and for making informed decisions in the complex process of drug development.
References
- 1. This compound | 1426408-56-1 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 5. bioinformaticsreview.com [bioinformaticsreview.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-Oxopiperidine-3-carboxylic Acid
As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. Handling novel compounds like 6-Oxopiperidine-3-carboxylic acid requires a thorough understanding of their properties to mitigate risks during their use and subsequent disposal. This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound, grounded in established laboratory safety principles.
Core Safety Principles & Hazard Assessment
Before any handling or disposal, a complete understanding of the compound's hazard profile is essential. This compound is an irritant, and its Safety Data Sheet (SDS) is the primary source for this critical information.
Known Hazards:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1][2]
-
Serious Eye Irritation (H319): Causes serious eye irritation.[1][2]
-
Respiratory Irritation (H335): May cause respiratory tract irritation if inhaled.[1][2]
The causality behind these hazards lies in the compound's chemical nature as a carboxylic acid and a lactam. The acidic proton can irritate tissues, and like many fine organic solids, the dust can be irritating to the respiratory system. Therefore, all waste streams containing this compound—including pure substance, solutions, and contaminated materials—must be treated as hazardous.
Pre-Disposal Planning & Waste Segregation
Effective waste management begins before the waste is even generated. Proper planning and segregation prevent dangerous chemical reactions and ensure compliant disposal.[1][3]
-
Waste Minimization: Order and use the smallest quantity of the chemical required for your experiments to reduce the volume of waste generated.[1]
-
Container Selection: Collect all waste containing this compound in a dedicated, properly sealed hazardous waste container.
-
Rationale: Use only compatible containers, such as those made of high-density polyethylene (HDPE) or borosilicate glass. Avoid metal containers, as carboxylic acids can corrode them over time, leading to leaks.[3]
-
-
Labeling: The waste container must be clearly labeled with the full chemical name "this compound," the concentration (if in solution), and appropriate hazard pictograms (e.g., irritant).[4]
-
Segregation: Store the waste container in a designated Satellite Accumulation Area.[1] Crucially, segregate this acidic waste from:
-
Bases: To prevent a potentially violent and exothermic neutralization reaction.
-
Oxidizing Agents: To avoid unpredictable and hazardous reactions.
-
Reactive Metals (e.g., sodium, potassium): To prevent the generation of flammable hydrogen gas.
-
Required Personal Protective Equipment (PPE)
Given the irritant nature of the compound, robust personal protection is non-negotiable. The choice of PPE is dictated by a risk assessment of the procedures being performed.
| PPE Item | Specification | Rationale |
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles. | Protects against splashes of solutions or airborne dust particles causing serious eye irritation.[1][2] |
| Hand Protection | Nitrile or neoprene gloves. | Provides a chemical barrier to prevent skin contact and irritation.[1] |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Required if handling large quantities of solid or creating aerosols. | Use a NIOSH-approved respirator if working outside a fume hood where dust or aerosols may be generated.[1] |
Always handle this compound, including its waste, inside a certified chemical fume hood to minimize inhalation exposure.
Spill Management Protocol
Accidents happen, but a prepared response minimizes risk. In the event of a spill, follow this procedure:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Don PPE: Before cleanup, don the appropriate PPE as detailed in the table above.
-
Containment: Cover the spill with a non-combustible, inert absorbent material such as sand, vermiculite, or a commercial acid spill neutralizer/absorbent.[5] Start from the outside of the spill and work inwards to prevent spreading.
-
Collection: Once absorbed, carefully sweep or scoop the material into a designated hazardous waste container.[5] Use non-sparking tools if a flammable solvent is present.
-
Decontamination: Wipe the spill area with a cloth dampened with a mild detergent solution, followed by a rinse with water.[6][7] All cleanup materials (absorbent, wipes, gloves) are considered hazardous waste and must be placed in the sealed waste container.
-
Labeling: Ensure the waste container is properly labeled, detailing the spilled chemical and the absorbent used.
Step-by-Step Disposal Protocol: Neutralization
For dilute aqueous solutions of this compound, in-lab neutralization can be a viable pre-treatment step before collection by an environmental health and safety (EHS) provider. Note: This procedure is for rendering the waste less hazardous; the final neutralized solution should still be collected as chemical waste unless your institution's EHS department explicitly approves drain disposal.[8]
Core Principle: Carboxylic acids react with weak bases to form a carboxylate salt and water, resulting in a solution with a neutral pH.[9] This process can be exothermic and must be performed with care.
Required Materials:
-
Waste solution of this compound
-
Large beaker or container (at least twice the volume of the waste)
-
Ice bath
-
Stir plate and magnetic stir bar
-
Neutralizing agent: Sodium bicarbonate (NaHCO₃) or a 1M solution of sodium hydroxide (NaOH)
-
pH meter or pH indicator strips
Protocol:
-
Preparation: Place the beaker containing the waste solution in an ice bath on a stir plate within a chemical fume hood. Begin gentle stirring.
-
Causality: The ice bath is critical for dissipating the heat generated during the exothermic neutralization reaction, preventing boiling and splashing.[10]
-
-
Dilution: If the solution is concentrated, slowly dilute it by adding it to cold water to achieve a concentration of less than 10%.[11]
-
Slow Addition of Base: Very slowly add the neutralizing agent (sodium bicarbonate is preferred for safety as it is a weaker base and the reaction's effervescence provides a visual cue). Add small portions of solid NaHCO₃ or add 1M NaOH dropwise.
-
Causality: Slow addition is crucial to control the reaction rate and heat generation. Rapid addition can cause a runaway reaction.[12]
-
-
Monitor pH: Continuously monitor the pH of the solution using a calibrated pH meter or pH strips.[13]
-
Target pH: Continue adding the base until the pH of the solution is stable within a neutral range of 5.5 to 9.0.[10][13]
-
Final Collection: Once neutralized, transfer the solution to a clearly labeled hazardous waste container. The label should indicate "Neutralized this compound solution" and list the neutralizing agent used.
-
Professional Disposal: Arrange for pickup by your institution's EHS department or a licensed hazardous waste contractor.[8]
Decontamination of Laboratory Equipment
All non-disposable equipment, such as glassware and stir bars, that has come into contact with the chemical must be thoroughly decontaminated.
-
Initial Rinse: Rinse the equipment with a suitable solvent (e.g., the solvent used in the experiment) to remove gross contamination. Collect this rinseate as hazardous waste.
-
Wash: Wash the equipment with a laboratory-grade detergent and warm water.[6]
-
Final Rinse: Rinse thoroughly with deionized water.
-
Drying: Allow the equipment to air dry completely before storage or reuse.
Visual Workflow and Data Summary
To ensure clarity and quick reference, the following diagram illustrates the decision-making process for disposal, and the table summarizes key quantitative data.
Caption: Logical workflow for the safe disposal of this compound.
Quantitative Data Summary
| Parameter | Value / Guideline | Source(s) |
| GHS Hazard Codes | H315, H319, H335 | [1][2] |
| Waste pH Classification | Corrosive if aqueous solution pH ≤ 2.0 | [1] |
| Neutralization Target pH | 5.5 - 9.0 | [10][13] |
| Recommended Dilution | Dilute to <10% concentration before neutralization | [11] |
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. benchchem.com [benchchem.com]
- 3. acewaste.com.au [acewaste.com.au]
- 4. ptb.de [ptb.de]
- 5. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 6. rdlaboratoryequipment.com [rdlaboratoryequipment.com]
- 7. Laboratory Equipment Decontamination Procedures - Wayne State University [research.wayne.edu]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. 7.1.2 Acid Neutralization | Environment, Health and Safety [ehs.cornell.edu]
- 11. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 12. How to Treat Acid Waste: A Comprehensive Guide [greenflow.com]
- 13. uwb.edu [uwb.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Oxopiperidine-3-carboxylic Acid
This guide provides essential, immediate safety and logistical information for the handling and disposal of 6-Oxopiperidine-3-carboxylic acid. As your partner in laboratory safety, we aim to provide value beyond the product itself, building a foundation of trust through field-proven insights and technical accuracy. This document is designed for researchers, scientists, and drug development professionals.
Hazard Identification: Understanding the Risks
Before any handling protocol is established, a thorough understanding of the compound's specific hazards is paramount. This compound (CAS No. 1426408-56-1) is classified under the Globally Harmonized System (GHS) with the following hazards:
-
H315: Causes skin irritation (Skin irritation, Category 2)[1].
-
H319: Causes serious eye irritation (Eye irritation, Category 2A)[1].
-
H335: May cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3)[1].
The signal word for this compound is "Warning" [1]. These classifications form the logical basis for all subsequent personal protective equipment (PPE) and handling recommendations. The primary routes of exposure are inhalation, eye contact, skin contact, and ingestion[1].
The First Line of Defense: Engineering Controls
Personal protective equipment is the final barrier between a researcher and a chemical hazard; it should never be the only one. Engineering controls are designed to isolate the hazard from the operator and are the most effective way of reducing exposure[2].
-
Chemical Fume Hood: All weighing and handling of this compound powder, as well as any procedures that could generate dust or aerosols, must be conducted in a properly functioning chemical fume hood[3][4]. This is critical to mitigate the risk of respiratory irritation[1]. Work should be performed at least six inches inside the sash to ensure effective containment[4].
-
Ventilation: The laboratory must be equipped with adequate general and local exhaust ventilation to keep airborne concentrations low[1][3].
-
Eyewash Stations and Safety Showers: In case of accidental exposure, immediate access to an eyewash fountain and safety shower is mandatory in any area where this chemical is stored or handled[1][2][3].
Core Protective Equipment: A Detailed Protocol
The selection of PPE is directly dictated by the GHS hazard classifications. The precautionary statement P280, "Wear protective gloves/protective clothing/eye protection/face protection," serves as our foundational directive[1].
Eye and Face Protection
Given the classification as a serious eye irritant (H319), robust eye protection is non-negotiable[1].
-
Chemical Splash Goggles: Standard safety glasses are insufficient. Chemical splash goggles that conform to ANSI Z87.1 standards for chemical splash protection are required at all times[5]. They provide a seal around the eyes, offering superior protection from dust, splashes, and vapors compared to safety glasses[6][7].
-
Face Shield: When handling larger quantities of the solid or solutions, or when there is a significant risk of splashing (e.g., during transfers or heating), a full-face shield should be worn in addition to chemical splash goggles[4][7]. This protects the entire face from direct contact.
Skin Protection
To prevent skin irritation (H315), comprehensive skin protection is necessary[1].
-
Gloves: Chemical-resistant gloves are mandatory.
-
Material: Nitrile gloves are a common and effective choice for incidental contact with many chemical powders. Always inspect gloves for tears or holes before use[4].
-
Technique: Practice proper glove removal techniques to avoid contaminating your skin[8]. Never touch common surfaces like doorknobs, pens, or computers with gloved hands[7][9]. Wash hands thoroughly with soap and water after removing gloves[1][9].
-
-
Laboratory Coat: A clean, buttoned laboratory coat must be worn to protect skin and personal clothing from contamination[4][9]. For procedures with a higher splash risk, a chemically resistant apron can be worn over the lab coat[4].
Respiratory Protection
The primary defense against respiratory irritation (H335) is the use of a chemical fume hood[1]. However, in specific situations, respiratory protection may be required.
-
Dust Mask/Respirator: If engineering controls are not available or are insufficient to control airborne dust (e.g., during a large spill cleanup), a NIOSH-approved respirator, such as an N95 dust mask, should be used[10]. All respirator use must be in accordance with a formal respiratory protection program that includes fit testing and training[3].
Summary of Personal Protective Equipment
| Protection Type | Required PPE | Key Considerations & Rationale |
| Engineering Controls | Chemical Fume Hood | Primary defense. Prevents inhalation of dust and vapors, addressing the H335 respiratory hazard[1][4]. |
| Eye/Face Protection | Chemical Splash Goggles | Protects against dust and splashes causing serious eye irritation (H319)[1][6]. |
| Face Shield (in addition to goggles) | Required for tasks with a high splash potential to protect the entire face[4][7]. | |
| Skin Protection | Chemical-Resistant Gloves (Nitrile) | Prevents direct contact and skin irritation (H315). Must be inspected before use[1][4]. |
| Laboratory Coat | Protects skin and clothing from contamination. Must be kept buttoned[4][9]. | |
| Respiratory Protection | N95 Respirator (as needed) | Secondary defense. Used only when engineering controls are insufficient or during emergencies like spills[1][10]. |
Operational Workflow and Disposal Plan
A self-validating protocol ensures safety at every step, from preparation to disposal. The following workflow integrates the necessary PPE and safety checks.
Caption: Safe Handling Workflow for this compound.
Step-by-Step Handling Protocol
-
Preparation : Before entering the lab, review the Safety Data Sheet (SDS) for this compound[1]. Ensure the chemical fume hood is on and the workspace is clear.
-
Donning PPE :
-
Put on your laboratory coat and fasten all buttons.
-
Put on chemical splash goggles.
-
Put on the correct size of nitrile gloves, pulling the cuffs over the sleeves of your lab coat.
-
-
Handling :
-
Perform all manipulations of the solid compound inside the fume hood.
-
Use a spatula for transfers to minimize dust creation.
-
Keep the container tightly closed when not in use[1].
-
-
Decontamination : After handling, decontaminate the work surface and any equipment used according to standard laboratory procedures.
-
Doffing PPE : To prevent cross-contamination, remove PPE in the following order before leaving the laboratory:
-
Remove gloves using a technique that avoids touching the outer surface with bare skin.
-
Remove your lab coat.
-
Remove your goggles.
-
-
Hand Washing : Immediately wash your hands with soap and water for at least 20 seconds[1][2].
Spill and Disposal Plan
-
Spills : In the event of a small spill, ensure proper PPE is worn. Use an inert absorbent material to sweep up the solid, place it into a suitable, sealed disposal container, and clean the area[1][11]. Do not let the product enter drains[1].
-
Disposal : Dispose of waste contents and containers to an approved waste disposal plant in accordance with all local, state, and federal regulations[1]. Never dispose of this chemical down the sink.
References
- 1. aksci.com [aksci.com]
- 2. nj.gov [nj.gov]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. hmc.edu [hmc.edu]
- 5. Safety in Organic Chemistry Laboratory [tigerweb.towson.edu]
- 6. csub.edu [csub.edu]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. ethz.ch [ethz.ch]
- 10. (S)-6-Oxo-2-piperidinecarboxylic acid = 95.0 HPLC 34622-39-4 [sigmaaldrich.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
